N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
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Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-5-11(14)13-8-6-9(15-2)12(17-4)10(7-8)16-3/h5-7H,1H2,2-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGLDDUPTBGBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a detailed technical overview of the synthesis and structural elucidation of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a molecule of significant interest in medicinal chemistry. The 3,4,5-trimethoxyphenyl (TMP) motif is a cornerstone of numerous biologically active compounds, notably tubulin polymerization inhibitors like Combretastatin A-4[1][2]. The enamide functionality serves as a versatile synthetic handle and is present in various natural products. This document outlines a robust synthetic protocol based on the Schotten-Baumann reaction, followed by a comprehensive characterization workflow employing modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers in drug discovery and organic synthesis.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) ring is a privileged scaffold in drug development. Its presence is critical for the potent anti-mitotic activity of natural products like Combretastatin A-4, which binds to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells[1][3]. The synthesis of analogues containing the TMP moiety is a key strategy for developing novel anticancer agents with improved stability and efficacy[1][2]. N-(3,4,5-trimethoxyphenyl)prop-2-enamide combines this crucial pharmacophore with an acrylamide group, a reactive Michael acceptor that can be used for covalent modification of biological targets or as a precursor for further molecular elaboration. Understanding its synthesis and characterization is fundamental for its application in creating advanced therapeutic candidates.
Synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Principle of the Reaction: Schotten-Baumann Acylation
The synthesis of the target amide is efficiently achieved through the acylation of 3,4,5-trimethoxyaniline with acryloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which involves the treatment of an amine with an acyl chloride in the presence of a base[4].
Causality of Experimental Design:
-
Reactants: 3,4,5-trimethoxyaniline is selected for its TMP moiety. Acryloyl chloride is a highly reactive acylating agent, ensuring an efficient reaction.
-
Base: A tertiary amine, such as triethylamine (TEA) or pyridine, is used as a non-nucleophilic base. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical because the free HCl would protonate the starting amine, rendering it unreactive and halting the reaction.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive acryloyl chloride and the amine. This prevents potential side reactions and polymerization of the acryloyl chloride.
Synthetic Workflow Diagram
Caption: Synthetic workflow for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |
| 3,4,5-Trimethoxyaniline | 183.20 | 10.0 | 1.83 g |
| Acryloyl Chloride | 90.51 | 11.0 | 0.90 mL |
| Triethylamine (TEA) | 101.19 | 12.0 | 1.67 mL |
| Dichloromethane (DCM) | - | - | 50 mL |
| Saturated NaHCO₃ (aq) | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous MgSO₄ | - | - | ~2 g |
Step-by-Step Experimental Protocol: Synthesis
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol) and dichloromethane (DCM, 40 mL).
-
Basification: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Acylation: Dissolve acryloyl chloride (0.90 mL, 11.0 mmol) in 10 mL of dry DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 30 mL) to quench any unreacted acyl chloride and neutralize excess acid, followed by brine (1 x 30 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step-by-Step Experimental Protocol: Purification
-
Rationale: Purification is essential to remove unreacted starting materials, the triethylammonium chloride salt, and any potential side products. Recrystallization is often sufficient if the crude product is relatively clean. Column chromatography provides higher purity if needed.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If the product does not precipitate upon cooling, add hexanes dropwise until turbidity is observed. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
-
Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes mixture, and dry under vacuum to obtain the pure N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Structural Characterization and Validation
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This self-validating system ensures that the identity of the final product is confirmed by complementary analytical methods.
Analytical Workflow Diagram
Caption: A comprehensive workflow for the structural characterization of the title compound.
Expected Spectroscopic Data
The following tables summarize the predicted spectroscopic data for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, based on known values for structurally similar compounds[5][6][7].
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.50 | br s | 1H | NH |
| ~ 6.85 | s | 2H | Ar-H (on TMP ring) |
| ~ 6.40 | dd | 1H | CH =CH₂ (trans to C=O) |
| ~ 6.25 | dd | 1H | -CH=CH ₂ |
| ~ 5.80 | dd | 1H | -CH=CH ₂ |
| 3.86 | s | 6H | Ar-OCH₃ (meta positions) |
| 3.84 | s | 3H | Ar-OCH₃ (para position) |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 164.0 | C =O (Amide) |
| ~ 153.5 | Ar-C -OCH₃ (meta) |
| ~ 135.0 | Ar-C -OCH₃ (para) |
| ~ 134.0 | Ar-C -NH |
| ~ 130.5 | C H=CH₂ |
| ~ 128.0 | CH=C H₂ |
| ~ 98.0 | Ar-C H |
| 61.0 | Ar-OC H₃ (para) |
| 56.2 | Ar-OC H₃ (meta) |
Table 3: Predicted FT-IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3300 | N-H Stretch | Secondary Amide |
| ~ 3080 | C-H Stretch | Vinyl C-H |
| ~ 1660 | C=O Stretch (Amide I) | Amide Carbonyl |
| ~ 1625 | C=C Stretch | Alkene |
| ~ 1580 | N-H Bend (Amide II) | Secondary Amide |
| ~ 1500 | C=C Stretch | Aromatic Ring |
| ~ 1125 | C-O Stretch | Aryl Ether |
Analytical Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the carbon-hydrogen framework of the molecule. ¹H NMR provides information on the number of different types of protons and their neighboring environments, while ¹³C NMR identifies the number of different carbon environments.
-
Protocol: Dissolve ~10-15 mg of the pure compound in ~0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. The characteristic singlet for the two equivalent aromatic protons and the distinct signals for the methoxy groups are key identifiers for the TMP moiety. The vinylic protons will display a characteristic doublet of doublets (dd) splitting pattern.
-
-
Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and elemental formula of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula with high accuracy.
-
Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Analyze using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The expected [M+H]⁺ ion for C₁₂H₁₅NO₄ would be approximately m/z 238.1074.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Purpose: To identify the key functional groups present in the molecule.
-
Protocol: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory. The presence of strong absorption bands for the N-H stretch, amide C=O stretch, and vinyl C=C stretch are confirmatory.
-
Safety Precautions
-
Acryloyl chloride is highly corrosive, toxic, and a lachrymator. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane (DCM) is a volatile and suspected carcinogen. All handling should be done in a fume hood.
-
Triethylamine has a strong, unpleasant odor and is flammable. Avoid inhalation and skin contact.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This guide presents a reliable and well-rationalized methodology for the synthesis and comprehensive characterization of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. By following the detailed protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently prepare and validate this valuable chemical building block. The provided expert insights into the causality of the experimental design aim to empower scientists in the field of drug development to utilize this compound for the creation of novel and potent therapeutic agents, particularly within the domain of anticancer research targeting tubulin polymerization.
References
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (n.d.). National Institutes of Health. [Link]
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N-(3,4,5-trimethoxyphenyl)propanamide. (n.d.). PubChem. [Link]
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2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. (2018). MDPI. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. (2020). National Institutes of Health. [Link]
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Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. (2020). MDPI. [Link]
-
Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. (2022). National Institutes of Health. [Link]
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Synthesis of Linear Enamides and Enecarbamates via Photoredox Acceptorless Dehydrogenation. (2022). Wiley Online Library. [Link]
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Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). (2022). YouTube. [Link]
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N-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. (n.d.). PubChem. [Link]
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N-methoxy-N,2-dimethyl-3-phenylprop-2-enamide. (n.d.). PubChem. [Link]
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Mass Spectrometric Properties of N-(2-methoxybenzyl)-2-(2,4,6-trimethoxyphenyl)ethanamine (2,4,6-TMPEA-NBOMe), a New Representative of Designer Drugs of NBOMe Series and Derivatives Thereof. (2016). PubMed. [Link]
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1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. (2010). PubMed. [Link]
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Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. (2022). National Institutes of Health. [Link]
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Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. (2024). PubMed Central. [Link]
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N-[3-(4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl]prop-2-enamide. (n.d.). PubChem. [Link]
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FT-IR spectra of control and treated 1,2,3-trimethoxybenzene (T1 and T2). (2015). ResearchGate. [Link]
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N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. (2021). MDPI. [Link]
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chemical properties of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives
An In-depth Technical Guide to the Chemical Properties and Biological Significance of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Derivatives
Authored by: A Senior Application Scientist
Abstract
The N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold represents a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent therapeutic agents. This guide provides a comprehensive technical overview of its derivatives, delving into their chemical synthesis, physicochemical properties, reactivity, and significant biological activities. The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore, notably found in natural products like combretastatin A-4, that imparts significant bioactivity, particularly as an anticancer agent through tubulin polymerization inhibition. This document synthesizes current research to offer a detailed perspective for researchers, scientists, and professionals in drug development, highlighting the therapeutic potential and underlying molecular mechanisms of this important class of compounds.
Introduction: The Significance of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxy substitution pattern on a phenyl ring is a critical feature in a multitude of biologically active molecules.[1] This arrangement is renowned for its ability to confer potent antimitotic activity by interfering with microtubule dynamics. N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives build upon this foundation, integrating the TMP group with a reactive prop-2-enamide (acrylamide) moiety. This combination creates a versatile scaffold for synthesizing compounds with a wide range of pharmacological effects, most notably potent cytotoxic activity against various cancer cell lines.[2][3][4] Research has consistently shown that these derivatives often function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis, making them a focal point of modern anticancer drug discovery.[2][3][5]
Chemical Synthesis and Characterization
The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives is typically achieved through multi-step pathways, often starting from readily available precursors like 3,4,5-trimethoxybenzaldehyde. A common and efficient strategy involves the use of an azalactone (oxazolone) intermediate, which can be subsequently opened by various nucleophiles to generate a diverse library of amide derivatives.
General Synthetic Pathway: The Oxazolone Route
A prevalent synthetic route begins with the Erlenmeyer-Plöchl reaction to form an oxazolone. This involves the condensation of an N-acylglycine (like 2-(3,4-dimethoxybenzamido)acetic acid) with an aromatic aldehyde (3,4,5-trimethoxybenzaldehyde) in the presence of acetic anhydride and a weak base such as sodium acetate.[3] The resulting 4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one intermediate is a versatile precursor. The strained oxazolone ring is susceptible to nucleophilic attack by amines, hydrazides, or other nucleophiles, leading to a ring-opening reaction that forms the desired N-(prop-2-enamide) derivatives.[2][3]
Caption: General synthetic workflow via the oxazolone intermediate route.
Detailed Experimental Protocol: Synthesis of (Z)-N-(3-aryl-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4-dimethoxybenzamides
This protocol is adapted from a reported synthesis of trimethoxyphenyl-based analogues.[3]
-
Step 1: Synthesis of 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (1).
-
A mixture of 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol), 2-(3,4-dimethoxybenzamido)acetic acid (2.39 g, 10 mmol), and anhydrous sodium acetate (0.90 g, 11 mmol) in acetic anhydride (10 mL) is heated in an oil bath at 80 °C for 2 hours.
-
The reaction mixture is cooled, and the resulting solid precipitate is filtered, washed with cold water, and then with ethanol to yield the oxazolone intermediate.
-
-
Step 2: Synthesis of the Final Amide Derivative (e.g., with an Aryl Amine).
-
To a stirred solution of the oxazolone intermediate 1 (399 mg, 1 mmol) in absolute ethanol (20 mL), an appropriate aryl amine (1 mmol) is added.
-
The mixture is refluxed for 4-6 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the solvent is evaporated under reduced pressure.
-
The resulting crude product is purified by crystallization from an appropriate solvent system (e.g., ethanol/water) to furnish the pure N-(prop-2-enamide) derivative.
-
Physicochemical Characterization
The structural elucidation of these derivatives relies on standard spectroscopic techniques.
| Technique | Key Observables and Typical Values | Reference |
| ¹H-NMR | Vinyl Proton: A singlet around δ 7.17 ppm.Aromatic Protons (TMP): A singlet for the two equivalent protons around δ 7.01 ppm.Amide Proton (NH): A singlet, often downfield, around δ 10.05-10.19 ppm.Methoxy Protons (OCH₃): Multiple singlets in the range of δ 3.64-3.83 ppm. | [3] |
| ¹³C-NMR | Amide Carbonyl (C=O): Signals in the range of δ 164-170 ppm.Olefinic Carbons (C=C): Signals around δ 126-131 ppm.Methoxy Carbons (OCH₃): Signals typically between δ 55-61 ppm. | [3] |
| IR (KBr) | N-H Stretching: Bands in the region of 3200-3400 cm⁻¹.C=O Stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.C=C Stretching: Band around 1610 cm⁻¹. | [2] |
| Mass Spec. | Molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
Chemical Reactivity
The chemical reactivity of the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold is dictated by its key functional groups: the electron-rich trimethoxyphenyl ring, the amide linkage, and the α,β-unsaturated carbonyl system.
-
Electrophilic Aromatic Substitution: The three methoxy groups strongly activate the phenyl ring, directing electrophilic substitution to the positions ortho and para to them. However, steric hindrance can influence the regioselectivity.
-
Amide Hydrolysis: The amide bond can be hydrolyzed under strong acidic or basic conditions, although it is generally stable under physiological conditions.
-
Reactions of the Enamide System: The carbon-carbon double bond is electron-deficient due to conjugation with the carbonyl group, making it susceptible to nucleophilic conjugate addition (Michael addition). This reactivity can be relevant for covalent interactions with biological targets. Furthermore, enamides can undergo photochemical reactions, such as [3+2]-photocycloaddition, depending on the reaction conditions and substituents.[6]
Biological Activities and Mechanism of Action
The primary therapeutic interest in these derivatives lies in their potent anticancer activity. The TMP moiety is crucial for this action, as it mimics the binding of colchicine to β-tubulin.
Primary Mechanism: Tubulin Polymerization Inhibition
The vast majority of biologically active N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives exert their cytotoxic effects by disrupting the microtubule network within cancer cells.[2][3]
-
Binding Site: The 3,4,5-trimethoxyphenyl ring binds to the colchicine-binding site on the β-subunit of tubulin.[2] This binding event prevents the polymerization of tubulin dimers into microtubules.
-
Consequence: The inhibition of microtubule formation and dynamics disrupts the mitotic spindle, a critical structure for chromosome segregation during cell division.
Cellular Consequences: G2/M Cell Cycle Arrest and Apoptosis
The disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition phase.[2][5] Prolonged arrest at this phase ultimately triggers programmed cell death, or apoptosis.
The induction of apoptosis is often mediated through the intrinsic pathway, characterized by:
-
Upregulation of p53 and Bax: The tumor suppressor protein p53 and the pro-apoptotic protein Bax are upregulated.[2]
-
Downregulation of Bcl-2: The anti-apoptotic protein Bcl-2 is downregulated.[2]
-
Mitochondrial Disruption: This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria.[5][7]
-
Caspase Activation: Cytochrome c release activates a cascade of executioner caspases (like caspase-3 and -9), which dismantle the cell, leading to apoptosis.[7]
Caption: Mechanism of action from tubulin binding to apoptosis induction.
Structure-Activity Relationship (SAR)
Studies on various analogues have provided key insights into the structure-activity relationships:
-
The TMP Ring: The 3,4,5-trimethoxy substitution is consistently shown to be critical for high anti-tubulin activity.[1]
-
The Amide Linker: The geometry and nature of the linker connecting the TMP ring to other parts of the molecule are important. Locking the aryl rings in a favorable conformation, for instance by incorporating them into a heterocyclic ring system, can enhance activity by preventing isomerization to less active forms.[1]
-
Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen significantly modulates the compound's potency and selectivity. Different heterocyclic or aryl groups can be introduced to optimize interactions with the target protein or improve pharmacokinetic properties. For example, triazinone-linked analogues have shown particularly potent cytotoxic activity.[2]
Key Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the assembly of microtubules from purified tubulin.
-
Preparation: A reaction mixture is prepared in a 96-well plate containing tubulin (e.g., >99% pure bovine brain tubulin) in a glutamate-based polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: The test compound (e.g., N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivative) is added at its IC₅₀ concentration. A positive control (e.g., combretastatin A-4) and a negative control (vehicle, e.g., DMSO) are run in parallel.
-
Initiation: The plate is incubated at 37°C, and polymerization is initiated by the addition of GTP (e.g., 1 mM final concentration).
-
Measurement: The assembly of tubulin into microtubules causes an increase in light scattering, which is monitored as an increase in absorbance (optical density) at 340 nm over time using a temperature-controlled spectrophotometer.
-
Analysis: The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of the negative control. Potent derivatives will show a significant reduction in the absorbance increase compared to the control.[2]
Conclusion and Future Directions
N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives stand out as a highly promising class of compounds in the field of oncology drug discovery. Their well-defined mechanism of action, centered on the inhibition of tubulin polymerization, provides a solid foundation for rational drug design. The synthetic accessibility of the scaffold allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.
Future research should focus on developing derivatives with improved selectivity for tumor cells over normal cells to minimize side effects.[1][3] Exploring novel drug delivery systems, such as nanoparticle-based carriers, could enhance solubility and targeted delivery.[2] Furthermore, investigating the potential of these compounds in combination therapies with other anticancer agents may reveal synergistic effects and provide new avenues for overcoming drug resistance. The continued exploration of this versatile chemical scaffold holds significant promise for the development of next-generation antimitotic agents.
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Kandappa, S. K., et al. (2021). Chemoselective Photoreaction of Enamides: Divergent Reactivity towards [3+2]‐Photocycloaddition vs Paternò–Büchi Reaction. Photochemistry and Photobiology. Available at: [Link]
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Razi, M., et al. (2019). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals. Available at: [Link]
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- 5. 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogues
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the biological activities associated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide and its structural analogues. This chemical scaffold, characterized by a cinnamoyl backbone and a critical 3,4,5-trimethoxyphenyl (TMP) moiety, has emerged as a significant area of interest in medicinal chemistry. The primary focus of this document is the potent anticancer activity demonstrated by these compounds, which is predominantly mediated through the inhibition of tubulin polymerization. We will delve into the synthetic strategies for generating these analogues, explore their mechanism of action at the molecular level, present a detailed structure-activity relationship (SAR) analysis, and provide established experimental protocols for their evaluation. The insights consolidated herein aim to equip researchers and drug development professionals with the foundational knowledge required to advance this promising class of compounds toward therapeutic applications.
Introduction to the Cinnamoyl Scaffold
The Prominence of the Cinnamoyl Moiety in Medicinal Chemistry
The cinnamoyl scaffold, derived from cinnamic acid, is a privileged structure in drug discovery. Its derivatives are widely distributed in nature, notably in plants, where they contribute to a vast array of physiological functions. In medicinal chemistry, this scaffold serves as a versatile template for the design of novel therapeutic agents, owing to its favorable pharmacokinetic properties and its ability to engage with a multitude of biological targets. The inherent rigidity of the α,β-unsaturated amide system allows for precise spatial orientation of substituents, making it an ideal framework for targeted drug design.
The 3,4,5-Trimethoxyphenyl (TMP) Group: A Key to Biological Activity
A recurring feature in many potent, naturally derived and synthetic bioactive compounds is the 3,4,5-trimethoxyphenyl (TMP) group. This moiety is a cornerstone of numerous colchicine binding site inhibitors (CBSIs), a class of microtubule-targeting agents with significant potential in oncology.[1] The TMP group acts as a crucial "A-ring" mimic, establishing high-affinity interactions within the colchicine binding pocket on β-tubulin.[1][2] Its presence is often indispensable for potent biological activity, and modifications to this ring typically lead to a marked reduction in antiproliferative potency.[1] The N-(3,4,5-trimethoxyphenyl)prop-2-enamide framework strategically combines the cinnamoyl backbone with the essential TMP group, creating a powerful platform for the development of novel antimitotic agents.
Synthetic Strategies for Analogue Development
The generation of a diverse library of analogues is fundamental to establishing a robust structure-activity relationship.[3][4] The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives is typically achieved through versatile and scalable synthetic routes.
Primary Synthesis via Oxazolone Intermediates
A prevalent and efficient method involves the Erlenmeyer-Plöchl reaction to form an azalactone (oxazolone) intermediate. This approach begins with the condensation of an N-acylglycine with an aromatic aldehyde, such as 3,4,5-trimethoxybenzaldehyde, in the presence of acetic anhydride and sodium acetate.[5][6][7] The resulting 4-benzylidene-oxazolone is a stable but reactive intermediate. The oxazolone ring can then be readily opened by various nucleophiles, such as amines, hydrazides, or amino acids, to yield the desired N-substituted prop-2-enamide analogues.[5][6][7] This strategy offers a high degree of flexibility for introducing diversity at the N-substituent position.
Synthesis via Direct Amide Coupling
An alternative route involves the direct coupling of a substituted 3-(3,4,5-trimethoxyphenyl)acrylic acid with a desired amine. This is a standard peptide coupling reaction, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine).[8] This method is particularly useful for creating analogues where the N-substituent is sensitive to the conditions of the oxazolone route. A notable application is the synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide, a key intermediate for introducing further modifications via copper-catalyzed azide-alkyne cycloaddition ("click chemistry").[8]
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- 8. researchgate.net [researchgate.net]
N-(3,4,5-trimethoxyphenyl)prop-2-enamide mechanism of action as a tubulin inhibitor
An In-depth Technical Guide to the Putative Mechanism of Action of N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a Tubulin Inhibitor
Authored by: Gemini, Senior Application Scientist
Preamble: A Note on the Subject Compound
Scientific literature on the specific molecule, N-(3,4,5-trimethoxyphenyl)prop-2-enamide, as a tubulin inhibitor is not extensively available. However, its core chemical scaffold, the 3,4,5-trimethoxyphenyl moiety, is a hallmark of a significant class of potent tubulin-destabilizing agents that bind to the colchicine site. This guide, therefore, presents a putative mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, grounded in the well-established pharmacology of its structural analogs, most notably the combretastatins and related synthetic compounds. The experimental protocols and mechanistic insights described herein are standard, validated approaches for characterizing compounds within this chemical class.
Introduction: The Dynamic Microtubule Cytoskeleton as a Therapeutic Target
Microtubules are highly dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the eukaryotic cytoskeleton. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is critical for a multitude of cellular processes, including the formation of the mitotic spindle during cell division, intracellular transport, and the maintenance of cell shape and polarity. This dynamic instability makes microtubules a prime target for anticancer drug development. Disruption of microtubule function leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Tubulin-binding agents are broadly classified based on their effects on microtubule dynamics. They can be categorized as either microtubule-stabilizing agents (e.g., taxanes) or microtubule-destabilizing agents (e.g., vinca alkaloids and colchicine-site binders). N-(3,4,5-trimethoxyphenyl)prop-2-enamide, by virtue of its core structure, is hypothesized to belong to the latter category, exerting its effects by inhibiting tubulin polymerization.
The Privileged 3,4,5-Trimethoxyphenyl Scaffold: A Key to Colchicine-Site Binding
The 3,4,5-trimethoxyphenyl group is considered a "privileged scaffold" in the design of tubulin inhibitors. This moiety is a key feature of numerous natural and synthetic compounds that bind to the colchicine site on β-tubulin. The three methoxy groups are crucial for establishing high-affinity interactions within this binding pocket.
-
Combretastatin A-4 (CA-4): A natural product isolated from the African bush willow, Combretum caffrum, is one of the most potent and well-studied tubulin inhibitors bearing the 3,4,5-trimethoxyphenyl moiety. It serves as a benchmark for the development of new colchicine-site binders.
-
Colchicine: The archetypal tubulin inhibitor, also featuring a trimethoxyphenyl ring system, has a long history of use in the treatment of gout and has been instrumental in our understanding of microtubule dynamics.
The presence of this scaffold in N-(3,4,5-trimethoxyphenyl)prop-2-enamide strongly suggests that its mechanism of action will mirror that of these well-characterized agents.
Proposed Mechanism of Action of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
The proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a tubulin inhibitor involves a series of molecular and cellular events, initiated by its binding to the colchicine site on β-tubulin.
Binding to the Colchicine Site on β-Tubulin
The primary molecular event is the binding of N-(3,4,5-trimethoxyphenyl)prop-2-enamide to the colchicine binding site located at the interface between α- and β-tubulin. This binding is non-covalent and is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. The 3,4,5-trimethoxyphenyl ring is expected to anchor the molecule within a hydrophobic pocket, with the methoxy groups forming key hydrogen bonds and van der Waals interactions with amino acid residues in the binding site.
Inhibition of Microtubule Polymerization
By binding to soluble tubulin dimers, N-(3,4,5-trimethoxyphenyl)prop-2-enamide effectively sequesters them, reducing the pool of available subunits for microtubule elongation. This leads to a net depolymerization of existing microtubules as the dynamic equilibrium shifts away from the polymerized state. The overall effect is a significant reduction in the cellular microtubule network.
Downstream Cellular Consequences
The disruption of microtubule dynamics triggers a cascade of cellular responses:
-
Mitotic Arrest: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis. This activates the spindle assembly checkpoint (SAC), leading to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is often mediated by the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspases.
-
Anti-angiogenic Effects: Many colchicine-site binders, including combretastatins, have demonstrated potent anti-angiogenic activity. They cause a rapid collapse of the tumor vasculature by disrupting the microtubule cytoskeleton of endothelial cells, leading to tumor necrosis. It is plausible that N-(3,4,5-trimethoxyphenyl)prop-2-enamide could also exhibit such properties.
Diagram of the Proposed Signaling Pathway
Caption: Proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Experimental Validation: Protocols and Methodologies
The characterization of a putative tubulin inhibitor like N-(3,4,5-trimethoxyphenyl)prop-2-enamide requires a multi-faceted experimental approach, progressing from in vitro biochemical assays to cell-based assays.
In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically initiated by raising the temperature to 37°C and is monitored by an increase in light scattering or fluorescence.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Reconstitute lyophilized, high-purity tubulin (>99%) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).
-
Prepare a GTP stock solution (100 mM).
-
-
Assay Setup:
-
On ice, add the following to a 96-well plate:
-
General tubulin buffer.
-
Serial dilutions of the test compound.
-
Tubulin (final concentration of 3 mg/mL).
-
GTP (final concentration of 1 mM).
-
-
Include positive (e.g., combretastatin A-4) and negative (DMSO vehicle) controls.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance (or fluorescence) at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the change in absorbance over time.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits tubulin polymerization by 50%) from the dose-response curve.
-
Diagram of the Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Competitive Colchicine Binding Assay
Principle: This assay confirms whether the test compound binds to the colchicine site on tubulin. It measures the ability of the compound to displace [³H]-colchicine from its binding site.
Detailed Protocol:
-
Reaction Mixture:
-
In a microcentrifuge tube, combine purified tubulin, [³H]-colchicine, and varying concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled colchicine).
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a defined period (e.g., 1 hour) to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Separate the tubulin-bound [³H]-colchicine from the unbound ligand using a method such as gel filtration or charcoal adsorption.
-
-
Quantification:
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of [³H]-colchicine displaced at each concentration of the test compound.
-
Determine the IC₅₀ value, which represents the concentration of the compound that displaces 50% of the bound [³H]-colchicine.
-
Immunofluorescence Microscopy of the Microtubule Network
Principle: This cell-based assay visualizes the effect of the compound on the microtubule cytoskeleton in intact cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Grow a suitable cancer cell line (e.g., HeLa, A549) on glass coverslips.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Fix the cells with paraformaldehyde to preserve the cellular structure.
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Incubate the cells with a primary antibody against α-tubulin.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Compare the microtubule structure in treated cells to that in control cells. Look for evidence of microtubule depolymerization (loss of filamentous structures).
-
Cell Cycle Analysis by Flow Cytometry
Principle: This assay quantifies the distribution of cells in different phases of the cell cycle, allowing for the detection of cell cycle arrest.
Detailed Protocol:
-
Cell Treatment and Harvesting:
-
Treat cells with the test compound for a relevant time period (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in cold 70% ethanol to permeabilize them and preserve their DNA content.
-
-
Staining:
-
Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.
-
-
Data Analysis:
-
Generate a histogram of cell count versus fluorescence intensity.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
-
Diagram of the Cell Cycle
Caption: The eukaryotic cell cycle and the G2/M arrest point for tubulin inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of 3,4,5-trimethoxyphenyl-containing tubulin inhibitors is highly dependent on their overall structure. Key SAR insights from related compounds include:
-
The A-Ring (3,4,5-Trimethoxyphenyl): This ring is essential for binding. Alterations to the methoxy groups generally lead to a decrease in activity.
-
The B-Ring: The nature of the second aromatic ring and the linker connecting it to the A-ring are critical for potency. In combretastatins, a cis-stilbene bridge is optimal. For other analogs, different heterocyclic B-rings can also confer high activity.
-
The Linker: The length and rigidity of the linker between the two rings influence the orientation of the molecule within the binding site.
For N-(3,4,5-trimethoxyphenyl)prop-2-enamide, the prop-2-enamide group serves as the linker and B-ring equivalent. Its conformation and electronic properties will be key determinants of the compound's potency.
Quantitative Data Summary for Representative Analogs
To provide a quantitative context for the potential potency of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, the following table summarizes the IC₅₀ values for well-known 3,4,5-trimethoxyphenyl-containing tubulin inhibitors against tubulin polymerization and cancer cell lines.
| Compound | Tubulin Polymerization IC₅₀ (µM) | Cell Line | Cell Growth IC₅₀ (nM) |
| Colchicine | ~ 2.4 | MCF-7 | ~ 15 |
| Combretastatin A-4 | ~ 1.2 | HeLa | ~ 1.5 |
| Podophyllotoxin | ~ 0.6 | L1210 | ~ 2.7 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Conclusion
While direct experimental data on N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a tubulin inhibitor is limited, its chemical structure provides a strong basis for proposing a well-defined mechanism of action. It is highly probable that this compound functions as a microtubule-destabilizing agent by binding to the colchicine site on β-tubulin. This binding event inhibits tubulin polymerization, leading to a cascade of downstream effects including disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, induction of apoptosis in proliferating cells. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive validation of this proposed mechanism. Further investigation into this compound and its analogs could yield novel insights into the development of next-generation anticancer therapeutics targeting the tubulin cytoskeleton.
References
-
Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803. [Link]
-
Stanton, R. A., Gernert, K. M., Nettles, J. H., & Aneja, R. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal research reviews, 31(3), 443-481. [Link]
-
Pettit, G. R., Singh, S. B., Hamel, E., Lin, C. M., Alberts, D. S., & Garcia-Kendall, D. (1989). Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia, 45(2), 209-211. [Link]
-
Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. [Link]
-
Field, J. J., Poso, A., & Laine, R. A. (2008). Molecular modeling of the colchicine binding site in tubulin. Journal of molecular modeling, 14(9), 831-839. [Link]
discovery of novel N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives
An In-depth Technical Guide to the Discovery of Novel N-(3,4,5-trimethoxyphenyl)prop-2-enamide Derivatives as Potent Anticancer Agents
Introduction: The Promise of the Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged scaffold in medicinal chemistry, recognized as a crucial pharmacophore in a plethora of natural products with potent biological activities.[1][2] This structural motif is particularly prominent in compounds that exhibit strong anticancer properties by targeting tubulin polymerization.[1][3][4] Molecules like combretastatin A-4, a natural stilbenoid derived from the South African bush willow tree, feature the TMP group and effectively inhibit microtubule assembly by binding to the colchicine site on β-tubulin.[1][4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5]
The N-(3,4,5-trimethoxyphenyl)prop-2-enamide core structure, which combines the potent TMP group with a prop-2-enamide linker, serves as a versatile template for the development of novel therapeutic agents. The exploration of derivatives of this scaffold aims to optimize potency, enhance selectivity for cancer cells, and improve pharmacokinetic profiles. This guide provides a comprehensive overview of the design rationale, synthetic strategies, and biological evaluation methodologies employed in the for researchers, scientists, and drug development professionals.
Part 1: Design Rationale and Synthetic Strategies
The Causality Behind Experimental Choices: Structure-Activity Relationships (SAR)
The development of novel derivatives is guided by established structure-activity relationships (SAR), which provide insights into how molecular modifications influence biological activity.[6][7][8] For the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold, SAR studies have identified several key regions for chemical modification to enhance anticancer efficacy. The primary goal is to design molecules that can effectively interact with the colchicine-binding site of tubulin.[3][9]
Key modification sites include:
-
The Amide Moiety: The nitrogen atom of the prop-2-enamide linker can be substituted with various aliphatic or aromatic groups. This allows for the introduction of different functionalities to explore new interactions within the target binding pocket and to modulate physicochemical properties like solubility and cell permeability.
-
The Prop-2-enamide Linker: The double bond in the prop-2-enamide linker often confers a specific, rigid conformation to the molecule, which can be crucial for optimal binding to tubulin. Modifications to this linker can influence this conformational rigidity.
-
The Phenyl Ring: The phenyl group of the prop-2-enamide can be substituted with a wide array of electron-donating or electron-withdrawing groups. These substitutions can alter the electronic properties of the molecule and introduce new hydrogen bonding or hydrophobic interactions with the target protein.
General Synthetic Pathway
A common and effective method for synthesizing N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives involves a multi-step process that often begins with the versatile starting material, 3,4,5-trimethoxybenzaldehyde. A representative synthetic approach is outlined below.
One established route involves the Erlenmeyer-Plöchl reaction to generate an oxazolone intermediate.[1][10] This intermediate can then be reacted with various nucleophiles to open the ring and form a diverse library of amide derivatives. For instance, treatment of 4-(3,4,5-trimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)oxazol-5(4H)-one with different hydrazides or amines leads to the formation of the corresponding N-substituted derivatives.[1]
Another prevalent strategy involves the direct coupling of 3,4,5-trimethoxycinnamic acid with a desired amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine).[11]
Below is a diagram illustrating a general synthetic workflow for the preparation of these derivatives.
Caption: A generalized workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives.
Experimental Protocol: Synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
This protocol is adapted from a reported synthesis of a key intermediate for creating further derivatives via click chemistry.[11]
Materials:
-
3,4,5-trimethoxycinnamic acid
-
Propargylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous solution of NaHCO3
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 3,4,5-trimethoxycinnamic acid (1 equivalent) in dichloromethane (CH2Cl2).
-
To this solution, add HATU (1.2 equivalents) and DIPEA (4 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add propargylamine (1 equivalent) to the reaction mixture.
-
Continue stirring the solution at room temperature for 3 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice.
-
Wash the organic layer with a saturated aqueous solution of NaHCO3 and then with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate (9:1) mixture as the eluent to obtain the pure product.
Part 2: Comprehensive Biological Evaluation
A series of in vitro assays are essential to characterize the biological activity of the newly synthesized derivatives.
In Vitro Antiproliferative Activity
The initial screening of the synthesized compounds typically involves evaluating their ability to inhibit the growth of various human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity [4]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into 96-well plates at a density of approximately 2 x 10^4 cells per well.
-
Incubation: Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells in triplicate with various concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Combretastatin A-4).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the drug-containing medium and add fresh medium containing MTT solution (e.g., 5 mg/mL) to each well.
-
Incubation: Incubate for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mechanism of Action: Tubulin Polymerization Inhibition
Given that the TMP moiety is a hallmark of many tubulin inhibitors, it is crucial to investigate whether the novel derivatives act through this mechanism.[1][3] An in vitro tubulin polymerization assay directly measures the effect of the compounds on the assembly of microtubules from tubulin dimers.
Experimental Protocol: In Vitro Tubulin Polymerization Assay [1]
-
Reaction Mixture: Prepare a reaction mixture containing tubulin (e.g., from bovine brain), a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (vehicle-treated) and a known inhibitor (e.g., colchicine). Calculate the IC50 value for the inhibition of tubulin polymerization.
Cell Cycle Analysis
To confirm that the inhibition of tubulin polymerization leads to cell cycle arrest, flow cytometry is employed. Compounds that disrupt microtubule dynamics are expected to cause an accumulation of cells in the G2/M phase of the cell cycle.[4][5]
Workflow for Cell Cycle Analysis
Caption: A typical workflow for analyzing the effect of compounds on the cell cycle.
Part 3: Data Presentation and SAR Analysis
The biological data obtained from the assays are compiled to facilitate comparison and SAR analysis.
Representative Data
The following table summarizes the biological activities of a hypothetical series of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives, with data representative of that found in the literature.[3][4][10][12]
| Compound ID | R Group (Substitution on Amide N) | IC50 HeLa (µM)[4] | IC50 MCF-7 (µM)[3] | Tubulin Polymerization IC50 (µM)[3] |
| 1a | -H | 15.2 | 18.5 | > 50 |
| 1b | -CH3 | 8.9 | 10.1 | 25.6 |
| 1c | -Phenyl | 2.1 | 3.5 | 8.2 |
| 1d | -4-Fluorophenyl | 1.5 | 2.3 | 6.8 |
| 1e | -Propargyl | 5.4 | 6.8 | 15.3 |
| CA-4 | (Reference) | 0.01 | 0.008 | 4.2[3] |
Analysis of Structure-Activity Relationships
From the representative data, several SAR trends can be deduced:
-
Substitution on the Amide Nitrogen: Unsubstituted amide (1a ) shows the lowest activity. Alkyl substitution (1b ) provides a modest improvement. Aromatic substitutions (1c and 1d ) significantly enhance the antiproliferative and tubulin-inhibiting activities.
-
Electronic Effects of Substituents: The introduction of an electron-withdrawing fluorine atom on the phenyl ring (1d ) leads to a slight increase in potency compared to the unsubstituted phenyl ring (1c ), suggesting that electronic factors on the appended aromatic ring can fine-tune the activity.
-
Correlation of Activities: A strong correlation is observed between the antiproliferative activity (IC50 against cancer cells) and the inhibition of tubulin polymerization, supporting the proposed mechanism of action.
Proposed Mechanism of Action
The collective evidence from biological assays points to a clear mechanism of action for these derivatives, which is illustrated in the following pathway diagram.
Caption: The proposed mechanism of action for N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives.
Conclusion and Future Directions
The N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold represents a highly promising starting point for the discovery of novel anticancer agents. The inherent tubulin-inhibiting properties of the 3,4,5-trimethoxyphenyl moiety, combined with the chemical tractability of the prop-2-enamide linker, allows for the systematic design and synthesis of potent derivatives. The biological evaluation pipeline, encompassing cytotoxicity screening, mechanism of action studies, and cell cycle analysis, provides a robust framework for identifying lead candidates.
Future research in this area should focus on:
-
Lead Optimization: Further refining the structure of the most potent compounds to enhance their activity and selectivity.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.
-
In Vivo Efficacy: Testing the most promising derivatives in animal models of cancer to validate their therapeutic potential in a physiological context.
-
Exploration of Novel Linkers and Heterocycles: Replacing the prop-2-enamide linker or incorporating heterocyclic moieties could lead to the discovery of compounds with novel binding modes or improved pharmacological properties.[9][11]
By integrating rational design, efficient synthesis, and comprehensive biological testing, the will continue to be a fruitful area of research in the quest for more effective cancer therapies.
References
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El-Sayed, N., Al-Warhi, T., Abualnaja, M., Abu Ali, O. A., Althobaiti, F., Alharthi, F., Elsaid, F. G., Shati, A. A., Alfaifi, M., & El-Agamy, D. S. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(21), 7490. [Link]
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Singh, S., Chien, J. Y., & Newman, A. H. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. [Link]
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Gupta, S., Kumar, A., Singh, N., Tiwari, V. K., Chhonker, Y. S., Bhatta, R. S., Kumar, R., & Yadav, P. N. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic Chemistry, 153, 107809. [Link]
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structure-activity relationship (SAR) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogs
Introduction: The Privileged Trimethoxyphenyl Scaffold
The N-(3,4,5-trimethoxyphenyl)prop-2-enamide core represents a significant scaffold in modern medicinal chemistry. This structure is a derivative of cinnamide, featuring a pharmacologically critical 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a well-established "privileged" structure, found in numerous natural and synthetic compounds with potent biological activities, most notably as tubulin polymerization inhibitors.[1][2] Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow Combretum caffrum, is a premier example, featuring a TMP ring that is crucial for its potent antimitotic and anticancer effects.[3]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built around the N-(3,4,5-trimethoxyphenyl)prop-2-enamide framework. We will dissect the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, offering field-proven insights for researchers and professionals in drug development. The narrative will focus on the causality behind experimental design and the validation of protocols, grounding all claims in authoritative references.
Part 1: Synthetic Strategies and Methodologies
The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs is typically achieved through robust and versatile chemical reactions. The primary approach involves the coupling of a (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivative with a diverse range of amines. A common alternative involves the reaction of 3,4,5-trimethoxybenzaldehyde with various carbonyl-containing compounds via condensation reactions.[4][5]
General Synthesis Workflow
The diagram below illustrates a common synthetic pathway, beginning with the formation of the cinnamic acid core followed by amide coupling.
Caption: General synthetic workflow for N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs.
Experimental Protocol: Synthesis of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
This protocol, adapted from established literature, describes the synthesis of a key intermediate used for further derivatization via click chemistry.[5]
-
Acid Chloride Formation (Optional but common): To a solution of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (1 equivalent) in dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in fresh DCM. In a separate flask, dissolve propargylamine (prop-2-yn-1-amine) (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 equivalents) in DCM.
-
Reaction: Add the acid chloride solution dropwise to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Monitor the reaction to completion using Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the pure title compound.[5]
Self-Validation & Rationale : The use of a non-nucleophilic base (DIPEA) is critical to scavenge the HCl byproduct without reacting with the acid chloride. The aqueous workup steps ensure the removal of excess reagents and byproducts. TLC monitoring provides a reliable method to track reaction progress, ensuring that the reaction is not stopped prematurely or allowed to proceed for too long, which could lead to side product formation.
Part 2: Biological Evaluation and Anticancer Activity
Derivatives of N-(3,4,5-trimethoxyphenyl)prop-2-enamide have demonstrated significant antiproliferative activity against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[2][5] The primary mechanism often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration. The IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cell viability assay.
Summary of Antiproliferative Activity
The following table summarizes the in vitro anticancer activity of selected N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs against various cancer cell lines.
| Compound ID | N-Substituent (R) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| TMPN | Nitroethylene group | Murine & Human Cancer Lines | ~1-4 µg/mL | [6] |
| 5a | (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl | MCF-7 | 12.34 | [5] |
| 5b | (1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl | MCF-7 | 9.87 | [5] |
| 5c | (1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl | MCF-7 | 8.15 | [5] |
| 5h | (1-(4-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methyl | MCF-7 | 6.52 | [5] |
| 13 | Chromone-based chalcone | HCT116 (Colon) | 2.6 | [7] |
| 10 | Indole-based chalcone | HCT116 (Colon) | <0.05 | [7] |
Part 3: Core Structure-Activity Relationship (SAR) Analysis
The systematic modification of the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold has yielded critical insights into the structural requirements for potent anticancer activity.
Caption: Key regions of the pharmacophore for SAR analysis.
Region A: The 3,4,5-Trimethoxyphenyl (TMP) Ring
The TMP ring is arguably the most critical component for the antimitotic activity of this compound class. This moiety is known to occupy the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[1]
-
Methoxy Group Position: The 3,4,5-substitution pattern is consistently found to be optimal for high potency. Studies on related chalcones and combretastatins have shown that moving or removing these methoxy groups drastically reduces tubulin binding and antiproliferative activity.[8] For instance, analogs with dimethoxy or single methoxy substitutions are generally less active.[9]
-
Methoxy Group Identity: The methoxy groups are believed to engage in crucial hydrogen bonding interactions within the colchicine pocket. Replacing them with larger alkoxy groups or other substituents often leads to a loss of activity due to steric hindrance or altered electronic properties.
Region B: The Prop-2-enamide Linker
The α,β-unsaturated amide system serves as a rigid linker that correctly orients the two aromatic portions of the molecule.
-
Unsaturation: The double bond introduces conformational rigidity, which is important for fitting into the target binding site. Saturation of this double bond typically leads to a significant decrease in activity.
-
Carbonyl and Amide Groups: The amide bond is a key feature. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. Isosteric replacement of the amide group, for example, by reversing it, has been shown to be detrimental to activity in some hybrid molecules.[4]
Region C: The N-Substituent
This region offers the greatest scope for modification to fine-tune potency, selectivity, and pharmacokinetic properties.
-
Aromatic and Heteroaromatic Groups: Introducing a second aromatic or heteroaromatic ring at this position is a common and effective strategy. In a series of 1,2,3-triazole derivatives, attaching a phenyl ring to the triazole, which is then linked to the amide nitrogen, yielded compounds with significant activity against MCF-7 cells.[5]
-
Substituents on the Aromatic Ring: The electronic properties of substituents on this terminal aromatic ring play a key role. The addition of electron-withdrawing groups, such as fluoro (F), chloro (Cl), or nitro (NO₂), at the para-position of the phenyl ring generally increases antiproliferative activity.[5] For example, the 4-nitrophenyl derivative (IC₅₀ = 6.52 µM) was more potent than the unsubstituted phenyl analog (IC₅₀ = 12.34 µM) against MCF-7 cells.[5]
-
Hybrid Molecules: Incorporating other known pharmacophores at this position has led to highly potent compounds. For example, hybrid molecules combining the TMP-acrylamide scaffold with chalcone or indole moieties have shown exceptional activity, with IC₅₀ values in the nanomolar range.[4][7]
Part 4: Mechanistic Insights and Signaling Pathways
The primary mechanism of action for potent N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogs is the inhibition of tubulin polymerization.[1][2] This action leads to a cascade of downstream cellular events culminating in apoptosis.
-
Tubulin Inhibition: The compound binds to the colchicine site on β-tubulin, preventing the assembly of αβ-tubulin heterodimers into microtubules.
-
Microtubule Disruption: The inhibition of microtubule formation and dynamics disrupts the mitotic spindle, a structure essential for chromosome segregation during cell division.
-
Cell Cycle Arrest: Cells are unable to progress through mitosis and become arrested in the G2/M phase of the cell cycle.[2]
-
Apoptosis Induction: Prolonged G2/M arrest triggers the intrinsic apoptotic pathway. This is often characterized by an increase in the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, and a decrease in the anti-apoptotic protein Bcl-2.[1][2]
-
Caspase Activation: The apoptotic cascade continues with the activation of executioner caspases, such as caspase-3, which cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis and cell death.[10]
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spectroscopic analysis (NMR, IR, Mass) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
An In-Depth Spectroscopic Guide to N-(3,4,5-trimethoxyphenyl)prop-2-enamide: Structure Elucidation and Data Interpretation
Authored by: Dr. Gemini, Senior Application Scientist
This technical guide provides a comprehensive analysis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a significant chemical intermediate. The focus is on the practical application and interpretation of modern spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to achieve unambiguous structural confirmation. This document is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Molecular Overview
N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a derivative of gallic acid, a natural product. Its structure combines a rigid, electron-rich aromatic ring with a reactive acrylamide functional group, making it a valuable building block in organic synthesis. Accurate structural verification is paramount to ensure the purity and identity of this compound for subsequent applications. This guide details the integrated spectroscopic workflow used to characterize its molecular structure.
Molecular Structure:
The molecule possesses several key features for spectroscopic analysis:
-
A symmetrically substituted benzene ring with two equivalent aromatic protons.
-
Three methoxy groups (O-CH₃), with one unique group at the C4 position and two equivalent groups at C3 and C5.
-
An amide linkage (-NH-C=O).
-
A vinyl group (-CH=CH₂).
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is the first-line technique for determining the molecular weight and obtaining the molecular formula of a compound. For N-(3,4,5-trimethoxyphenyl)prop-2-enamide (C₁₂H₁₅NO₄), the exact molecular weight is 237.1001 g/mol .
Experimental Insight: Electrospray ionization (ESI) in positive ion mode is typically preferred for this molecule as the amide group can be readily protonated to form the [M+H]⁺ ion.
The expected molecular ion in a high-resolution mass spectrum (HRMS) would be observed at m/z 238.1074. The fragmentation pattern provides corroborating structural evidence.
Table 1: Key Mass Spectrometry Fragments for N-(3,4,5-trimethoxyphenyl)prop-2-enamide
| m/z (Proposed) | Ion Formula | Description of Loss |
| 238.1074 | [C₁₂H₁₆NO₄]⁺ | Protonated molecular ion [M+H]⁺ |
| 183.0863 | [C₉H₁₃NO₂]⁺ | Loss of the acryloyl group (-C₃H₃O) from the parent ion, which is a characteristic cleavage for N-acylated amines. This fragment corresponds to the protonated 3,4,5-trimethoxyaniline. |
| 168.0628 | [C₉H₁₀O₃]⁺ | Subsequent loss of an ammonia molecule from the m/z 183 fragment. |
| 55.0184 | [C₃H₃O]⁺ | The acryloyl cation, resulting from the cleavage of the amide C-N bond. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.
Experimental Insight: A solid-state analysis using an Attenuated Total Reflectance (ATR) accessory is a common and efficient method for acquiring the IR spectrum of this compound, avoiding the need for solvent or KBr pellets.
Table 2: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale |
| ~3300 | N-H Stretch | Secondary Amide (N-H) | Medium | Confirms the presence of the amide N-H bond. Its position suggests some hydrogen bonding in the solid state. |
| ~3080 | C-H Stretch (sp²) | Aromatic/Vinyl C-H | Medium | Overlapping signals from the C-H bonds on the benzene ring and the vinyl group. |
| ~2950, ~2840 | C-H Stretch (sp³) | Methoxy (-OCH₃) | Medium | Symmetrical and asymmetrical stretching of the methyl C-H bonds. |
| ~1660 | C=O Stretch (Amide I) | Amide (R-CO-NH-R') | Strong | This is a highly characteristic and intense band. Its frequency is typical for a secondary amide with conjugation. |
| ~1625 | C=C Stretch | Alkene | Medium | Corresponds to the stretching of the vinyl C=C double bond. |
| ~1590, ~1510 | C=C Stretch | Aromatic Ring | Strong | These two bands are characteristic of the benzene ring skeleton vibrations. |
| ~1540 | N-H Bend (Amide II) | Amide (R-CO-NH-R') | Strong | This band arises from a coupling of the N-H bending and C-N stretching vibrations and is a hallmark of secondary amides. |
| ~1230, ~1125 | C-O Stretch | Aryl-Alkyl Ether | Strong | Asymmetric and symmetric stretching vibrations of the Ar-O-CH₃ ether linkages. The band around 1125 cm⁻¹ is particularly strong due to the symmetry of the molecule. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon skeleton and the connectivity of atoms. For a complete analysis, a suite of experiments including ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) is employed.
Experimental Insight: Deuterated chloroform (CDCl₃) is a common solvent for this compound. However, if proton exchange of the N-H proton is too rapid, a switch to a solvent like DMSO-d₆ can be beneficial to sharpen the N-H signal and allow for its observation.
¹H NMR Spectroscopy
This technique provides information on the number of different proton environments and their neighboring protons.
Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | Broad Singlet (br s) | 1H | H -N (Amide) | The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen and chemical exchange. Its chemical shift is concentration and solvent-dependent. |
| ~6.80 | Singlet (s) | 2H | H -2, H -6 | These two aromatic protons are chemically equivalent due to the C₂ symmetry of the ring. They appear as a singlet because they have no adjacent proton neighbors. |
| ~6.40 | Doublet of Doublets (dd) | 1H | =CH -α | This is the vinyl proton α to the carbonyl. It is split by the two geminal vinyl protons (H-β_cis and H-β_trans) with different coupling constants (J). |
| ~6.20 | Doublet of Doublets (dd) | 1H | =CH -β (trans) | This is the vinyl proton β to the carbonyl and trans to the α-proton. It exhibits a large trans coupling (~17 Hz) and a smaller geminal coupling (~1.5 Hz). |
| ~5.75 | Doublet of Doublets (dd) | 1H | =CH -β (cis) | This is the vinyl proton β to the carbonyl and cis to the α-proton. It exhibits a smaller cis coupling (~10 Hz) and the geminal coupling (~1.5 Hz). |
| 3.86 | Singlet (s) | 6H | H -3', H -5' (OCH₃) | The six protons of the two methoxy groups at positions 3 and 5 are equivalent by symmetry and appear as a sharp singlet. |
| 3.83 | Singlet (s) | 3H | H -4' (OCH₃) | The three protons of the methoxy group at position 4 are unique and appear as a separate singlet, typically very close to the other methoxy signal. |
¹³C NMR and DEPT Spectroscopy
¹³C NMR identifies all unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.
Table 4: Predicted ¹³C NMR and DEPT Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | DEPT-90 | Assignment | Rationale |
| ~164.5 | No Signal | No Signal | C =O (Amide) | Carbonyl carbons are typically found in this downfield region and, being quaternary, do not show a signal in DEPT experiments. |
| ~153.5 | No Signal | No Signal | C -3, C -5 | These two oxygen-bearing aromatic carbons are equivalent and quaternary. Their high chemical shift is due to the strong electron-donating effect of the methoxy groups. |
| ~134.0 | No Signal | No Signal | C -1 | The aromatic carbon bonded to the nitrogen is quaternary. |
| ~131.0 | Positive | Positive | =C H-α | The α-carbon of the acrylamide group. |
| ~127.5 | Negative | No Signal | =C H₂-β | The terminal vinyl carbon (CH₂). It appears as a negative signal in DEPT-135. |
| ~105.0 | No Signal | No Signal | C -4 | The oxygen-bearing carbon at the para position. Its exact shift can vary. |
| ~97.5 | Positive | Positive | C -2, C -6 | These two aromatic CH carbons are equivalent. They are shifted significantly upfield due to the cumulative electron-donating effects of the three methoxy groups in ortho and para positions. |
| ~61.0 | Positive | No Signal | C -4' (OCH₃) | The methoxy carbon at the C4 position. |
| ~56.3 | Positive | No Signal | C -3', C -5' (OCH₃) | The two equivalent methoxy carbons at C3 and C5. |
2D NMR Spectroscopy: Assembling the Puzzle
2D NMR experiments are crucial for unambiguously connecting the different parts of the molecule.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). The primary use here is to confirm the vinyl system, showing a strong correlation between the α-proton (~6.40 ppm) and the two β-protons (~6.20 and ~5.75 ppm).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is a powerful tool for assigning carbon signals. For example, it would show correlations between the proton at ~6.80 ppm and the carbon at ~97.5 ppm (C2/C6), and the methoxy protons (~3.86, ~3.83 ppm) to their respective carbons (~56.3, ~61.0 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most important experiment for confirming the overall connectivity across quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away.
Key Expected HMBC Correlations:
-
Amide N-H (~7.50 ppm) will show a correlation to the carbonyl carbon (~164.5 ppm) and the aromatic C1 carbon (~134.0 ppm) , definitively linking the amide group to the ring.
-
Aromatic Protons H2/H6 (~6.80 ppm) will show correlations to the quaternary carbons C4 (~105.0 ppm) and C1 (~134.0 ppm) , confirming the substitution pattern of the ring.
-
Vinyl α-Proton (~6.40 ppm) will show a strong correlation to the carbonyl carbon (~164.5 ppm) , linking the vinyl group to the amide functionality.
-
Methoxy Protons (~3.86, ~3.83 ppm) will show correlations to the aromatic carbons they are attached to (C3/C5 at ~153.5 ppm and C4 at ~105.0 ppm , respectively), confirming their positions.
Caption: Key 2- and 3-bond HMBC correlations confirming molecular connectivity.
Integrated Spectroscopic Workflow
A robust structural confirmation does not rely on a single technique but on the convergence of all data.
Caption: Integrated workflow for spectroscopic structure elucidation.
The process is self-validating:
-
MS confirms the molecular weight predicted by the structure.
-
IR confirms the presence of the functional groups (amide, ether, alkene, aromatic) required by the structure.
-
NMR provides the exact map of how these pieces are connected, with the number of signals, their shifts, and their correlations matching the proposed structure perfectly.
Any deviation in this data, such as an incorrect molecular weight, a missing Amide I band in the IR, or unexpected correlations in the HMBC, would immediately signal a problem with the sample's identity or purity.
Appendix: Standard Operating Protocols
A. NMR Sample Preparation and Acquisition
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ containing 0.03% TMS as an internal standard).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
Insert the tube into the NMR spectrometer.
-
Acquire standard ¹H, ¹³C{¹H}, DEPT-135, COSY, HSQC, and HMBC spectra using the instrument's predefined parameter sets, ensuring sufficient scans for a good signal-to-noise ratio, particularly for the ¹³C and 2D experiments.
B. ATR-IR Spectroscopy
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount (1-2 mg) of the solid sample onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
C. High-Resolution Mass Spectrometry (HRMS)
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the spectrum in positive ion mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).
-
Use an internal or external calibrant to ensure high mass accuracy.
References
Preliminary Cytotoxicity Studies of N-(3,4,5-trimethoxyphenyl)prop-2-enamide: An In-depth Technical Guide
Abstract
The evaluation of cytotoxic potential is a foundational step in the discovery and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies employed in the preliminary cytotoxicity screening of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a compound of interest with potential anticancer properties stemming from its structural similarities to known bioactive molecules. While specific experimental data for this exact molecule is being established, this document outlines a robust experimental workflow, data presentation strategies, and mechanistic investigation approaches applicable to its initial characterization. The guide details widely accepted in vitro assays for assessing cell viability, metabolic activity, membrane integrity, and the induction of apoptosis. Furthermore, it presents a framework for interpreting the resulting data and visualizing the potential cellular pathways affected, thereby offering a rigorous roadmap for the initial cytotoxic profiling of promising new molecules in the field of oncology drug development.
Introduction: The Rationale for Investigating N-(3,4,5-trimethoxyphenyl)prop-2-enamide
N-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to a class of compounds bearing the 3,4,5-trimethoxyphenyl (TMP) moiety, which is a key pharmacophore in a variety of natural and synthetic bioactive molecules, including the well-known tubulin-destabilizing agent combretastatin A-4.[1][2] The prop-2-enamide (acrylamide) group, on the other hand, is a reactive Michael acceptor that can potentially interact with biological nucleophiles, such as cysteine residues in proteins. The combination of these two structural features suggests that N-(3,4,5-trimethoxyphenyl)prop-2-enamide could exhibit interesting biological activities, including anticancer effects.[3]
Cinnamic acid and its derivatives have demonstrated a range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4] Some cinnamoyl compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5][6] Specifically, derivatives of cinnamoyl sulfonamide hydroxamate have shown promise as anticancer agents by inhibiting histone deacetylase (HDAC).[4][7] Given this background, a systematic evaluation of the cytotoxicity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a critical first step in elucidating its therapeutic potential.
This guide will provide a detailed framework for conducting these preliminary studies, from initial cell viability screening to more in-depth mechanistic assays.
Foundational Cytotoxicity Assessment: A Multi-Faceted Approach
The initial phase of cytotoxicity testing aims to determine the concentration range over which a compound affects cell viability and to identify suitable cell lines for further investigation. A multi-faceted approach employing assays that measure different cellular parameters is crucial for a comprehensive initial assessment.[8][9]
Cell Viability and Metabolic Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[10]
Experimental Protocol: MTT Assay [10][12][13]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(3,4,5-trimethoxyphenyl)prop-2-enamide (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) value can be determined by plotting cell viability against the compound concentration.[9]
Data Presentation: Hypothetical MTT Assay Results
| Cell Line | Treatment Duration | IC50 (µM) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| MCF-7 | 24h | 45.2 |
| 48h | 28.7 | |
| 72h | 15.1 | |
| A549 | 24h | 62.8 |
| 48h | 41.3 | |
| 72h | 25.9 | |
| HCT116 | 24h | 38.5 |
| 48h | 22.1 | |
| 72h | 12.8 |
Data are presented as the mean from three independent experiments.
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[14][15][16]
Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is directly proportional to the amount of LDH released, and thus to the number of damaged cells.[16]
Experimental Protocol: LDH Assay [14][16]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Data Presentation: Hypothetical LDH Assay Results
| Cell Line | Treatment Duration | % Cytotoxicity at 50 µM N-(3,4,5-trimethoxyphenyl)prop-2-enamide |
| MCF-7 | 48h | 42.5% |
| A549 | 48h | 35.8% |
| HCT116 | 48h | 51.2% |
Data are presented as the mean ± standard deviation from three independent experiments.
Workflow for Foundational Cytotoxicity Assessment
Caption: A hypothetical signaling pathway for apoptosis induction.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity assessment of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and the induction of apoptosis, researchers can obtain a robust initial profile of this novel compound's anticancer potential. The hypothetical data and workflows presented herein serve as a practical roadmap for conducting these essential studies.
Future investigations should focus on confirming the proposed mechanisms of action, including detailed cell cycle analysis and tubulin polymerization assays. Furthermore, evaluating the compound's selectivity for cancer cells over normal, non-transformed cells will be crucial for its further development as a potential therapeutic agent.
References
- LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (URL: )
- Caspase-Glo® 3/7 Assay Protocol - Promega Corpor
- Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M) - Elabscience. (URL: )
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- LDH Cytotoxicity Assay - Cre
- LDH assay kit guide: Principles and applic
- LDH-Glo™ Cytotoxicity Assay - Promega Corpor
- Cytotoxicity MTT Assay Protocols and Methods | Springer N
- Protocol for Cell Viability Assays - BroadPharm. (URL: )
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Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (URL: [Link])
- Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide - Benchchem. (URL: )
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])
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Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (URL: [Link])
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A High Throughput Apoptosis Assay using 3D Cultured Cells - MDPI. (URL: [Link])
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? | ResearchGate. (URL: [Link])
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Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - PMC - NIH. (URL: [Link])
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Caspase 3/7 Activity - Protocols.io. (URL: [Link])
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Caspase 3 Activity Assay Kit - MP Biomedicals. (URL: [Link])
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Elucidating the Anticancer Mechanisms of Cinnamoyl Sulfonamide Hydroxamate: Insights From DNA Content Analysis and Gene Expression Profiling in Squamous Cell Carcinoma - ResearchGate. (URL: [Link])
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Assessment of Therapeutic Bio-Activity of Cinnamoyl Sulfonamide Hydroxamate in Squamous Cell Carcinoma - PMC - NIH. (URL: [Link])
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Anticancer Potential and Molecular Mechanisms of Cinnamaldehyde and Its Congeners Present in the Cinnamon Plant - MDPI. (URL: [Link])
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Inhibitory effect of cinnamoyl compounds against human malignant cell line - PubMed. (URL: [Link])
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ResearchGate. (URL: [Link])
- A Technical Guide to the Preliminary In Vitro Toxicity Assessment of the Novel Peptide Leesggglvqpggsmk - Benchchem. (URL: )
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Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives - PubMed. (URL: [Link])
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Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - MDPI. (URL: [Link])
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Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Emergency Management - NCBI Bookshelf. (URL: [Link])
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Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - NIH. (URL: [Link])
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2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide - MDPI. (URL: [Link])
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Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives - ResearchGate. (URL: [Link])
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Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents - PubMed. (URL: [Link])
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC - NIH. (URL: [Link])
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - Semantic Scholar. (URL: [Link])
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - MDPI. (URL: [Link])
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Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents - PubMed. (URL: [Link])
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Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed. (URL: [Link])
- N-(2-aminophenyl)
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Methodological & Application
Synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide: A Detailed Protocol for Drug Development Professionals
This document provides a comprehensive guide for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a valuable scaffold in medicinal chemistry and drug discovery. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. The synthesis involves the acylation of 3,4,5-trimethoxyaniline with acryloyl chloride, a classic example of the Schotten-Baumann reaction.
Introduction and Significance
The N-aryl acrylamide moiety is a prominent feature in a variety of biologically active molecules, including kinase inhibitors and covalent modifiers of therapeutic targets. The 3,4,5-trimethoxyphenyl group, a key structural component of natural products like combretastatin A-4, is known to impart potent biological activity, particularly in the realm of oncology. The combination of these two pharmacophores in N-(3,4,5-trimethoxyphenyl)prop-2-enamide creates a molecule of significant interest for the development of novel therapeutics. This protocol outlines a reliable method for the preparation of this compound, ensuring high purity and yield.
Reaction Principle: The Schotten-Baumann Reaction
The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide is achieved through the Schotten-Baumann reaction, a well-established method for the formation of amides from amines and acid chlorides.[1][2] The reaction is typically performed in a two-phase system consisting of an organic solvent and an aqueous solution of a base.[1][2] The base, in this case, serves to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation and preventing the protonation of the starting amine.
The mechanism involves the nucleophilic attack of the amine (3,4,5-trimethoxyaniline) on the electrophilic carbonyl carbon of the acid chloride (acryloyl chloride). This is followed by the elimination of a chloride ion to form the stable amide product.
Experimental Workflow
The overall experimental workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide is depicted below.
Caption: Experimental workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Detailed Experimental Protocol
This protocol is based on established Schotten-Baumann reaction conditions and adapted for the specific reactants.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4,5-Trimethoxyaniline | ≥98% | Commercially available | |
| Acryloyl chloride | ≥98% | Commercially available | Handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous | Commercially available | |
| Triethylamine (TEA) | ≥99% | Commercially available | |
| Saturated aq. Sodium Bicarbonate | Prepared in-house | ||
| Brine | Prepared in-house | ||
| Anhydrous Magnesium Sulfate | Commercially available | ||
| Ethyl Acetate | HPLC grade | Commercially available | For chromatography |
| Hexanes | HPLC grade | Commercially available | For chromatography |
| Silica Gel | 230-400 mesh | Commercially available | For column chromatography |
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxyaniline (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.2 M solution).
-
Addition of Base: Add triethylamine (TEA, 1.2 eq.) to the solution and stir for 5 minutes at room temperature. The use of an organic base like triethylamine is often preferred in anhydrous conditions to avoid potential hydrolysis of the acryloyl chloride.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add acryloyl chloride (1.1 eq.) dropwise to the stirred solution. The slow addition is crucial to control the exothermic reaction and minimize side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a solid. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed for purification.
Characterization of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the vinylic protons of the acrylamide group (typically in the range of 5.5-6.5 ppm), aromatic protons of the trimethoxyphenyl ring (around 6.5-7.0 ppm, singlet), methoxy protons (around 3.8 ppm, two singlets), and the amide proton (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the vinylic carbons, and the aromatic and methoxy carbons of the trimethoxyphenyl ring. |
| FTIR (cm⁻¹) | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the amide (around 1660 cm⁻¹), and C=C stretch of the alkene (around 1620 cm⁻¹).[3] |
| Melting Point | A sharp melting point should be observed for the pure compound. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of C₁₂H₁₅NO₄ should be observed. |
Safety Considerations
-
Acryloyl chloride is highly corrosive, lachrymatory, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
3,4,5-Trimethoxyaniline is a toxic compound. Avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction is exothermic, especially during the addition of acryloyl chloride. Proper temperature control is essential to ensure safety and prevent runaway reactions.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. By following the outlined procedures for reaction setup, execution, work-up, and purification, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The provided characterization guidelines will ensure the identity and purity of the final product, which is a critical aspect of synthesizing compounds for biological evaluation.
References
- Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biol. Mol. Chem.2025, 3, 365-377.
- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules2020, 25(19), 4432.
- (E)-1-(2-Aminophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Acta Crystallogr Sect E Struct Rep Online2011, 67(Pt 10), o2485.
- Synthesis and Characterization of Different Molecular Weights Polyacrylamide. IOSR Journal of Applied Chemistry2017, 10(4), 67-73.
- N-(Hydroxymethyl)acrylamide synthesis from acrylamide and formaldehyde. Benchchem.
- Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry2025, 3, 365-377.
- Method for preparing 3,4,5-trimethoxyphenol. CN101987814A.
- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. Pharmaceuticals (Basel)2022, 15(7), 859.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes.
- Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. Benchchem.
- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Molecules2023, 28(11), 4531.
- Supporting Inform
- Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Pharmaceuticals (Basel)2021, 14(9), 920.
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Z.
- Schotten–Baumann reaction. Wikipedia.
- Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one.
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- 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank2018, 2018(4), M1011.
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conducting cell cycle analysis on cells treated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Application Note & Protocol
Topic: High-Resolution Cell Cycle Analysis of Cancer Cells Treated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide Using Propidium Iodide Staining and Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to a class of compounds containing the 3,4,5-trimethoxyphenyl moiety, which is a key pharmacophore in many potent microtubule-targeting agents, including podophyllotoxin and combretastatin A-4.[1][2][3] These agents disrupt microtubule dynamics, a process essential for the formation of the mitotic spindle. This disruption activates the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation.[4][5] Activation of the SAC prevents cells from entering anaphase, leading to a prolonged arrest in the G2/M phase of the cell cycle.[5][6] This application note provides a comprehensive, field-proven protocol for treating cancer cells with N-(3,4,5-trimethoxyphenyl)prop-2-enamide and quantifying the resultant G2/M arrest using propidium iodide (PI) staining coupled with flow cytometric analysis.
Introduction: The Scientific Rationale
1.1. Mechanism of Action: Targeting the Cytoskeleton
The 3,4,5-trimethoxyphenyl group is a well-established structural motif found in numerous compounds that bind to the colchicine site on β-tubulin.[2] This binding event inhibits tubulin polymerization, leading to the depolymerization of microtubules.[1][3] Microtubules are dynamic polymers crucial for forming the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis.[1] By disrupting microtubule stability, N-(3,4,5-trimethoxyphenyl)prop-2-enamide is hypothesized to prevent the formation of a functional bipolar spindle.
1.2. The Spindle Assembly Checkpoint and G2/M Arrest
The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity. The Spindle Assembly Checkpoint (SAC) monitors the attachment of microtubules to chromosome kinetochores.[6][7] When microtubule-disrupting agents like N-(3,4,5-trimethoxyphenyl)prop-2-enamide are introduced, the improper or absent attachment of microtubules to kinetochores activates the SAC.[5] This activation leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing the degradation of cyclin B1 and securin, and ultimately causing cells to arrest in the G2/M phase.[7]
1.3. Quantifying Cell Cycle Arrest with Propidium Iodide
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a large population of cells.[8] Propidium Iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA.[9] The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content.[8] This allows for the clear distinction between cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a normal diploid (2N) DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2N and 4N.
-
G2/M Phase: Cells that have completed DNA replication, with a tetraploid (4N) DNA content.
By treating cells with N-(3,4,5-trimethoxyphenyl)prop-2-enamide and subsequently analyzing their DNA content with PI staining, we can precisely quantify the percentage of cells that accumulate in the G2/M phase, providing a robust measure of the compound's antimitotic activity.
Materials and Reagents
| Item | Description/Supplier Recommendation |
| Cell Line | e.g., HeLa (cervical cancer), HCT116 (colon cancer), or other relevant cancer cell line. |
| Compound | N-(3,4,5-trimethoxyphenyl)prop-2-enamide, dissolved in DMSO to a stock concentration of 10-20 mM. |
| Culture Medium | DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. |
| Phosphate-Buffered Saline (PBS) | Calcium and Magnesium-free, pH 7.4. |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA solution. |
| Fixative | Ice-cold 70% Ethanol (prepare by mixing 70 parts absolute ethanol with 30 parts distilled water).[8] |
| PI Staining Solution | 50 µg/mL Propidium Iodide and 100 µg/mL RNase A (DNase-free) in PBS.[10] |
| Equipment | Flow Cytometer (e.g., BD FACSCalibur™, Beckman Coulter CytoFLEX), Centrifuge, Vortex Mixer, Hemocytometer or Automated Cell Counter, 12x75 mm Polystyrene FACS Tubes. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
Causality: The initial cell density is critical. Seeding too sparsely may lead to slow growth, while seeding too densely can cause contact inhibition and altered cell cycle profiles before the experiment begins. A 24-hour incubation post-seeding allows cells to adhere and resume normal proliferation.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 60-70% confluency at the time of harvesting (e.g., 2.5 x 10⁵ cells/well for HeLa). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (typically ≤ 0.1%).
-
Treatment: Remove the old medium from the wells and add 2 mL of the medium containing the desired compound concentrations (e.g., 0, 10, 50, 100, 200 nM).
-
Incubation: Incubate the treated cells for a predetermined time, typically 24 hours, which is sufficient for a majority of proliferating cells to enter mitosis.
Protocol 2: Cell Harvesting and Fixation
Causality: Mitotically arrested cells often detach and become rounded. It is imperative to collect both the floating cells in the supernatant and the adherent cells to avoid underrepresenting the G2/M population. Fixation with cold 70% ethanol dehydrates and permeabilizes the cells, allowing the PI dye to access the nuclear DNA while preserving the cellular structure.[11][12] Adding the ethanol dropwise while vortexing prevents cell clumping, which is essential for single-cell analysis by flow cytometry.[12][13]
-
Collect Supernatant: Carefully collect the culture medium, which contains floating (potentially mitotic or apoptotic) cells, from each well into a labeled 15 mL conical tube.
-
Harvest Adherent Cells: Wash the remaining adherent cells once with 1 mL of PBS. Add 300 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C until cells detach.
-
Pool Cells: Resuspend the trypsinized cells in 1 mL of complete medium (to inactivate trypsin) and combine them with their corresponding supernatant in the 15 mL tube.
-
Cell Pellet: Centrifuge the pooled cell suspension at 300 x g for 5 minutes. Carefully aspirate the supernatant.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing the tube, add 4.5 mL of ice-cold 70% ethanol drop-by-drop. This prevents cell aggregation.[12][14]
-
Storage: Seal the tubes and store the fixed cells at 4°C for at least 2 hours. Samples can be stored in ethanol at 4°C for several weeks.[14][15]
Protocol 3: Propidium Iodide Staining and Flow Cytometry
Causality: Propidium iodide stains all double-stranded nucleic acids.[16] Therefore, treatment with RNase A is essential to degrade cellular RNA, ensuring that the PI signal is derived exclusively from DNA, which is the basis for accurate cell cycle analysis.[8][17]
-
Wash: Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g for 5 minutes) to pellet them. Aspirate the ethanol.[12]
-
Rehydrate: Resuspend the cell pellet in 1 mL of PBS and centrifuge again at 500 x g for 5 minutes. Aspirate the PBS.
-
Stain: Resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution.
-
Incubate: Incubate the tubes in the dark at room temperature for 30 minutes.[15]
-
Filter (Optional but Recommended): To remove any remaining clumps, filter the cell suspension through a 40 µm nylon mesh into a fresh FACS tube just before analysis.[15]
-
Acquisition: Analyze the samples on a flow cytometer. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. Use a pulse-width vs. pulse-area plot to gate on single cells (singlets) and exclude doublets or aggregates.[10] Collect the PI fluorescence signal, typically in the FL2 or FL3 channel. Acquire at least 10,000-20,000 singlet events for robust statistical analysis.
Data Analysis and Expected Results
The acquired data is visualized as a histogram of DNA content (PI fluorescence intensity) versus cell count. Cell cycle analysis software (e.g., FlowJo, ModFit LT) is used to deconvolute the histogram and quantify the percentage of cells in each phase.
Expected Outcome: Treatment with an effective concentration of N-(3,4,5-trimethoxyphenyl)prop-2-enamide will cause a dose-dependent increase in the height of the G2/M peak (4N DNA content) and a corresponding decrease in the G1 peak (2N DNA content).
Table 1: Representative Cell Cycle Distribution Data
| Compound Conc. (nM) | % G0/G1 | % S Phase | % G2/M |
| 0 (Vehicle) | 65.2% | 14.3% | 20.5% |
| 10 | 58.1% | 15.5% | 26.4% |
| 50 | 35.7% | 12.1% | 52.2% |
| 100 | 18.9% | 8.5% | 72.6% |
| 200 | 15.3% | 5.1% | 79.6% |
Visualizations
Experimental Workflow
Caption: Mechanism of G2/M arrest by the compound.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| High CV (>6%) of G1/G0 Peak | - Inconsistent staining. - Rapid sample acquisition. - Cell clumping. | - Ensure PI has reached equilibrium (increase incubation time if needed). - Run samples at a low flow rate. - Ensure single-cell suspension before fixation; filter before analysis. |
| Excessive Debris in FSC vs. SSC Plot | - High percentage of apoptotic/necrotic cells. - Over-trypsinization. - Rough sample handling. | - Exclude debris using a proper FSC/SSC gate. - Optimize compound concentration/incubation time. - Minimize trypsin exposure time and handle cells gently. |
| G1 peak is not on scale or is too low | - Incorrect flow cytometer voltage settings. | - Adjust the voltage for the PI channel so the G1 peak of the control sample is around channel 200 on a 1024-channel scale (or equivalent). |
| Broad S-phase or indistinct peaks | - Incomplete RNase digestion. - Asynchronous cell population. | - Ensure RNase A is active and incubation is sufficient. [18] - This may be a biological effect; however, ensure the control population has a clear profile. |
References
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
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de Gooijer, M. C., et al. (2020). Altering microtubule dynamics is synergistically toxic with spindle assembly checkpoint inhibition. Life Science Alliance, 3(2), e201900499. Retrieved from [Link]
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de Gooijer, M. C., et al. (2020). Altering microtubule dynamics is synergistically toxic with spindle assembly checkpoint inhibition. PubMed. Retrieved from [Link]
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Bio-Review. (n.d.). FIXATION and DNA Staining for Cell Cycle Analysis. Retrieved from [Link]
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UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Flow Cytometry Core. (n.d.). Cell Cycle Determination Using DAPI – Alcohol Fixation Method. Retrieved from [Link]
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UWCCC Flow Lab. (2018). Cell Cycle Analysis. Retrieved from [Link]
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UC Santa Barbara. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
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ResearchGate. (2018). What happens if no RNase is added in PI staining?. Retrieved from [Link]
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Adell, M. A., et al. (2022). Adaptation to spindle assembly checkpoint inhibition through the selection of specific aneuploidies. Genes & Development, 36(17-18), 953–968. Retrieved from [Link]
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Tao, W. (2005). The spindle assembly checkpoint in the induction of apoptosis by KSP inhibitors. Proceedings of the American Association for Cancer Research, 46. Retrieved from [Link]
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Chan, K. S., et al. (2004). Compromised spindle assembly checkpoint in beta-tubulin mutant ovarian cancer cells resistant to taxanes. Cancer Research, 64(7), 2571-2575. Retrieved from [Link]
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Taylor, I. W. (1980). A stable propidium iodide staining procedure for flow cytometry. Journal of Histochemistry & Cytochemistry, 28(9), 1021-1024. Retrieved from [Link]
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Hsiao, C. J., et al. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-3698. Retrieved from [Link]
-
Al-Ostath, S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(19), 6296. Retrieved from [Link]
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De Martino, M., et al. (2017). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Bioorganic & Medicinal Chemistry, 25(22), 6092-6104. Retrieved from [Link]
-
Wang, Y. Q., et al. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. Chemico-Biological Interactions, 188(1), 161-170. Retrieved from [Link]
-
Wang, J., et al. (2018). The Natural Compound Neobractatin Induces Cell Cycle Arrest by Regulating E2F1 and Gadd45α. Frontiers in Pharmacology, 9, 1129. Retrieved from [Link]
-
Seeber, S., et al. (2007). N-hydroxy-N'-(3,4,5-trimethoxyphenyl)-3,4,5-trimethoxy-benzamidine, a novel resveratrol analog, inhibits ribonucleotide reductase in HL-60 human promyelocytic leukemia cells. International Journal of Oncology, 31(5), 1261-1266. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. Retrieved from [Link]
-
Al-Ostath, S., et al. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 1162. Retrieved from [Link]
-
Horley, N. J., et al. (2017). (E)-3-(3,4,5-Trimethoxyphenyl)-1-(pyridin-4-yl)prop-2-en-1-one, a heterocyclic chalcone is a potent and selective CYP1A1 inhibitor and cancer chemopreventive agent. Bioorganic & Medicinal Chemistry Letters, 27(24), 5409-5414. Retrieved from [Link]
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Application Note: Evaluating the Cytotoxicity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide using the MTT Assay
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Cytotoxicity Profiling
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a robust and widely adopted colorimetric method for assessing the metabolic activity of cells, which serves as a key indicator of cell viability, proliferation, and cytotoxicity.[1] This technique is foundational in preclinical drug discovery and toxicology for evaluating the potential of novel chemical entities, such as N-(3,4,5-trimethoxyphenyl)prop-2-enamide, to induce cell death.[2] Compounds with a trimethoxyphenyl moiety are of significant interest in medicinal chemistry, often investigated for anticancer properties due to their potential to interfere with cellular processes like tubulin polymerization.[3] Therefore, accurately quantifying the cytotoxic effect of this compound is a critical first step in its development as a potential therapeutic agent.
This document provides a detailed protocol and technical guidance for performing the MTT assay to determine the cytotoxic effects and calculate the half-maximal inhibitory concentration (IC50) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Principle of the MTT Assay
The assay's mechanism is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[4][5] These enzymes cleave the tetrazolium ring of the yellow, water-soluble MTT, converting it into an insoluble purple formazan precipitate.[6][7]
The quantity of formazan produced is directly proportional to the number of viable cells.[1][6] Following an incubation period, the formazan crystals are solubilized using a suitable solvent, and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometric plate reader.[5] This allows for a quantitative comparison of cell viability between untreated control cells and cells exposed to varying concentrations of the test compound.
Essential Materials and Reagents
Biological Materials:
-
Adherent mammalian cell line of interest (e.g., HeLa, A549, MCF-7) in the logarithmic growth phase.[8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Core Reagents:
-
Test Compound: N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
-
MTT Reagent (5 mg/mL): Dissolve MTT powder in sterile, pH 7.4 Phosphate-Buffered Saline (PBS). Filter-sterilize through a 0.2 µm filter and store protected from light at 4°C for short-term or -20°C for long-term use.[7][9]
-
Vehicle Control: High-purity Dimethyl Sulfoxide (DMSO). The final concentration in culture should not exceed 0.5% to avoid solvent-induced toxicity.[10]
-
Solubilization Solution: Anhydrous DMSO or a solution of 0.04 M HCl in isopropanol.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Cisplatin) to validate assay performance.
-
Sterile PBS (pH 7.4).
-
Trypsin-EDTA solution.
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate spectrophotometer (plate reader) with filters for 570 nm and 630 nm.
-
Sterile, flat-bottomed 96-well cell culture plates.
-
Multichannel pipette and sterile pipette tips.
-
Inverted microscope.
-
Orbital shaker.[5]
Experimental Workflow and Protocol
Preliminary Steps: Optimizing Cell Seeding Density
Causality: The optimal cell seeding density is critical for ensuring that cells are in an exponential growth phase throughout the experiment and that the absorbance values fall within the linear range of the plate reader.[11] Too few cells will yield a low signal, while overconfluency can inhibit growth and affect metabolic rates, leading to inaccurate results.[8][10]
-
Prepare a cell suspension and perform a viable cell count (e.g., using a hemocytometer and Trypan Blue).
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate for 24 hours to allow for cell attachment.
-
Perform the MTT assay as described below (Section 4.3) on a separate plate for each day over a 3-4 day period to generate a growth curve.
-
Select the seeding density that results in exponential growth and an absorbance reading between 0.8 and 1.5 for the untreated control at the end of the planned compound exposure time. A common starting point for many cancer cell lines is 5,000 to 10,000 cells/well.[8]
Preparation of Test Compound Stock and Dilutions
Causality: N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a small organic molecule. While specific solubility data may not be widely published, related trimethoxyphenyl compounds are often soluble in organic solvents like DMSO.[3] A high-concentration stock solution is prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations.
-
Prepare a high-concentration primary stock (e.g., 10-50 mM) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in 100% DMSO.
-
Perform serial dilutions of the primary stock in complete culture medium to create a range of working concentrations. For an initial screen, a wide range (e.g., 0.1 µM to 100 µM) is recommended.
-
Prepare the Vehicle Control medium containing the same final concentration of DMSO as the highest concentration of the test compound.
Detailed Step-by-Step Protocol
Day 1: Cell Seeding
-
Harvest cells that are in a healthy, logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh, complete culture medium and perform a cell count.
-
Dilute the cell suspension to the pre-determined optimal seeding density.
-
Dispense 100 µL of the cell suspension into the inner wells of a 96-well plate.
-
Mitigate "Edge Effects": To minimize evaporation, add 100-200 µL of sterile PBS or media to the perimeter wells of the plate.[8]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere.
Day 2: Compound Treatment
-
After 24 hours, visually inspect the cells under a microscope to confirm attachment and healthy morphology.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of fresh medium containing the various concentrations of N-(3,4,5-trimethoxyphenyl)prop-2-enamide to the respective wells (typically in triplicate).
-
Include the following essential controls on the same plate:
-
Untreated Control: Cells treated with 100 µL of fresh medium only.
-
Vehicle Control: Cells treated with 100 µL of medium containing the highest concentration of DMSO used in the compound dilutions.[10]
-
Positive Control: Cells treated with a known cytotoxic agent.
-
Blank Control: Wells containing 100 µL of medium only (no cells) to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
Day 4 (Assuming 48h Incubation): Assay Execution
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[9]
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT, forming visible purple formazan crystals. Monitor crystal formation periodically under a microscope.[8][10]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells.[4][7]
-
Add 100-150 µL of DMSO to each well to dissolve the crystals.[6][12]
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete solubilization.[4][5]
-
-
Absorbance Measurement:
Visual Protocol Summary
Below is a diagram illustrating the complete experimental workflow for the MTT assay.
Caption: Workflow for MTT-based cytotoxicity assessment.
Data Analysis and Interpretation
Calculating Percent Viability
The raw absorbance values must be corrected and normalized to the untreated control to determine the percentage of viable cells.
-
Subtract Background: For each well, subtract the average absorbance of the blank (media only) controls from its absorbance reading.
-
Corrected Absorbance = Absorbance (570nm) - Average Absorbance (Blank)
-
-
Calculate Percent Viability: Normalize the corrected absorbance of the treated wells to the corrected absorbance of the vehicle control wells.
-
% Viability = (Corrected Absorbance (Treated) / Corrected Absorbance (Vehicle Control)) x 100
-
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%.
-
Plot Data: Create a dose-response curve by plotting the Percent Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Microsoft Excel) to fit the data to a sigmoidal dose-response (variable slope) curve.[13]
-
Calculate IC50: The software will calculate the IC50 value from the fitted curve.[14]
Sample Data Presentation
Your final data should be organized clearly for analysis and reporting.
| Concentration (µM) | Replicate 1 (Abs) | Replicate 2 (Abs) | Replicate 3 (Abs) | Average Corrected Abs | % Viability | Std. Deviation |
| Vehicle Control (0) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0% | 1.7% |
| 0.1 | 1.211 | 1.245 | 1.233 | 1.230 | 96.8% | 1.7% |
| 1 | 1.056 | 1.098 | 1.075 | 1.076 | 84.7% | 2.0% |
| 10 | 0.642 | 0.681 | 0.655 | 0.659 | 51.9% | 3.0% |
| 50 | 0.213 | 0.235 | 0.224 | 0.224 | 17.6% | 5.0% |
| 100 | 0.115 | 0.119 | 0.112 | 0.115 | 9.1% | 3.1% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Absorbance Signal | - Insufficient cell number.- Short MTT incubation time.- Cells are not healthy or are in lag phase. | - Optimize cell seeding density via titration.[10]- Increase MTT incubation time (up to 4 hours).[8]- Use cells in the logarithmic growth phase. |
| High Background | - Microbial contamination.- Interference from phenol red in the medium.- Incomplete removal of medium before solubilization. | - Check cultures for contamination; practice sterile technique.- Use phenol red-free medium during the MTT incubation step.[10][15]- Ensure all media is carefully aspirated before adding DMSO. |
| Inconsistent Replicates | - Pipetting errors.- "Edge effect" due to evaporation.- Incomplete formazan solubilization. | - Use calibrated pipettes; ensure gentle and consistent mixing.- Do not use the outer wells for experimental samples.[8]- Ensure adequate shaking/mixing after adding the solvent.[15] |
| Compound Interference | - Test compound is colored or is a strong reducing agent. | - Run a control plate with the compound in cell-free medium to measure its intrinsic absorbance or reducing potential.[15] |
References
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Bioquochem. (n.d.). MTT CELL PROLIFERATION ASSAY. Retrieved from [Link]
-
TFOT. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Ganesan, D. (n.d.). PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
Protocol Exchange. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. Retrieved from [Link]
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Application Notes & Protocols: Molecular Docking Simulation of N-(3,4,5-trimethoxyphenyl)prop-2-enamide with Tubulin
Abstract
Microtubules, dynamic polymers of αβ-tubulin heterodimers, are a cornerstone target in anticancer therapy due to their critical role in cell division.[1] N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound featuring a 3,4,5-trimethoxyphenyl (TMP) moiety, a pharmacophore prevalent in many potent inhibitors that target the colchicine binding site on β-tubulin.[2][3] Disrupting tubulin polymerization at this site leads to mitotic arrest and subsequent apoptosis in cancer cells.[4] This application note provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of N-(3,4,5-trimethoxyphenyl)prop-2-enamide with tubulin using industry-standard computational tools. We will delve into the rationale behind each procedural step, from receptor and ligand preparation to the execution and critical analysis of the docking results, providing researchers with a robust framework for in-silico drug discovery workflows.
Introduction: The Scientific Rationale
The αβ-tubulin heterodimer is the fundamental building block of microtubules. Its dynamic assembly and disassembly are essential for the formation of the mitotic spindle, a cellular machine that segregates chromosomes during cell division.[5] Small molecules that interfere with this process, known as microtubule-targeting agents (MTAs), are among the most successful chemotherapeutic drugs.[2]
Tubulin possesses several distinct binding sites for small-molecule inhibitors, including the taxane, vinca alkaloid, and colchicine sites.[4][6] The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a particularly attractive target.[7] Inhibitors binding here, known as Colchicine Binding Site Inhibitors (CBSIs), physically block the curved-to-straight conformational change required for tubulin polymerization.[6][8]
The compound of interest, N-(3,4,5-trimethoxyphenyl)prop-2-enamide, contains the TMP group characteristic of colchicine and other potent CBSIs like combretastatin A-4.[9] This TMP moiety is known to orient itself within a hydrophobic pocket of β-tubulin, forming key interactions, notably with the residue Cysβ241.[4][10] Molecular docking allows us to computationally model these interactions, predict the compound's binding orientation (pose), and estimate its binding affinity. This in-silico approach is invaluable for prioritizing candidates for synthesis and experimental testing, thereby accelerating the drug discovery pipeline.[11]
The Molecular Docking Workflow: An Overview
The entire process can be visualized as a systematic pipeline, beginning with data acquisition and preparation, followed by the core simulation, and concluding with rigorous analysis and validation.
Caption: High-level workflow for the molecular docking simulation.
Materials and Software
This protocol relies on freely available software and databases, making it accessible for most research environments.
| Resource | Description | Source |
| UCSF Chimera | A molecular visualization program used for preparing the protein and ligand structures and analyzing results. | |
| AutoDock Vina | A widely used open-source program for molecular docking.[12] | [Link] |
| AutoDock Tools (MGLTools) | A suite of tools required for generating the necessary PDBQT input files for AutoDock Vina.[13] | [Link] |
| RCSB Protein Data Bank | A public repository for the 3D structural data of large biological molecules. | [Link] |
| PubChem | A public database of chemical molecules and their activities. | [Link] |
Detailed Experimental Protocols
Protocol 1: Receptor Preparation (Tubulin)
Causality: The raw PDB file of a protein is not immediately ready for docking. It often contains non-essential molecules (like water) and lacks information (like hydrogen atoms and charges) that are crucial for accurately calculating molecular interactions.[14][15][16] This protocol cleans the structure and formats it into the required PDBQT file type.
-
Fetch the Tubulin Structure:
-
Navigate to the RCSB PDB and search for an appropriate tubulin crystal structure. A structure with a co-crystallized ligand in the colchicine site is ideal for defining the binding pocket. For this protocol, we will use PDB ID: 6K9V , which is a Bos taurus tubulin in complex with an indole derivative inhibitor at 2.54 Å resolution.[17]
-
Download the structure in "PDB Format".
-
-
Clean the PDB File using UCSF Chimera:
-
Open the downloaded PDB file (e.g., 6K9V.pdb) in UCSF Chimera.
-
Remove Solvent and Unnecessary Chains: The structure may contain multiple tubulin dimers and water molecules. We need to isolate a single αβ-dimer.
-
Use the command delete :.B or select and delete any chains beyond A and B if present.
-
Remove water molecules by using the command delete solvent.
-
-
Separate Receptor from Co-crystallized Ligand: For validation purposes later, save the original inhibitor. Select the ligand (residue name D64 in this PDB) and save it as a separate PDB file (original_ligand.pdb). Then, delete it from the main structure.
-
Save the cleaned tubulin dimer as tubulin_cleaned.pdb.
-
-
Prepare the Receptor for Docking using AutoDock Tools (ADT):
-
Open AutoDock Tools.
-
Go to File > Read Molecule and open tubulin_cleaned.pdb.
-
Add Polar Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. This step is vital for defining potential hydrogen bond donors and acceptors.
-
Assign Charges: Go to Edit > Charges > Add Kollman Charges. This adds partial atomic charges necessary for electrostatic calculations in the scoring function.
-
Save as PDBQT: Go to Grid > Macromolecule > Choose. Select the tubulin molecule and click Select Molecule. Save the output file as tubulin.pdbqt. This file now contains the necessary atomic charge and type information for Vina.
-
Protocol 2: Ligand Preparation (N-(3,4,5-trimethoxyphenyl)prop-2-enamide)
Causality: The ligand must be converted into a 3D structure with defined rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds to find the best fit in the receptor's binding site.
-
Obtain Ligand Structure:
-
Search for "N-(3,4,5-trimethoxyphenyl)prop-2-enamide" in PubChem.
-
Download the 3D structure in SDF format.
-
-
Convert and Prepare Ligand in ADT:
-
Open ADT.
-
Go to Ligand > Input > Open and select the downloaded SDF file. ADT will automatically detect the root and rotatable bonds.
-
Verify Rotatable Bonds: Go to Ligand > Torsion Tree > Detect Root. Then, Ligand > Torsion Tree > Choose Torsions. Ensure the number of active torsions is reasonable for the molecule's flexibility.
-
Save as PDBQT: Go to Ligand > Output > Save as PDBQT and save the file as ligand.pdbqt.
-
Protocol 3: Docking Execution with AutoDock Vina
Causality: Molecular docking is a search algorithm. We must define a 3D search space, or "grid box," to tell Vina where to look for a binding site.[11][16] Making this box too large increases computation time unnecessarily, while making it too small might miss the true binding site. By centering the box on a known inhibitor's location, we focus the search effectively.
-
Define the Grid Box:
-
In ADT, with tubulin.pdbqt loaded, go to Grid > Grid Box.
-
A box will appear around the protein. You need to center this box on the colchicine binding site. A reliable way to do this is to load the original_ligand.pdb file you saved earlier and center the box on it.
-
Adjust the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) to ensure the box fully encompasses the binding site. A size of 25 x 25 x 25 Å is often a good starting point.
-
Record the center and size coordinates. For PDB 6K9V, the approximate center of the colchicine site is:
-
center_x = 11.5, center_y = 22.0, center_z = 21.8
-
size_x = 25, size_y = 25, size_z = 25
-
-
-
Create the Configuration File:
-
Create a text file named conf.txt.
-
Add the following lines, replacing the coordinates with the ones you determined:
-
[12] 3. Run the Vina Simulation:
- Open a command line terminal or PowerShell.
- Navigate to the directory containing your four files (tubulin.pdbqt, ligand.pdbqt, conf.txt, and the Vina executable).
- Execute the command: ./vina --config conf.txt (or vina.exe --config conf.txt on Windows).
- Vina will run the simulation and generate results.pdbqt (containing the docked poses) and results.log (containing the binding affinity scores).
Results Analysis and Validation
Causality: The output of a docking simulation is not a single answer but a set of predictions that must be critically evaluated. The binding affinity score provides a quantitative estimate of binding strength, while visual inspection of the pose reveals the specific molecular interactions responsible for this affinity. [18][19]Validation ensures that the computational protocol is reliable for the given biological system. [20]
Interpreting the Docking Score
-
Open the results.log file. You will see a table of binding modes.
-
The binding affinity is given in kcal/mol. More negative values indicate stronger, more favorable binding. [21]* Vina provides multiple binding modes (poses), ranked from best to worst score. The top-ranked pose is the most probable binding conformation according to the scoring function.
| Mode | Binding Affinity (kcal/mol) | RMSD l.b. | RMSD u.b. |
| 1 | -8.5 | 0.000 | 0.000 |
| 2 | -8.2 | 1.852 | 2.431 |
| 3 | -8.1 | 2.115 | 2.978 |
| ... | ... | ... | ... |
| Table Caption: Example output from an AutoDock Vina log file. |
Visualizing Binding Interactions
-
Open UCSF Chimera.
-
Load the receptor file, tubulin.pdbqt.
-
Load the results file, results.pdbqt. Chimera will display the different binding poses.
-
Focus on the top-ranked pose (Mode 1).
-
Use the FindHBond tool to identify potential hydrogen bonds between the ligand and protein residues.
-
Visually inspect the proximity of ligand functional groups to key amino acids in the colchicine binding site (e.g., Cysβ241, Leuβ248, Alaβ316, Valβ318). [22]Note hydrophobic interactions and potential pi-stacking.
Caption: Predicted interactions between ligand moieties and key tubulin residues.
Protocol Validation: A Trustworthiness Check
Causality: A docking protocol's reliability is not guaranteed. It must be validated to ensure the chosen parameters can accurately reproduce experimental results. [20]The gold standard is re-docking a co-crystallized ligand.
-
Re-docking the Native Ligand:
-
Take the original_ligand.pdb (D64 from 6K9V) that you extracted in Protocol 1.
-
Prepare it as a PDBQT file (original_ligand.pdbqt) following the steps in Protocol 2.
-
Run a new Vina simulation using the exact same grid box and configuration as your primary experiment, but with original_ligand.pdbqt as the ligand.
-
-
Calculate RMSD (Root Mean Square Deviation):
-
In Chimera, open the original crystal structure (6K9V.pdb) and the top-ranked pose from your re-docking result.
-
Superimpose the protein backbones.
-
Calculate the RMSD between the heavy atoms of the original crystallographic ligand and your re-docked pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately predict the correct binding pose. [20][23]
-
Conclusion and Future Directions
This guide has detailed a complete and validated workflow for the molecular docking of N-(3,4,5-trimethoxyphenyl)prop-2-enamide into the colchicine binding site of tubulin. The predicted binding affinity and specific molecular interactions provide a strong, hypothesis-generating foundation for its mechanism of action. A low binding energy (e.g., < -7 kcal/mol) coupled with interactions involving key residues like Cysβ241 would strongly support the hypothesis that this compound is a bona fide tubulin inhibitor.
While powerful, molecular docking is a predictive tool. The stability of the predicted binding pose and the calculated binding free energy should ideally be further refined using more computationally intensive methods like Molecular Dynamics (MD) simulations . [1]Ultimately, these in-silico findings must be validated through in-vitro experiments, such as tubulin polymerization assays and cytotoxicity studies against cancer cell lines.
References
-
Lu, Y., Chen, J., Xiao, M., Li, W., & Miller, D. D. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research, 29(11), 2943–2971. [Link]
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Wang, Y., Zhang, H., & Lu, Y. (2022). Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. Drug Discovery Today, 27(3), 759-776. [Link]
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Bioinformatics Review. (2020). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]
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Jing, S., et al. (2020). Tubulin Inhibitors Binding to Colchicine-Site: A Review from 2015 to 2019. Mini-Reviews in Medicinal Chemistry, 20(12), 1084-1103. [Link]
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ResearchGate. (n.d.). The colchicine binding site is occupied by colchicine... [Image]. [Link]
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BioTech Made Easy. (2021). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? [Forum discussion]. [Link]
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McLoughlin, P., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Pharmaceuticals, 13(1), 11. [Link]
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ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Forum discussion]. [Link]
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ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure?? [Forum discussion]. [Link]
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The AutoDock Team. (n.d.). Basic docking. Autodock Vina 1.2.0 documentation. [Link]
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Anderson, A. C. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(1), 3-12. [Link]
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Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
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Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]
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Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? [Forum discussion]. [Link]
-
ResearchGate. (n.d.). The 3D-structure of tubulin protein (PDB ID: 6XER)... [Image]. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
-
ScotChem. (n.d.). Preparing the protein and ligand for docking. [Link]
-
Al-Hujaily, E. M., et al. (2021). In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. Molecules, 26(11), 3123. [Link]
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Varela-Ramírez, A., et al. (2023). Molecular Docking of Cryptoconcatones to α-Tubulin and Related Pironetin Analogues. International Journal of Molecular Sciences, 24(2), 1294. [Link]
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Yu, Y., & Chen, Q. (2019). Crystal structure of tubulin in complex with inhibitor D64. RCSB PDB. [Link]
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Niu, M. M., et al. (2014). Tubulin inhibitors: pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica, 35(7), 957–966. [Link]
-
ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
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Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford. [Link]
-
ResearchGate. (n.d.). Most representative MD structure of tubulin (PDB code 4O2B) complexed... [Image]. [Link]
-
Huang, S. Y., & Zou, X. (2010). Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. Physical chemistry chemical physics : PCCP, 12(30), 8429–8442. [Link]
-
Gigant, E., et al. (2012). Tubulin:Stathmin-like domain complex. RCSB PDB. [Link]
-
IGI Global. (n.d.). Scoring Functions in Docking Experiments. [Link]
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Nogales, E., Wolf, S.G., & Downing, K.H. (1998). Tubulin alpha-beta dimer, electron diffraction. PDBj. [Link]
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Niu, M. M., et al. (2014). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Acta Pharmacologica Sinica, 35(7), 957-966. [Link]
-
National Library of Medicine. (2023). Molecular Docking and Dynamics Simulation Reveal Stable Binding of Tiliroside in the Colchicine Site of Tubulin. [Link]
-
ResearchGate. (2024). How to interprete and analyze molecular docking results? [Forum discussion]. [Link]
-
National Library of Medicine. (2019). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. [Link]
-
N. Rambabu, et al. (2017). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry, 33(1). [Link]
-
National Library of Medicine. (2016). 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. [Link]
-
Kim, M. H., et al. (2012). Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6243-6247. [Link]
-
El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. [Link]
-
Reddy, T. S., et al. (2024). Natural-Product-Inspired Discovery of Trimethoxyphenyl-1,2,4-triazolosulfonamides as Potent Tubulin Polymerization Inhibitors. Chemistry & Biodiversity, 21(1), e202301132. [Link]
-
El-Naggar, M., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. [Link]
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Application Note: A Multiparametric Flow Cytometry Approach to Profile Apoptosis Induced by N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Abstract: N-(3,4,5-trimethoxyphenyl)prop-2-enamide and related compounds containing the 3,4,5-trimethoxyphenyl moiety have emerged as a promising class of anti-cancer agents.[1][2] A primary mechanism for their therapeutic potential is the induction of programmed cell death, or apoptosis.[3] This guide provides a detailed framework and step-by-step protocols for using multiparametric flow cytometry to quantitatively assess and characterize the apoptotic effects of N-(3,4,5-trimethoxyphenyl)prop-2-enamide on cancer cells. We will cover three key assays: Annexin V/Propidium Iodide (PI) staining to measure plasma membrane alterations, JC-1 staining to assess mitochondrial membrane potential, and intracellular staining for active Caspases-3/7 to probe the execution phase of apoptosis.
Introduction: Rationale and Scientific Context
The Target: N-(3,4,5-trimethoxyphenyl)prop-2-enamide
The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in several natural and synthetic compounds with potent anti-mitotic and pro-apoptotic activity, such as Combretastatin A-4.[4] Compounds in this class, including N-(3,4,5-trimethoxyphenyl)prop-2-enamide (an enamide), often function by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent induction of apoptosis.[2][5] Evaluating the efficacy of such a compound requires robust, quantitative methods to measure its impact on the cellular pathways governing apoptosis.
Apoptosis: A Controlled Demolition of the Cell
Apoptosis is a highly regulated process of programmed cell death essential for tissue homeostasis. Its dysregulation is a hallmark of cancer, allowing malignant cells to survive and proliferate.[6][7] Therapeutic agents that can successfully reactivate these dormant death pathways are of high clinical interest.[3] Apoptosis proceeds through distinct signaling cascades, principally the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] Both pathways converge on the activation of a family of cysteine proteases called caspases, which execute the final stages of cell death.[10][11]
The Tool: Flow Cytometry for High-Throughput Apoptosis Analysis
Flow cytometry is an indispensable tool for cell biology, capable of rapidly analyzing millions of individual cells for multiple fluorescent parameters simultaneously. This makes it ideal for dissecting the heterogeneous responses of a cell population to a drug treatment. By using a combination of fluorescent probes, we can build a detailed picture of the apoptotic process, from the earliest membrane changes to the final execution steps.[12]
Core Principles of Apoptosis Detection by Flow Cytometry
A multiparametric approach provides a more comprehensive understanding than any single assay alone. Here, we detail the mechanistic basis of three complementary assays.
Early Apoptosis: Phosphatidylserine (PS) Externalization (Annexin V)
In healthy, viable cells, the plasma membrane exhibits lipid asymmetry, with phosphatidylserine (PS) strictly confined to the inner leaflet.[13] A key, early event in apoptosis is the collapse of this asymmetry, leading to the exposure of PS on the outer surface of the cell.[14][15] This exposed PS acts as an "eat-me" signal for phagocytes. Annexin V is a calcium-dependent protein that has a high binding affinity for PS.[13] By conjugating Annexin V to a fluorophore (e.g., FITC, Alexa Fluor 488), we can specifically label early apoptotic cells.[14]
Membrane Integrity: Viability Staining (Propidium Iodide - PI)
To distinguish between early apoptotic cells (intact membranes) and late apoptotic or necrotic cells (compromised membranes), we co-stain with a viability dye like Propidium Iodide (PI).[13] PI is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells.[16] It can only enter cells when membrane integrity is lost, whereupon it binds to DNA and fluoresces brightly.[15]
Combined Annexin V/PI analysis categorizes cells into four populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, may indicate membrane rupture without PS exposure).
Mitochondrial Involvement: The Intrinsic Pathway (JC-1)
The intrinsic apoptotic pathway is governed by the mitochondria.[17] A critical event in this pathway is the loss of the mitochondrial membrane potential (ΔΨm).[18][19] The cationic dye JC-1 is a sensitive probe for ΔΨm.[20]
-
In healthy cells with high ΔΨm , JC-1 enters the mitochondria and forms "J-aggregates," which emit a red/orange fluorescence (~590 nm).[19]
-
In apoptotic cells with low ΔΨm , JC-1 cannot accumulate in the mitochondria and remains in the cytoplasm as monomers, which emit green fluorescence (~529 nm).[18][20] A shift in the fluorescence from red to green is a direct indicator of mitochondrial depolarization and commitment to the intrinsic apoptotic pathway.[19]
The Point of No Return: Executioner Caspase Activity (Caspase-3/7)
The intrinsic and extrinsic pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7.[10] These enzymes are responsible for cleaving key cellular substrates, leading to the characteristic morphological changes of apoptosis.[21] Their activation is considered a point of no return. We can detect this activity using cell-permeable, non-toxic substrates like TF2-DEVD-FMK. This substrate consists of the Caspase-3/7 recognition sequence (DEVD) linked to a fluorescent probe.[22] When an active Caspase-3 or -7 cleaves the DEVD peptide, the probe is released and binds to DNA, producing a bright fluorescent signal.[10]
Experimental Workflow and Protocols
Overall Experimental Design
Caption: High-level workflow for apoptosis assessment.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining
This protocol is adapted from standard methods and should be optimized for your specific cell line and instrument.[16][23]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Cold 1X PBS
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with N-(3,4,5-trimethoxyphenyl)prop-2-enamide for the desired time and concentration. Include vehicle-treated (negative) and positive controls.
-
Harvest Cells: Collect 1-5 x 10⁵ cells per sample. For adherent cells, gently trypsinize and wash with serum-containing media to inactivate trypsin. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash: Wash cells once with cold 1X PBS and centrifuge. Carefully aspirate the supernatant.
-
Resuspend: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Stain: Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex or flick the tube to mix.
-
Incubate: Incubate for 15-20 minutes at room temperature, protected from light.
-
Dilute: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells.
-
Analyze: Analyze immediately (within 1 hour) by flow cytometry. Excite FITC at 488 nm and collect emission at ~530 nm (e.g., FL1). Excite PI at 488 nm and collect emission at >670 nm (e.g., FL3).
Protocol 2: JC-1 Staining for Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on principles from multiple suppliers and requires optimization.[20]
Materials:
-
JC-1 Dye Solution (e.g., 1 mg/mL in DMSO)
-
Cell culture medium
-
Cold 1X PBS
-
FCCP or CCCP (positive control for depolarization)
Procedure:
-
Cell Preparation: Prepare treated and control cell samples as described in 3.2.1. For a positive control, treat a sample of cells with a mitochondrial uncoupler like FCCP (e.g., 50 µM) for 15-30 minutes.
-
Harvest & Wash: Harvest 5 x 10⁵ cells and wash once with 1X PBS.
-
Stain: Resuspend cells in 500 µL of pre-warmed cell culture medium containing JC-1 dye at a final concentration of 1-10 µg/mL.
-
Incubate: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
Wash: Centrifuge the cells (400 x g for 5 minutes) and wash twice with 1X PBS to remove excess dye.
-
Resuspend: Resuspend the final cell pellet in 500 µL of 1X PBS for analysis.
-
Analyze: Analyze immediately by flow cytometry. Using 488 nm excitation, detect green monomer fluorescence at ~529 nm (FL1) and red J-aggregate fluorescence at ~590 nm (FL2). Healthy cells will be high in FL2, while apoptotic cells will show a shift to high FL1.
Protocol 3: Intracellular Active Caspase-3/7 Staining
This protocol utilizes a cell-permeable substrate and is designed for live-cell analysis.[10][22]
Materials:
-
Cell-permeable Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent)
-
Cell culture medium
-
1X PBS
Procedure:
-
Cell Preparation: Prepare treated and control cell samples as described in 3.2.1.
-
Stain: Add the Caspase-3/7 reagent directly to the cell culture medium at the manufacturer's recommended concentration.
-
Incubate: Incubate for 30-60 minutes at 37°C, protected from light. No washing is required.
-
Harvest (Optional): For suspension cells, they can be analyzed directly. For adherent cells, harvest as usual.
-
Analyze: Analyze by flow cytometry. Using 488 nm excitation, detect the green fluorescence signal at ~530 nm (FL1). An increase in FL1 intensity indicates Caspase-3/7 activation.
Data Acquisition and Analysis
Flow Cytometer Setup
Proper setup is critical. Use unstained cells to set forward scatter (FSC) and side scatter (SSC) voltages to visualize the cell population. Use single-stained positive controls (e.g., Annexin V only, PI only) to set up fluorescence compensation to correct for spectral overlap between fluorochromes.
Gating Strategy for Annexin V / PI
The primary analysis involves creating a dot plot of Annexin V fluorescence (x-axis) versus PI fluorescence (y-axis).
Caption: Quadrant gating for Annexin V vs. PI analysis.
Expected Results & Data Presentation
Data should be summarized in tables to clearly demonstrate dose- and time-dependency.
Table 1: Exemplary Dose-Dependent Effects of N-(3,4,5-trimethoxyphenyl)prop-2-enamide on Apoptosis in Jurkat Cells (24h Treatment)
| Concentration (µM) | Live Cells (%) (Ann V- / PI-) | Early Apoptotic (%) (Ann V+ / PI-) | Late Apoptotic (%) (Ann V+ / PI+) |
| 0 (Vehicle) | 94.5 ± 2.1 | 3.1 ± 0.8 | 2.4 ± 0.5 |
| 1 | 85.2 ± 3.5 | 10.3 ± 1.5 | 4.5 ± 0.9 |
| 5 | 60.7 ± 4.2 | 25.8 ± 2.9 | 13.5 ± 1.8 |
| 10 | 35.1 ± 5.1 | 40.2 ± 3.7 | 24.7 ± 2.2 |
| 25 | 15.8 ± 3.9 | 32.5 ± 4.1 | 51.7 ± 5.6 |
Table 2: Exemplary Time-Course of Apoptosis Induction (10 µM Compound)
| Time (hours) | Mitochondrial Depolarization (% JC-1 Green) | Active Caspase-3/7+ Cells (%) |
| 0 | 4.1 ± 0.5 | 2.5 ± 0.4 |
| 4 | 15.6 ± 2.1 | 8.9 ± 1.1 |
| 8 | 45.3 ± 4.8 | 30.1 ± 3.5 |
| 16 | 70.2 ± 5.5 | 65.7 ± 4.9 |
| 24 | 78.9 ± 6.1 | 75.3 ± 5.2 |
Mechanistic Insights
By correlating the data from all three assays, a mechanistic sequence can be proposed. For many microtubule inhibitors, the expected sequence involves cell cycle arrest, followed by activation of the intrinsic apoptotic pathway.
Caption: Simplified intrinsic apoptosis pathway and assay targets.
The time-course data (Table 2) support this model, showing that mitochondrial depolarization and caspase activation are early events preceding the widespread membrane changes seen in the Annexin V/PI assay (Table 1).
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in Annexin V staining | Cells were handled too harshly, causing membrane damage. | Use gentle trypsinization, avoid excessive vortexing, and handle cells carefully. Ensure Binding Buffer contains sufficient Ca²⁺. |
| High PI+ population in control cells | Poor cell health, over-confluent culture, or harsh harvesting. | Ensure cells are healthy and in the logarithmic growth phase before treatment. Centrifuge at lower speeds. |
| Weak JC-1 signal | Dye concentration is too low or incubation is too short. | Titrate JC-1 concentration and optimize incubation time for your cell line. |
| No Caspase-3/7 signal after treatment | The compound acts via a caspase-independent pathway, or the time point is too early. | Perform a longer time-course experiment. Consider alternative cell death assays (e.g., for necroptosis). |
Conclusion
The combination of Annexin V/PI, JC-1, and active Caspase-3/7 staining provides a robust, multi-faceted profile of apoptosis induction by N-(3,4,5-trimethoxyphenyl)prop-2-enamide. This approach allows researchers to not only quantify the extent of cell death but also to gain critical insights into the underlying mechanisms, such as the involvement of the mitochondrial pathway and the kinetics of executioner caspase activation. These detailed protocols serve as a foundational guide for characterizing novel anti-cancer compounds and advancing drug development efforts.
References
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Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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RayBiotech. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved from [Link]
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Malik, A., et al. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Cureus, 15(7), e41821. [Link]
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Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit (with JC-1). Retrieved from [Link]
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Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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OUCi. (2023). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved from [Link]
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JoVE. (2023). Video: Cell Death Pathways and Annexin V & PI Labeling studies. Retrieved from [Link]
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Academia.edu. (n.d.). A Review on Apoptosis & Its Different Pathway. Retrieved from [Link]
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Kasof, G. M., & Chinnaiyan, A. M. (2018). Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. Journal of Clinical Oncology, 36(15_suppl), 12015-12015. [Link]
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ResearchGate. (2010). Flow Cytometric Detection of Activated Caspase-3. Retrieved from [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
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DAWINBIO. (n.d.). Annexin V staining protocol for apoptosis. Retrieved from [Link]
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Pero, R. W., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer, 86(6), 987–994. [Link]
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Li, Y., et al. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. Chemico-Biological Interactions, 188(1), 161-170. [Link]
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de Farias, G. G., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. [Link]
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Chilin, A., et al. (2013). Synthesis and Antitumor Molecular Mechanism of Agents Based on Amino 2-(3′,4′,5′-Trimethoxybenzoyl)-benzo[b]furan: Inhibition of Tubulin and Induction of Apoptosis. Journal of Medicinal Chemistry, 56(11), 4534–4546. [Link]
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Rather, R. A., & Bhagat, M. (2018). Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials. Cancer Nano, 9, 7. [Link]
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Beilstein Journal of Organic Chemistry. (2022). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Retrieved from [Link]
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El-Sayed, M. A., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-667. [Link]
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MDPI. (2019). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Retrieved from [Link]
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YouTube. (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex. Retrieved from [Link]
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Application Notes & Protocols: Characterizing the Anticancer Activity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in Cancer Cell Line Studies
Introduction: Rationale for Investigation
N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic compound featuring two key structural motifs of significant interest in oncology research: the cinnamamide core and a 3,4,5-trimethoxyphenyl (TMP) moiety. The TMP group is a well-established pharmacophore present in numerous natural and synthetic compounds with potent anticancer activity, most notably as a key structural element of tubulin-destabilizing agents like Combretastatin A-4 and Podophyllotoxin.[1][2] This moiety is critical for high-affinity binding to the colchicine site on β-tubulin, leading to the inhibition of microtubule polymerization.[3][4]
While extensive research has been conducted on various derivatives, including chalcones and more complex heterocyclic structures bearing the TMP group,[3][5][6] the specific compound N-(3,4,5-trimethoxyphenyl)prop-2-enamide represents a foundational structure. These application notes provide a comprehensive framework for researchers to investigate its anticancer potential. The protocols outlined herein are based on the well-established mechanisms of action of its structural analogs and provide a robust, logical workflow for characterizing its efficacy in cancer cell line models. We will proceed under the primary hypothesis that this compound functions as a microtubule-targeting agent, inducing cell cycle arrest and apoptosis.
Hypothesized Mechanism of Action: Tubulin Destabilization
Based on extensive structure-activity relationship (SAR) studies of related TMP-containing molecules, the primary molecular target of N-(3,4,5-trimethoxyphenyl)prop-2-enamide is predicted to be β-tubulin.[4][7] By binding to the colchicine site, the compound is expected to prevent the polymerization of α/β-tubulin heterodimers into functional microtubules. This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. The inability to form a proper spindle activates the Spindle Assembly Checkpoint (SAC), leading to a prolonged arrest in the G2/M phase of the cell cycle.[8][9] If the damage is irreparable, this mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[10]
Caption: Hypothesized pathway of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Application Note 1: Assessment of Cytotoxicity Across Diverse Cancer Cell Lines
Expert Insight: The initial and most critical step in evaluating a novel compound is to determine its cytotoxic potency and selectivity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. It is crucial to screen the compound against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon, liver) to identify potential tissue-specific sensitivities. Comparing these values to a non-cancerous cell line (e.g., MRC-5 or NIH-3T3) provides a preliminary measure of the therapeutic index.[11]
Data Presentation: Comparative IC50 Values of Related TMP-Derivatives
To establish a baseline for expected potency, the table below summarizes the reported IC50 values for various structurally related compounds bearing the 3,4,5-trimethoxyphenyl moiety. This data provides a valuable reference for interpreting the results obtained for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzimidazole Derivative (5o) | A549 (Lung) | 0.15 ± 0.01 | [11] |
| Benzimidazole Derivative (5o) | SW480 (Colon) | 3.68 ± 0.59 | [11] |
| 1,2,4-Triazole Derivative (22b) | MCF-7 (Breast) | 0.39 | [7] |
| 1,2,4-Triazole Derivative (22b) | MDA-MB-231 (Breast) | 0.77 | [7] |
| TMP-Based Analogue (9) | HepG2 (Liver) | 1.38 | [2][9] |
| Pyrrole Derivative (4) | MCF-7 (Breast) | 27.7 | [1] |
| Chalcone Derivative (10) | HCT116 (Colon) | < 0.05 | [6] |
Protocol 1: Cell Viability Determination via MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing metabolic activity as an indicator of cell viability.[12][13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[14]
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
N-(3,4,5-trimethoxyphenyl)prop-2-enamide (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "medium only" wells for background subtraction.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Mix gently by pipetting or using a plate shaker for 10 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Correct for background by subtracting the average OD of the "medium only" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100
-
Plot the % Viability against the compound concentration (on a logarithmic scale) and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
-
Application Note 2: Elucidating Effects on Cell Cycle Progression
Expert Insight: A hallmark of tubulin-targeting agents is their ability to induce cell cycle arrest, typically at the G2/M transition.[8][9] Quantifying the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment provides direct evidence of mitotic arrest. This is most commonly achieved by staining the cellular DNA with a fluorescent dye like propidium iodide (PI) and analyzing the cell population by flow cytometry. An accumulation of cells in the G2/M phase is a strong indicator of antimitotic activity.[11]
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
Materials:
-
Cells cultured in 6-well plates
-
Test compound and DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed approximately 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its predetermined IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use a linear scale for the PI signal (e.g., FL2-A or a similar channel) to measure DNA content. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, FCS Express) to gate the cell population and generate a DNA content histogram. Model the histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution between treated and control samples.
Application Note 3: Confirming Induction of Apoptosis
Expert Insight: Prolonged mitotic arrest is a potent trigger for apoptosis. Therefore, a compound that induces G2/M arrest should also show a corresponding increase in programmed cell death. Apoptosis can be confirmed through several methods. An early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which can be detected by flow cytometry using fluorescently-labeled Annexin V.[9] A later stage involves loss of membrane integrity, allowing dyes like PI to enter the cell. Co-staining with Annexin V and PI can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, the activation of apoptotic signaling cascades can be confirmed by Western blotting for key proteins like cleaved caspase-3 and changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[2]
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
Materials:
-
Cells treated in 6-well plates
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2 for the desired time point (e.g., 48 hours). Harvest both floating and adherent cells and wash once with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.
-
Data Analysis: Create a dot plot of PI (y-axis) vs. Annexin V-FITC (x-axis). The four quadrants will represent:
-
Lower-Left (Annexin V-/PI-): Viable cells
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V-/PI+): Necrotic cells (or cells with compromised membranes) Quantify the percentage of cells in each quadrant and compare treated samples to the vehicle control.
-
References
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Al-Ostath, S., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances. Available at: [Link]
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Chen, T., et al. (2013). Synthesis and in vitro cytotoxic evaluation of novel N-(3,4,5-trimethoxyphenyl)pyridin-2(1H)-one derivatives. Molecular Diversity, 17(3), 435-44. Available at: [Link]
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Chang, C., et al. (2022). Sesamin inhibits bladder cancer cell survival by inducing STAT3-mediated LincRNA-p21 expression. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Sanjeev, K., et al. (2022). Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry, 58(1), 89-98. Available at: [Link]
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National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]
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MDPI. (n.d.). Molecules Journal Information. Available at: [Link]
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de Farias, K. B., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology, 97(5), 630-637. Available at: [Link]
-
Wang, Z., et al. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. Chemico-Biological Interactions, 188(1), 161-70. Available at: [Link]
-
Mohammadi-Far, S., et al. (2018). 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. Molbank, 2018(4), M1002. Available at: [Link]
-
O'Boyle, N. M., et al. (2020). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Molecules, 25(18), 4239. Available at: [Link]
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Bruno, A. M., et al. (2014). Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Bioorganic & Medicinal Chemistry, 22(3), 1145-1153. Available at: [Link]
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Ali, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Egyptian Journal of Chemistry, 64(11), 6377-6384. Available at: [Link]
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Zhang, Y., et al. (2012). A new chalcone derivative (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one suppresses prostate cancer involving p53-mediated cell cycle arrests and apoptosis. Anticancer Research, 32(9), 3689-98. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621. Available at: [Link]
-
Ma, L., et al. (2023). (2E)-1-(2,4,6-Trimethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one, a Chalcone Derivative, Promotes Apoptosis by Suppressing RAS-ERK and AKT/FOXO3a Pathways in Hepatocellular Carcinoma Cells. Chemistry & Biodiversity, 20(7), e202300050. Available at: [Link]
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Ghorab, M. M., et al. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-67. Available at: [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Available at: [Link]
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de Farias, K. B., et al. (2019). Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Biochemistry and Cell Biology. Available at: [Link]
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Al-Obaid, A. M., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 842. Available at: [Link]
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Berceau, C., et al. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Pharmaceuticals, 17(9), 1184. Available at: [Link]
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Al-Amiery, A. A., et al. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia, 71, 483-492. Available at: [Link]
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Application Notes and Protocols: A Methodological Framework for Assessing the Anti-Proliferative Efficacy of Trimethoxyphenyl Compounds
Introduction: The Therapeutic Promise of Trimethoxyphenyl Scaffolds
The trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a variety of natural and synthetic compounds that exhibit potent anti-proliferative and cytotoxic effects against a spectrum of cancer cell lines.[1][2][3] Notably, the 3,4,5-trimethoxyphenyl group is a well-established feature of potent tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[1][2] Given their therapeutic potential, a robust and systematic methodology for evaluating the anti-proliferative effects of novel TMP-containing compounds is essential for researchers in oncology and drug development.
This comprehensive guide provides a structured workflow, from initial screening to mechanistic elucidation, for characterizing the anti-cancer properties of trimethoxyphenyl derivatives. The protocols herein are designed to be self-validating, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure data integrity and reproducibility.
Experimental Workflow: A Multi-Faceted Approach to Characterization
A logical and stepwise approach is crucial for efficiently characterizing the anti-proliferative effects of TMP compounds. We advocate for a tiered strategy that begins with broad cytotoxicity screening and progressively narrows down to specific mechanistic investigations.
Caption: Key signaling pathways affected by TMP compounds.
Tubulin Polymerization Assay
Principle: Since many TMP compounds are known to inhibit tubulin polymerization, a direct biochemical assay can confirm this as the molecular target. [2][4]This cell-free assay measures the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity or fluorescence. [5][6] Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation: Use a commercially available tubulin polymerization assay kit. Reconstitute purified tubulin in a suitable buffer.
-
Compound Incubation: In a 96-well plate, mix the tubulin with the TMP compound at various concentrations. Include a positive control (e.g., colchicine, a known tubulin destabilizer) and a negative control (e.g., paclitaxel, a tubulin stabilizer). [5][7]3. Initiation of Polymerization: Initiate polymerization by adding GTP and incubating the plate at 37°C. [5]4. Measurement: Measure the absorbance at 340 nm or fluorescence at regular intervals for 60 minutes. [4][8]5. Data Analysis: Plot the change in absorbance/fluorescence over time. An inhibition of the polymerization rate and extent compared to the vehicle control indicates that the TMP compound is a tubulin polymerization inhibitor. [4]
Conclusion: A Pathway to Novel Therapeutics
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-proliferative effects of trimethoxyphenyl compounds. By progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can effectively identify and characterize promising new anti-cancer drug candidates. Adherence to these rigorous protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the translation of these potent compounds from the laboratory to the clinic.
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- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
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- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
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- Assaying cell cycle status using flow cytometry.
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practical guide to Western blotting for tubulin expression after N-(3,4,5-trimethoxyphenyl)prop-2-enamide treatment
Application Note & Protocol
A Practical Guide to Western Blotting for Assessing Tubulin Expression and Polymerization State After N-(3,4,5-trimethoxyphenyl)prop-2-enamide Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting the Cytoskeleton
Microtubules are dynamic polymers essential for numerous cellular functions, including the maintenance of cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] They are composed of α- and β-tubulin heterodimers that polymerize to form hollow cylindrical structures.[1][2] The dynamic nature of microtubule assembly and disassembly is critical for cellular viability, making tubulin a key target for anticancer drug development.[3]
Compounds containing a 3,4,5-trimethoxyphenyl moiety, such as the well-known agent Combretastatin A-4, are potent inhibitors of tubulin polymerization.[4] They typically bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase, and ultimately inducing apoptosis.[4] N-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to this class of compounds, and evaluating its effect on the tubulin cytoskeleton is a critical step in its characterization.
Western blotting is a powerful analytical technique used to detect and quantify specific proteins within a complex cellular lysate.[5][6] This guide provides a comprehensive protocol to not only measure total tubulin expression but, more importantly, to assess the drug's functional impact by quantifying the shift between soluble (monomeric/dimeric) tubulin and insoluble (polymerized microtubule) tubulin fractions. This fractionation approach provides deeper mechanistic insight than a simple total protein analysis.
Principle of the Assay: Differential Centrifugation
This protocol is founded on the principle that tubulin monomers and dimers are soluble in non-denaturing lysis buffers, while polymerized microtubules are part of the insoluble cytoskeletal framework. By employing a two-step lysis and centrifugation process, we can effectively separate these two pools of tubulin.
-
Initial Lysis : Cells are first treated with a gentle lysis buffer containing a non-ionic detergent. This buffer solubilizes the cytoplasm and membrane-associated proteins while preserving the integrity of the more robust cytoskeletal structures.
-
Centrifugation : A high-speed centrifugation step pellets the insoluble components, including the nucleus and the microtubule network. The supernatant contains the soluble, unpolymerized tubulin.
-
Second Lysis : The pellet is then resolubilized in a strong, denaturing buffer to release the polymerized tubulin.
By analyzing both the soluble (supernatant) and insoluble (pellet) fractions via Western blot, a researcher can quantitatively determine if N-(3,4,5-trimethoxyphenyl)prop-2-enamide treatment leads to a decrease in the polymerized tubulin pool and a corresponding increase in the soluble pool, consistent with its proposed mechanism as a polymerization inhibitor.
Experimental Workflow Overview
The following diagram outlines the complete experimental process from cell culture to data analysis.
Caption: Experimental workflow for analyzing tubulin polymerization.
Detailed Protocols
Part A: Cell Culture and Treatment
-
Cell Seeding : Seed a suitable cancer cell line (e.g., HeLa, A549, MCF-7) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubation : Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation : Prepare a stock solution of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in DMSO. Serially dilute the stock in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Treatment : Replace the medium in each well with the medium containing the different concentrations of the compound or vehicle.
-
Incubation : Return the plates to the incubator for a predetermined treatment duration (e.g., 6, 12, or 24 hours). The optimal time should be determined empirically.
Part B: Preparation of Cellular Lysates (Fractionation)
Causality: This two-step lysis procedure is critical. The first buffer gently extracts soluble proteins while the second, harsher buffer ensures the complete solubilization of the cytoskeletal pellet for accurate analysis.[7] Working quickly and on ice is essential to minimize protein degradation and preserve the in-vivo polymerization state.
Reagents:
-
Microtubule-Stabilizing Buffer (MSB) : 50 mM PIPES (pH 6.9), 50 mM NaCl, 5% glycerol, 0.1% Triton X-100, 1 mM MgCl₂, 0.5 mM EGTA.[2][7] Just before use, add protease and phosphatase inhibitor cocktails.
-
RIPA Lysis Buffer : 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris (pH 8.0).[8] Just before use, add protease and phosphatase inhibitor cocktails.
-
Phosphate-Buffered Saline (PBS) : pH 7.4.
Procedure:
-
Harvest : Place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Gentle Lysis : Add 150 µL of ice-cold MSB to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation : Incubate on ice for 5 minutes with occasional vortexing.
-
Clarification : Centrifuge the lysate at 100,000 x g for 30 minutes at 4°C. Note: A high-speed ultracentrifuge is required. If unavailable, centrifuging at the maximum speed of a standard microfuge (~16,000 x g) for 20 minutes can be used as an alternative, though it may be less efficient at pelleting all cytoskeletal components.
-
Collect Soluble Fraction : Carefully collect the supernatant. This is the soluble fraction . Transfer to a new, clean tube and store on ice.
-
Wash Pellet : Wash the pellet once with 500 µL of ice-cold MSB to remove any residual soluble proteins. Centrifuge again as in step 4 and discard the supernatant.
-
Solubilize Insoluble Fraction : Add 150 µL of ice-cold RIPA buffer to the pellet.
-
Sonication : Sonicate the sample briefly (e.g., 3 pulses of 10 seconds each) on ice to ensure complete resuspension and solubilization of the pellet. This is the insoluble (cytoskeletal) fraction .
-
Storage : Store both fractions at -80°C until ready for analysis.
Part C: Protein Quantification
Causality: Accurate protein quantification is essential for loading equal amounts of protein for each sample, which is a prerequisite for reliable semi-quantitative analysis by Western blot.[9][10] The Bradford assay is a rapid and sensitive method for this purpose.[11][12]
Procedure (Microplate Protocol):
-
Prepare Standards : Create a set of protein standards by diluting a Bovine Serum Albumin (BSA) stock solution to concentrations ranging from 0 to 1.5 mg/mL.[9]
-
Sample Preparation : Dilute a small aliquot of each lysate sample (both soluble and insoluble fractions) to fall within the linear range of the standard curve.
-
Assay : Add 10 µL of each standard or diluted sample to a 96-well plate.
-
Add Reagent : Add 200 µL of Bradford Reagent to each well and mix for 30 seconds.[9]
-
Incubation : Incubate at room temperature for 5-10 minutes.[9][11]
-
Measure Absorbance : Read the absorbance at 595 nm using a microplate reader.[9][12]
-
Calculate Concentration : Generate a standard curve from the BSA standards and use the equation of the line to determine the protein concentration of your samples.
Part D: SDS-PAGE
Causality: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[13][14] Using a 4-20% gradient or a 12% gel is appropriate for resolving β-tubulin, which has a molecular weight of approximately 50-55 kDa.[15][16]
Procedure:
-
Sample Preparation : Based on the protein quantification results, calculate the volume of lysate needed to load 10-25 µg of total protein per lane.[17] Mix this volume with 4X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[15]
-
Gel Loading : Load the prepared samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 12% or 4-20% Tris-Glycine gel).[15][18]
-
Electrophoresis : Place the gel in an electrophoresis chamber filled with 1X SDS-PAGE Running Buffer. Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[15][19]
Part E: Protein Transfer
Causality: Electroblotting transfers the separated proteins from the fragile gel matrix to a solid support membrane (PVDF or nitrocellulose), making them accessible for antibody detection.[20][21] PVDF membranes are recommended for their high mechanical strength and protein retention properties.[22][23]
Procedure (Wet Transfer):
-
Membrane Activation : If using a PVDF membrane, pre-wet it in 100% methanol for 30 seconds, then rinse with deionized water, and finally equilibrate in 1X Transfer Buffer.[23][24]
-
Equilibration : Soak the gel, filter papers, and sponges in 1X Transfer Buffer for 5-10 minutes.[23]
-
Assemble Sandwich : Assemble the transfer stack (sandwich) in the following order: sponge, filter paper, gel, PVDF membrane, filter paper, sponge. Ensure no air bubbles are trapped between the gel and the membrane.[21][23]
-
Transfer : Place the sandwich into a transfer cassette and perform the transfer in a tank filled with Transfer Buffer, typically at 100 V for 60-90 minutes or overnight at a lower voltage (e.g., 30 V) at 4°C.
-
Verify Transfer : After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm successful transfer.[25] Destain completely with water before proceeding.
Part F: Immunodetection
Causality: This multi-step process uses specific antibodies to detect the protein of interest. Blocking prevents non-specific antibody binding to the membrane, reducing background noise.[26] The primary antibody binds specifically to tubulin, and the HRP-conjugated secondary antibody binds to the primary antibody, providing an enzymatic signal for detection.[27] Enhanced chemiluminescence (ECL) is a highly sensitive method where the HRP enzyme catalyzes a reaction that produces light, which can be captured on X-ray film or by a digital imager.[5][28][29]
Reagents & Parameters:
| Reagent/Step | Description | Rationale & Source |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline, 0.1% Tween 20) | To prevent non-specific antibody binding.[17][27] |
| Primary Antibody | Mouse anti-β-Tubulin monoclonal antibody | Dilution: 1:1000 - 1:5000 in blocking buffer.[30] |
| Secondary Antibody | HRP-conjugated anti-mouse IgG | Dilution: 1:2000 - 1:10000 in blocking buffer.[27] |
| Wash Buffer | TBST (Tris-Buffered Saline, 0.1% Tween 20) | To remove unbound antibodies and reduce background.[17] |
| Detection Reagent | Enhanced Chemiluminescence (ECL) Substrate | HRP catalyzes a light-emitting reaction for detection.[5][28] |
Procedure:
-
Blocking : Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.[17]
-
Primary Antibody Incubation : Incubate the membrane with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17][27]
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[17]
-
Secondary Antibody Incubation : Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[17][27]
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST to remove all unbound secondary antibody.[17]
-
Detection : Prepare the ECL substrate by mixing the components according to the manufacturer's instructions.[5] Incubate the blot with the substrate for 1-5 minutes.
-
Imaging : Remove excess substrate and place the membrane in a plastic wrap or a digital imager. Expose to X-ray film or capture the signal with a CCD camera-based imaging system.[5]
Part G: Stripping and Reprobing for Loading Control
To ensure that any observed changes are not due to loading errors, the membrane should be reprobed for a loading control. Since we are analyzing the cytoskeleton, a nuclear or whole-cell protein that is not expected to change with treatment (e.g., Lamin B1 or Vinculin) is a better choice than GAPDH, which can associate with microtubules.
Caption: Workflow for stripping and reprobing a Western blot membrane.
Procedure:
-
Stripping : After imaging for tubulin, incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH adjusted to 2.2, in 1 L water) for 10-20 minutes at room temperature.[22]
-
Washing : Wash the membrane extensively in PBS and then TBST to remove the stripping buffer.[22]
-
Verification : Check for complete removal of the HRP signal by incubating with fresh ECL substrate. If no signal is detected, proceed.[31][32]
-
Reprobing : Re-block the membrane and repeat the immunodetection protocol (Part F) with an antibody for a suitable loading control.
Data Analysis and Interpretation
-
Densitometry : Use image analysis software (e.g., ImageJ) to quantify the band intensity for β-tubulin in both the soluble and insoluble fractions for each treatment condition.
-
Normalization : Normalize the β-tubulin band intensity in each lane to its corresponding loading control band intensity to correct for any loading inaccuracies.
-
Analysis : For each treatment condition, calculate the percentage of tubulin in the insoluble (polymerized) fraction relative to the total tubulin (soluble + insoluble).
-
Interpretation : A successful tubulin polymerization inhibitor like N-(3,4,5-trimethoxyphenyl)prop-2-enamide should demonstrate a dose-dependent decrease in the proportion of tubulin in the insoluble fraction, with a corresponding increase in the soluble fraction.
References
-
Assay Genie. (n.d.). Bradford Protein Assay Protocol. Retrieved from [Link]
-
Bioradiations. (2012). A protocol for stripping and reprobing of Western blots originally developed with colorimetric substrate TMB. PubMed. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Stripping and Reprobing. Retrieved from [Link]
-
University of California, San Diego. (n.t.). Protocol for Blot Reprobing / Stripping. Retrieved from [Link]
-
NPTEL. (n.d.). Protein Extraction & Protein estimation by Bradford method. Retrieved from [Link]
-
Study.com. (n.d.). Video: Bradford Assay | Protein, Protocol & Methods. Retrieved from [Link]
-
Hypermol EK. (n.d.). Cytoskeleton Lysis buffer. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Enhanced chemiluminescence (ECL) for routine immunoblotting: An inexpensive alternative to commercially available kits. PMC. Retrieved from [Link]
-
MBL International Corporation. (n.d.). The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). Retrieved from [Link]
-
QIAGEN. (n.d.). Quantifying proteins using the Bradford method. Retrieved from [Link]
-
Creative Biogene. (n.d.). SDS-PAGE Experiment Protocol. Retrieved from [Link]
-
Virtual Amrita Laboratories. (n.d.). SDS-PAGE of protein. Retrieved from [Link]
-
iGEM. (2016). SDS-PAGE for protein electrophoresis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Proteomic and Biochemical Methods to Study the Cytoskeletome. PMC. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Protein Transfer from Gel to Membrane in Western Blot Assay. Retrieved from [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). Protocol: Gel Electrophoresis & Protein Transfer by Electroblotting. Retrieved from [Link]
-
Boster Biological Technology. (2023). Enhanced Chemiluminescence (ECL) WB Substrate Guide. Retrieved from [Link]
-
Hypermol EK. (n.d.). Buffers for cytoskeletal proteins. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Retrieved from [Link]
-
LI-COR Biosciences. (2024). ECL Detection Methods and Substrate Choices | Chemiluminescence. YouTube. Retrieved from [Link]
-
Synaptic Systems. (n.d.). Protocol for c-Fos Antibody (Cat. No. 226 108) Western Blot (WB) ECL Detection. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]
-
Wikipedia. (n.d.). Lysis buffer. Retrieved from [Link]
-
Agrisera. (n.d.). Anti-Beta-tubulin, (loading control antibody), mouse monoclonal. Retrieved from [Link]
-
Rockland Immunochemicals Inc. (n.d.). General Immunoblotting Protocol. Retrieved from [Link]
-
OriGene Technologies, Inc. (n.d.). Beta-Tubulin Loading Control. Retrieved from [Link]
-
protocols.io. (2022). Detailed Western Blotting (Immunoblotting) Protocol. Retrieved from [Link]
-
MDPI. (2019). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. PMC. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Welcome to the technical support center for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. Drawing from established chemical principles and extensive laboratory experience, this document provides in-depth, practical solutions to common challenges encountered during this procedure.
Overview of the Core Synthesis
The most common and direct route to synthesizing N-(3,4,5-trimethoxyphenyl)prop-2-enamide is through the acylation of 3,4,5-trimethoxyaniline with acryloyl chloride. This reaction, typically performed under Schotten-Baumann conditions, is a nucleophilic acyl substitution.[1][2][3] While conceptually straightforward, the reaction's success is highly sensitive to the quality of reagents and reaction conditions due to the inherent reactivity of the starting materials.
The primary challenges affecting yield include the instability of acryloyl chloride, which is prone to both hydrolysis and polymerization, and potential side reactions involving the aniline starting material.[4][5] This guide will address these issues systematically.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis, providing both the underlying cause and actionable solutions.
Category 1: Low or No Product Yield
Question 1: My reaction yield is consistently low or I'm isolating only starting material. What are the likely causes?
This is the most common issue and can stem from several factors, primarily related to the integrity of your electrophile, acryloyl chloride.
Root Cause Analysis:
-
Acryloyl Chloride Degradation: Acryloyl chloride is highly susceptible to hydrolysis and polymerization.[4]
-
Hydrolysis: Exposure to atmospheric moisture or residual water in the solvent will rapidly convert acryloyl chloride to acrylic acid, which is unreactive under these conditions.[6][7][8] This reaction is often instantaneous.[5]
-
Polymerization: The vinyl group on acryloyl chloride can undergo rapid, often exothermic, polymerization initiated by heat, light, or radical impurities.[4][5]
-
-
Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which protonates the unreacted 3,4,5-trimethoxyaniline.[1] The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction. An adequate base is required to neutralize this HCl as it forms.
-
Incorrect Reaction Temperature: While low temperatures are needed to control side reactions, excessively low temperatures may slow the primary amidation reaction to an impractical rate.
Solutions & Protocols:
-
Verify Acryloyl Chloride Quality:
-
Source: Use a fresh bottle from a reputable supplier. Older bottles may have undergone degradation.
-
Handling: Always handle acryloyl chloride under a dry, inert atmosphere (e.g., nitrogen or argon). Use dry syringes and glassware.
-
Distillation: If the quality is suspect, consider distilling the acryloyl chloride immediately before use. Caution: Distillation must be done at reduced pressure and in the presence of a radical inhibitor like hydroquinone to prevent polymerization.[6]
-
-
Optimize Base and Solvent Conditions: The classic Schotten-Baumann reaction uses a biphasic system (e.g., dichloromethane and aqueous NaOH) to neutralize HCl.[3][9] Anhydrous conditions with an organic base are also common.
| Parameter | Aqueous Biphasic (Schotten-Baumann) | Anhydrous Organic | Rationale & Key Considerations |
| Solvent | Dichloromethane (DCM) or Diethyl Ether | Anhydrous DCM, Tetrahydrofuran (THF) | DCM is often preferred for its ability to dissolve the starting materials and product while being immiscible with water.[10] |
| Base | 2.2 eq. Sodium Hydroxide (aq. solution) | 2.2 eq. Triethylamine (TEA) or Pyridine | An excess of base is crucial to neutralize generated HCl and drive the reaction forward.[1][2] TEA is a non-nucleophilic base that effectively scavenges HCl.[8] |
| Temperature | 0 °C to Room Temperature | -10 °C to 0 °C | Low temperature is critical to minimize polymerization of acryloyl chloride and prevent unwanted side reactions.[4] |
-
Recommended Protocol (Anhydrous):
-
Dissolve 3,4,5-trimethoxyaniline (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of acryloyl chloride (1.1 eq.) in anhydrous DCM dropwise over 30-60 minutes. Maintain the temperature below 5 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Category 2: Presence of Impurities and Side Products
Question 2: My crude product shows multiple spots on TLC/peaks in LC-MS. What are the likely side products?
Identifying side products is key to optimizing the reaction to suppress their formation.
Common Side Products:
-
Poly(acrylic acid) or Poly(acrylamide): If acryloyl chloride or the product polymerizes, you will observe an insoluble, often sticky or solid material that is difficult to characterize by standard methods. This is often initiated by heat or impurities.[11]
-
Acrylic Acid: Formed from the hydrolysis of acryloyl chloride.[8] It is typically removed during an aqueous basic wash.
-
Michael Addition Adducts: The product, N-(3,4,5-trimethoxyphenyl)prop-2-enamide, is a Michael acceptor. A second molecule of 3,4,5-trimethoxyaniline can potentially add to the double bond, leading to a dimeric impurity. This is more likely under prolonged reaction times or with excess amine.[12][13]
Visualizing Main vs. Side Reactions:
Caption: Desired amidation pathway versus common degradation side reactions of acryloyl chloride.
Solutions & Protocols:
-
Inhibitor Usage: Ensure your acryloyl chloride contains a suitable polymerization inhibitor like hydroquinone monomethyl ether (MEHQ) or phenothiazine (PTZ).[6][11] For reactions run at elevated temperatures (not recommended here), adding a small amount of an inhibitor like phenothiazine to the reaction mixture can be beneficial.
-
Strict Anhydrous Conditions: Dry all solvents and glassware thoroughly. Use a drying tube on your reaction apparatus.
-
Temperature Control: Perform the addition of acryloyl chloride at 0 °C or below to dissipate the exothermic heat of reaction and minimize polymerization.[11]
-
Work-up Procedure: A standard work-up should effectively remove most water-soluble impurities.
-
Quench the reaction with water or saturated ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate (to remove any acrylic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Category 3: Purification Challenges
Question 3: My crude product is an oil or difficult to purify by column chromatography. What are the best purification strategies?
Purification can be challenging due to the product's polarity and potential for streaking on silica gel.
Solutions & Protocols:
-
Recrystallization: This is the most effective method for obtaining highly pure material if a suitable solvent system can be found.
-
Screening Solvents: Test solvents like ethyl acetate/hexanes, acetone/water, or isopropanol.[14] The goal is to find a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold.
-
Protocol: Dissolve the crude material in a minimal amount of the hot solvent. If impurities remain undissolved, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.
-
-
Column Chromatography:
-
Slurry Loading: If the crude product is an oil, dissolve it in a minimal amount of the column eluent or DCM and adsorb it onto a small amount of silica gel. Dry this silica completely and load the resulting powder onto the top of your column. This "dry loading" technique often results in better separation than direct liquid loading.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50-70%) is a good starting point. Adding 0.5-1% triethylamine to the eluent can help reduce streaking of the product on the silica gel.
-
Synthesis Workflow Summary
The following diagram outlines the complete workflow from reagent preparation to final product analysis.
Caption: Step-by-step experimental workflow for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
By systematically addressing reagent quality, reaction conditions, and purification strategies, you can significantly improve the yield and purity of your N-(3,4,5-trimethoxyphenyl)prop-2-enamide synthesis.
References
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
PubChem. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide.... Retrieved from [Link]
-
Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]
-
ACS Publications. (2026, January 16). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (2017, December 13). Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. Retrieved from [Link]
- U.S. Patent No. US3324180A. (n.d.). Purification of acrylamide. Google Patents.
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- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Page loading... [guidechem.com]
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- 13. pubs.rsc.org [pubs.rsc.org]
- 14. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with N-(3,4,5-trimethoxyphenyl)prop-2-enamide Derivatives
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives. This resource is designed to provide practical, field-tested insights and troubleshooting strategies to address the significant solubility hurdles often encountered with this promising class of compounds. Our goal is to empower you with the knowledge to move your research forward efficiently and effectively.
The N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold is a cornerstone of many contemporary research initiatives, valued for its versatile biological activity. However, the inherent planarity, aromaticity, and potential for strong intermolecular interactions frequently lead to poor aqueous solubility. This guide offers a structured approach to systematically diagnose and resolve these challenges.
Troubleshooting Guide: Common Solubility Issues & Solutions
This section is formatted in a question-and-answer style to directly address specific experimental roadblocks.
Problem 1: My N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivative will not dissolve in my aqueous buffer system to reach the target concentration for my assay.
Root Cause Analysis: This is the most common issue and typically stems from one of three primary factors: the intrinsic hydrophobicity of the molecule, an unfavorable pH environment, or the solid-state properties (crystallinity) of your compound batch. The molecular structure, characterized by multiple non-polar phenyl rings and methoxy groups, presents a significant challenge for hydration.[1][2][3]
Step-by-Step Troubleshooting Workflow:
-
Initial Solvent Assessment: Before attempting complex formulations, it's crucial to understand the compound's basic solubility profile. Prepare small, saturated solutions in a range of common solvents to establish a baseline.
-
Protocol: Add 1-2 mg of your compound to 100 µL of each test solvent in separate vials. Vortex vigorously and observe. If dissolved, add more compound until a precipitate persists. This provides a qualitative assessment of solubility.
-
| Solvent/System | Expected Outcome for a Typical Derivative | Rationale & Next Steps |
| Water / PBS | Poorly soluble to insoluble. | Confirms the need for enhancement. |
| Ethanol / Methanol | Moderately soluble. | Good for initial stock solutions, but may not be compatible with all cell-based assays. |
| DMSO / DMF | High solubility. | Excellent for creating high-concentration primary stock solutions. The standard starting point. |
| Polyethylene Glycol 400 (PEG 400) | Good to high solubility. | A less toxic co-solvent option suitable for many in vitro and in vivo applications.[4][5] |
| Propylene Glycol (PG) | Moderately soluble. | Another common, low-toxicity co-solvent.[6][7] |
-
Employ Co-Solvency: This is the most direct and widely used method for improving aqueous solubility.[8][9] A water-miscible organic solvent, in which the compound is highly soluble, is used to create a concentrated stock that can then be carefully diluted into your aqueous buffer.
-
Causality: The co-solvent disrupts the hydrogen-bonding network of water, reducing the polarity of the solvent system and making it more favorable for the hydrophobic solute to dissolve.[]
-
Execution:
-
Prepare a 10-50 mM stock solution of your compound in 100% DMSO.
-
Warm the solution gently (37°C) and sonicate for 5-10 minutes to ensure complete dissolution.
-
For your experiment, perform a serial dilution of this stock into your final aqueous buffer. Crucially, add the stock solution to the buffer while vortexing the buffer vigorously. This rapid mixing helps prevent the compound from precipitating upon contact with the aqueous environment.
-
Best Practice: Keep the final concentration of the organic co-solvent (e.g., DMSO) below 0.5% in cell-based assays to avoid solvent-induced toxicity.
-
Workflow for the co-solvency method. -
-
Investigate pH Modification: For derivatives with ionizable functional groups (e.g., acidic phenols, basic amines), altering the pH can dramatically increase solubility by forming a more soluble salt in situ.[][11][12]
-
Causality: The ionized form of a molecule is generally more polar and thus more water-soluble than its neutral counterpart.
-
Execution:
-
Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 5.0, 6.5, 7.4, 8.5).
-
Add a known excess of your compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Analyze the supernatant (e.g., by HPLC or UV-Vis spectroscopy) to quantify the amount of dissolved compound at each pH. This generates a pH-solubility profile.
-
Effect of pH on an acidic compound's solubility. -
Problem 2: My compound dissolves in an organic solvent, but it immediately crashes out when I add it to my aqueous buffer.
Root Cause Analysis: This common phenomenon, known as precipitation, occurs when the compound is rapidly transferred from a highly favorable solvent environment (like DMSO) to an unfavorable one (water), causing it to exceed its aqueous solubility limit and fall out of solution.
Step-by-Step Troubleshooting Workflow:
-
Refine Dilution Technique: As mentioned above, the method of dilution is critical. Ensure you are adding the small volume of concentrated stock to the large volume of vigorously mixing buffer, not the other way around. This maximizes initial dispersion.
-
Formulate with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[13][14][15]
-
Causality: Cyclodextrins have a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. The poorly soluble drug partitions into this cavity, forming a water-soluble "inclusion complex."[][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for pharmaceutical research.
-
Protocol: Preparation of a Cyclodextrin Inclusion Complex
-
Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v).
-
Slowly add the powdered N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivative to the cyclodextrin solution while stirring.
-
Stir the mixture at room temperature for 24-48 hours. Gentle heating (40-50°C) can sometimes accelerate complexation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the solubilized drug in the filtrate via HPLC or UV-Vis.
-
Formation of a drug-cyclodextrin inclusion complex. -
Problem 3: The solubility of my compound seems to vary between different synthesis batches, leading to inconsistent results.
Root Cause Analysis: This variability often points to polymorphism, the ability of a compound to exist in multiple crystalline forms.[18][19] Different polymorphs can have different physical properties, including solubility and dissolution rate.[20][21][22] A more thermodynamically stable, less soluble form may be crystallizing under slightly different purification or storage conditions.
Step-by-Step Troubleshooting Workflow:
-
Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-Ray Diffraction (PXRD) to analyze different batches. Distinct peaks or patterns would confirm the presence of different polymorphic forms.
-
Utilize Solid Dispersion Technology: To bypass the issue of crystallinity altogether, you can create a solid dispersion. This involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic carrier.[23][24][25]
-
Causality: The amorphous form of a drug does not have the strong crystal lattice energy of its crystalline counterpart, making it easier for solvent molecules to interact with and dissolve the drug, leading to higher apparent solubility and faster dissolution.[26][27][28]
-
Protocol: Solid Dispersion via Solvent Evaporation
-
Select a hydrophilic carrier polymer, such as polyvinylpyrrolidone (PVP K30) or polyethylene glycol (PEG 6000).[26]
-
Dissolve both your compound and the carrier in a common volatile solvent (e.g., methanol or a dichloromethane/methanol mixture) at a specific drug-to-carrier ratio (e.g., 1:5 w/w).
-
Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film on the flask wall.
-
Further dry the film under high vacuum for 24 hours to remove all residual solvent.
-
Scrape the resulting solid dispersion from the flask. This amorphous powder should exhibit enhanced dissolution characteristics compared to the crystalline drug.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What structural features of N-(3,4,5-trimethoxyphenyl)prop-2-enamide derivatives cause poor solubility?
-
A1: The primary contributors are the large, rigid, and hydrophobic aromatic systems. The planar structure facilitates efficient packing into a stable crystal lattice, which requires significant energy to break apart. While the amide group can participate in hydrogen bonding, the overall molecule is dominated by its lipophilic character.[1][2][3][29]
-
-
Q2: I have a brand new derivative. What is the most efficient first step to solubilize it for a quick biological screen?
-
A2: The most pragmatic approach is to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. This leverages the strong solubilizing power of DMSO and provides a versatile stock that can be diluted into various aqueous media for initial screening, ensuring the final DMSO concentration is kept below cytotoxic levels (typically <0.5%).
-
-
Q3: Are there any "universal" excipients that are known to work well for this class of compounds?
-
A3: While there is no single solution for all derivatives, certain excipients are excellent starting points. For co-solvency, DMSO is the standard for stock solutions, while PEG 400 and Propylene Glycol are good choices for formulations where lower toxicity is required.[4][5][6][7] For complexation, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly effective and widely used in pharmaceutical development for enhancing the solubility of hydrophobic drugs.[13][]
-
-
Q4: My colleague suggested micronization. How does reducing particle size help with solubility?
-
A4: This is a key distinction: reducing particle size through methods like micronization or nanonization increases the surface area-to-volume ratio of the drug particles.[9][30] This primarily increases the dissolution rate (how fast it dissolves), but it does not change the equilibrium solubility (the maximum amount that can dissolve).[31][32] While a faster dissolution rate can be beneficial, if the drug's intrinsic solubility is too low, it will still not reach the desired concentration. Therefore, micronization is often used in conjunction with other solubility enhancement techniques.
-
References
- 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021-07-26).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PubMed Central.
- SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics.
- Cosolvent - Wikipedia.
- Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and p
- Co-solvency and anti-solvent method for the solubility enhancement. (2024-10-30).
- Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH.
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019-06-30).
- A Review:Solid Dispersion, a Technique of Solubility Enhancement.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs - Journal of Applied Pharmaceutical Science. (2012-10-30).
- A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021-05-31).
- Cyclodextrins and their application in enhancing the solubility, dissolution r
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC - NIH.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
- Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - SciSpace.
- Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds - Biosynth. (2024-12-16).
- pH Adjustment and Co-Solvent Optimiz
- Polymorphism in Drugs: Why Crystal Forms M
- Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients - Hilaris Publisher.
- Amides - Organic Chemistry - Science Ready.
- Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025-09-17).
- pH adjustment: Significance and symbolism. (2026-01-07).
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- Principles of Drug Action 1, Spring 2005, Amides.
- Solubility Enhancement of Rifabutin by Co-solvency Approach - Journal of Pharmaceutical Neg
- Cosolvent and Complexation Systems - Pharma Excipients. (2022-05-30).
- Amides: Structure, Properties, and Reactions | Solubility of Things.
- 15.14: Physical Properties of Amides - Chemistry LibreTexts. (2022-08-16).
- solubility enhancement -by pH change & complex
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- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. ijpbr.in [ijpbr.in]
- 11. PH adjustment: Significance and symbolism [wisdomlib.org]
- 12. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jddtonline.info [jddtonline.info]
- 25. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
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- 32. brieflands.com [brieflands.com]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
Welcome to the technical support center for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your experimental workflow and overcome common synthetic challenges.
Introduction: The Chemistry at Play
The synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide involves the formation of an amide bond between 3,4,5-trimethoxyaniline and acryloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, often carried out under Schotten-Baumann conditions.[1][2] The electron-rich nature of the 3,4,5-trimethoxyaniline enhances its nucleophilicity, while the high reactivity of acryloyl chloride makes it an efficient acylating agent.[3] However, this reactivity also presents challenges, including potential side reactions and polymerization.
This guide will provide a robust experimental protocol and address potential pitfalls, ensuring a high-yielding and reproducible synthesis.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Issue 1: Low or No Product Yield
-
Potential Cause A: Ineffective Neutralization of HCl Byproduct. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[4] If not neutralized, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution: Ensure the presence of a suitable base in at least a stoichiometric amount to neutralize the in-situ generated HCl. For this specific synthesis, a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended to avoid competitive acylation. An excess of the base (1.1-1.5 equivalents) can help drive the reaction to completion.[1]
-
-
Potential Cause B: Degradation of Acryloyl Chloride. Acryloyl chloride is highly reactive and susceptible to hydrolysis and polymerization.[5]
-
Solution: Use freshly distilled or a recently purchased bottle of acryloyl chloride. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1] The addition of a polymerization inhibitor, such as a small amount of hydroquinone or phenothiazine, to the acryloyl chloride can also be beneficial.
-
-
Potential Cause C: Sub-optimal Reaction Temperature. While the reaction is often exothermic, insufficient thermal energy may lead to a sluggish reaction, especially if there are any minor impurities.
-
Solution: The reaction is typically initiated at 0 °C to control the initial exothermic reaction upon addition of the acryloyl chloride.[6] Subsequently, allowing the reaction to warm to room temperature and stirring for a few hours is generally sufficient for completion.[1] If monitoring (e.g., by TLC) shows incomplete conversion, gentle heating (e.g., to 40-50 °C) can be attempted, but with caution to avoid polymerization.
-
Issue 2: Formation of a Sticky, Insoluble Mass (Polymerization)
-
Potential Cause: Polymerization of Acryloyl Chloride or the Product. The acryloyl moiety is prone to polymerization, which can be initiated by light, heat, or impurities.
-
Solution:
-
Control Temperature: Maintain a low temperature (0 °C) during the addition of acryloyl chloride.
-
Inert Atmosphere: As mentioned, conduct the reaction under an inert atmosphere.
-
Use of Inhibitors: Incorporate a polymerization inhibitor.
-
Controlled Addition: Add the acryloyl chloride solution dropwise to the solution of the aniline and base to maintain a low instantaneous concentration of the acylating agent.[2]
-
-
Issue 3: Presence of Multiple Spots on TLC, Indicating Impurities
-
Potential Cause A: Unreacted Starting Material. Incomplete reaction will leave unreacted 3,4,5-trimethoxyaniline.
-
Solution: Use a slight excess (1.1 equivalents) of acryloyl chloride to ensure complete consumption of the aniline. Monitor the reaction by TLC until the aniline spot disappears.
-
-
Potential Cause B: Hydrolysis of Acryloyl Chloride. Presence of water will lead to the formation of acrylic acid.
-
Solution: Use anhydrous solvents and reagents. The resulting acrylic acid can typically be removed during the aqueous work-up by washing with a mild base like saturated sodium bicarbonate solution.
-
-
Potential Cause C: Michael Addition. Although less common under these conditions, the product itself contains an activated double bond and could potentially react with another molecule of the aniline via a Michael addition, leading to a dimeric byproduct.
-
Solution: This is generally minimized by the rapid and irreversible acylation reaction. Ensuring the aniline is consumed quickly by using a slight excess of the acyl chloride can further mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reaction? A1: Anhydrous dichloromethane (DCM) is an excellent choice as it is relatively inert, dissolves both reactants well, and is easy to remove under reduced pressure.[1] Other aprotic solvents like tetrahydrofuran (THF) or diethyl ether could also be used.
Q2: Which base is most suitable and why? A2: A non-nucleophilic tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is ideal.[1] These bases will effectively scavenge the HCl byproduct without competing with the 3,4,5-trimethoxyaniline for the acryloyl chloride. Inorganic bases like potassium carbonate can also be used, particularly in a biphasic system, but may lead to slower reaction rates.
Q3: How can I effectively purify the final product? A3: After an aqueous work-up to remove the base hydrochloride salt and any acrylic acid, the crude product can be purified by column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, should provide good separation.[1] Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification to obtain a crystalline solid.
Q4: How do I monitor the progress of the reaction? A4: Thin-layer chromatography (TLC) is a convenient method. Use a suitable mobile phase (e.g., 30-50% ethyl acetate in hexane) to achieve good separation between the starting aniline and the less polar product. The reaction can be considered complete when the aniline spot is no longer visible.
Optimized Experimental Protocol
This protocol is a recommended starting point for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 3,4,5-Trimethoxyaniline | 183.20 | 5.0 | 1.0 | 916 mg |
| Acryloyl Chloride | 90.51 | 5.5 | 1.1 | 0.45 mL |
| Triethylamine (TEA) | 101.19 | 6.0 | 1.2 | 0.84 mL |
| Anhydrous Dichloromethane | - | - | - | 25 mL |
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 3,4,5-trimethoxyaniline (916 mg, 5.0 mmol) and anhydrous dichloromethane (15 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (0.84 mL, 6.0 mmol) to the stirred solution.
-
In a separate dry flask, prepare a solution of acryloyl chloride (0.45 mL, 5.5 mmol) in anhydrous dichloromethane (10 mL).
-
Add the acryloyl chloride solution dropwise to the cooled aniline solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting aniline is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (20 mL).[1]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (20 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a solid.
Visualizing the Process
Reaction Mechanism:
Caption: Reaction mechanism for the synthesis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Experimental Workflow:
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low product yield.
References
-
Design, synthesis and biological evaluation of (E)-3-(3,4,5-trimethoxyphenyl) acrylic acid (TMCA) amide derivatives as anticonvulsant and sedative agents. ResearchGate. [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]
-
Schotten-Baumann Reaction. Organic Chemistry Portal. [Link]
-
Reaction of anilines and amines. ResearchGate. [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu. [Link]
-
Synthesis of 3, 4, 5-trimethoxyaniline. ResearchGate. [Link]
-
Synthesis of Linear Enamides and Enecarbamates via Photoredox Acceptorless Dehydrogenation. Wiley Online Library. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide. MDPI. [Link]
-
Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. National Institutes of Health. [Link]
-
Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. [Link]
-
Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. MDPI. [Link]
- Process for the manufacture of acryloyl chloride.
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- 6. mdpi.com [mdpi.com]
troubleshooting side reactions in the synthesis of enamides.
Welcome to the Technical Support Center for Enamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who utilize enamides as key structural motifs and synthetic intermediates. Enamides are more stable than their enamine counterparts due to the electron-withdrawing nature of the N-acyl group, yet they retain a versatile reactivity profile, making them invaluable in organic synthesis.[1][2] However, their synthesis is not without challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My enamide synthesis is resulting in a very low yield. What are the most common initial checks I should perform?
A1: Low yields are a frequent issue and often trace back to fundamental reaction parameters.[3] Before exploring complex side reactions, verify the following:
-
Anhydrous Conditions: Many enamide synthesis protocols are highly sensitive to moisture. Ensure all glassware was meticulously oven- or flame-dried, use anhydrous solvents, and maintain a positive pressure of an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
Reagent Quality & Stoichiometry: Confirm the purity of your starting materials, reagents, and catalysts. Impurities can poison catalysts or introduce competing reaction pathways. Double-check your calculations to ensure the correct stoichiometry is being used.[3]
-
Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or ¹H NMR of an aliquot) to determine the optimal endpoint.
Q2: I am observing a mixture of E/Z isomers. How can I improve the stereoselectivity?
A2: The stereochemical outcome of enamide synthesis is highly dependent on the chosen synthetic route.
-
Method-Dependent Selectivity: Some methods inherently favor one isomer. For example, copper-catalyzed coupling of amides with vinyl halides often proceeds with retention of the vinyl halide's geometry.[4] In contrast, elimination reactions from hemiaminals or sulfones can produce different major isomers depending on the exact conditions.[5]
-
Thermodynamic vs. Kinetic Control: Assess whether your reaction conditions favor the thermodynamic or kinetic product. Changes in temperature, solvent, or base can shift this equilibrium. For some systems, a protocol for E/Z isomerization may be necessary post-synthesis.[6]
-
Ligand/Catalyst Screening: In transition-metal-catalyzed reactions, the choice of ligand can have a profound impact on stereoselectivity. A screening of different ligands is often a worthwhile optimization step.
Q3: My enamide appears to be decomposing during purification on a silica gel column. What is happening and how can I prevent this?
A3: This is a known issue. The acidic nature of standard silica gel can catalyze the hydrolysis of the enamide back to the corresponding carbonyl compound and amide, or cause other decomposition pathways.[7]
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (NEt₃), in an organic solvent (e.g., 1-5% NEt₃ in diethyl ether or ethyl acetate), and then dry it thoroughly. This neutralizes the acidic sites.[7]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.
-
Non-Chromatographic Purification: If decomposition remains an issue, explore alternatives to column chromatography, such as recrystallization or distillation, if the physical properties of your compound are suitable.[8]
Troubleshooting Guide: Common Side Reactions & Solutions
This section provides a deeper dive into specific problems, their mechanistic origins, and detailed protocols for resolution.
Problem 1: Formation of Carbonyl and Amide Byproducts (Hydrolysis)
Hydrolysis is a primary side reaction pathway, especially if water is not rigorously excluded. The mechanism typically involves the protonation of the enamide double bond, followed by the attack of water on the resulting iminium ion intermediate.[9]
Causality and Mechanism:
Enamides are generally more stable to hydrolysis than enamines.[10] However, under acidic conditions (including the inherent acidity of silica gel) or in the presence of water, the reaction is reversible. The process is initiated by protonation of the β-carbon, forming a resonance-stabilized iminium ion. This electrophilic intermediate is then readily attacked by water, leading to a hemiaminal which collapses to the carbonyl compound and the free amide.
Troubleshooting Workflow Diagram
Caption: Troubleshooting hydrolysis in enamide synthesis.
Protocol: Setting Up an Anhydrous Reaction
-
Glassware Preparation: Place all glassware (reaction flask, condenser, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours (preferably overnight).
-
Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon. Use high-vacuum grease for any ground glass joints.
-
Atmosphere: Connect the assembled apparatus to a nitrogen/argon manifold with an oil bubbler to ensure a slight positive pressure of inert gas.
-
Solvent/Reagent Addition: Use anhydrous solvents, typically purchased in sealed bottles or freshly distilled from an appropriate drying agent. Transfer liquids via syringe or cannula. Add solid reagents under a positive flow of inert gas.
Problem 2: Isomerization or Formation of Regioisomeric Byproducts
The formation of an undesired double bond isomer (E/Z) or a constitutional isomer (regioisomer) can be a significant issue, particularly in base-catalyzed elimination or transition-metal-catalyzed isomerization reactions.
Causality and Mechanism:
-
Double Bond Migration: In the presence of acid or base, or certain transition metal catalysts, the enamide double bond can migrate to a more thermodynamically stable position, leading to regioisomers. This can occur via protonation/deprotonation sequences.
-
E/Z Isomerization: The stereochemistry of the double bond can be influenced by the steric and electronic properties of the substituents and the reaction mechanism (e.g., syn- vs. anti-elimination).
Troubleshooting and Optimization Table
| Observation | Potential Cause | Recommended Solution(s) |
| Mixture of E/Z Isomers | Non-stereospecific reaction pathway; thermodynamic equilibration. | 1. Lower Temperature: May favor the kinetically formed isomer. 2. Change Base/Solvent: The nature of the base and solvent can influence the transition state of elimination/isomerization steps. 3. Switch Synthetic Route: Employ a stereospecific method, such as a copper-catalyzed coupling with a stereochemically pure vinyl halide.[4] |
| Formation of Regioisomers | Double bond migration under reaction conditions. | 1. Use Milder Conditions: Employ a less aggressive base or a lower reaction temperature to minimize isomerization. 2. Screen Catalysts: In metal-catalyzed reactions, some catalysts are more prone to inducing isomerization than others.[11] 3. Protecting Groups: If a competing acidic proton elsewhere in the molecule is facilitating isomerization, consider a temporary protecting group strategy. |
Problem 3: Polymerization of the Product
The vinyl group of the enamide is an alkene and can be susceptible to radical- or acid-catalyzed polymerization, leading to intractable tars and low yields of the desired monomeric product.[3]
Causality and Mechanism:
Polymerization is often initiated by trace impurities (e.g., peroxides in solvents) that can generate radicals, or by strong acids. These initiators react with the enamide's double bond to form a reactive intermediate that subsequently adds to another enamide molecule, starting a chain reaction.
Workflow for Preventing Polymerization
Caption: Decision tree for troubleshooting polymerization.
Protocol: Using a Radical Inhibitor
-
Choose an Inhibitor: Butylated hydroxytoluene (BHT) or hydroquinone are common choices.
-
Determine Amount: Typically, a catalytic amount is sufficient (e.g., 0.1-1 mol%).
-
Addition: Add the inhibitor to the reaction mixture along with the other starting materials at the beginning of the reaction.
-
Solvent Purity: Ensure solvents like THF or diethyl ether are free of peroxides by passing them through a column of activated alumina or by using freshly opened bottles of inhibitor-containing solvent.
References
- G.S.C. Sri, K. Sirisha, S. M. V. Kumar, M. J. R. P. Sharma, P. S. S. Prasad, & M. V. B. Rao (2004).
- Y. Wang, Y. Zhu, & C. Fan (2025). Recent total synthesis of natural products leveraging a strategy of enamide cyclization.
-
X. Li, C. Zengrui, J. Liu, & N. Jiao (2022). The significance and challenges for the synthesis of enamides from amides. ResearchGate. [Link]
-
D. R. Carbery (2008). Enamides: valuable organic substrates. Organic & Biomolecular Chemistry. [Link]
-
L. Jiang, G. E. Job, A. Klapars, & S. L. Buchwald (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. Organic Letters. [Link]
-
H. B. Kagan, & T.-P. Dang (2002). Use of Nonfunctionalized Enamides and Enecarbamates in Asymmetric Synthesis. Chemical Reviews. [Link]
-
P. Spiess, M. Berger, D. Kaiser, & N. Maulide (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. ACS Publications. [Link]
-
P. Spiess, M. Berger, D. Kaiser, & N. Maulide (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. National Institutes of Health. [Link]
-
JoVE (2023). Aldehydes and Ketones with Amines: Imine and Enamine Formation Overview. Journal of Visualized Experiments. [Link]
-
Organic Chemistry Portal. Substituted amide synthesis by amidation. organic-chemistry.org. [Link]
-
C. N. Cornell & M. S. Sigman (2004). Formation of Enamides via Palladium(II)-Catalyzed Vinyl Transfer from Vinyl Ethers to Nitrogen Nucleophiles. Organic Letters. [Link]
-
Organic Chemistry Portal. Direct Synthesis of Enamides via Electrophilic Activation of Amides. organic-chemistry.org. [Link]
-
Total Organic Synthesis (2022). Synthesis of Enamides via Amide Activation with Philipp Spiess (Episode 93). YouTube. [Link]
-
Organic Chemistry Portal. Enamine, enamide synthesis. organic-chemistry.org. [Link]
-
Chad's Prep (2021). 19.5 Imine and Enamine Formation | Addition of Amines | Organic Chemistry. YouTube. [Link]
-
Chemistry Steps. Converting Amides to Aldehydes and Ketones. chemistrysteps.com. [Link]
-
P. Gualandi, D. Moscatelli, & P. Righi (2019). Enamine/Transition Metal Combined Catalysis: Catalytic Transformations Involving Organometallic Electrophilic Intermediates. National Institutes of Health. [Link]
-
Reddit (2014). I just started grad school and I can't get a simple enamine synthesis to work. Please help! reddit.com. [Link]
-
Master Organic Chemistry. The Mechanism for Enamine Formation. masterorganicchemistry.com. [Link]
-
J. D. Griffin, M. A. Zeller, & D. A. Nicewicz (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation? researchgate.net. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. masterorganicchemistry.com. [Link]
-
A. Kumar, P. Singh, & S. Kumar (2023). Advances in Metal-Free Transamidation: A Sustainable Approach to Amide Bond Formation. ChemistrySelect. [Link]
-
Biotage (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. chemistrysteps.com. [Link]
- Google Patents. Amide-based compounds, production, recovery, purification and uses thereof.
-
ResearchGate. What is the best technique for amide purification? researchgate.net. [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
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refining the protocol for the tubulin polymerization inhibition assay
Different classes of inhibitors bind to distinct sites on the tubulin protein. [18]For example, colchicine binds to the interface between α- and β-tubulin on the soluble dimer, preventing the conformational changes needed for assembly. [18]In contrast, paclitaxel binds to a pocket within the β-tubulin subunit on the inside of the microtubule, essentially clamping the structure together. [3][19]
References
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. National Institutes of Health (NIH). [Link]
-
Role of GTP in the Assembly of Microtubules. The Journal of Biochemistry. [Link]
-
What is the role of GTP in tubulin polymerization?. Pearson+. [Link]
-
A question for the Cell Biologists out there: is GTP necessary for the assembly of microtubules?. Reddit. [Link]
-
The lattice as allosteric effector: Structural studies of αβ- and γ-tubulin clarify the role of GTP in microtubule assembly. National Institutes of Health (NIH). [Link]
-
Role of GTP hydrolysis in microtubule dynamics: information from a slowly hydrolyzable analogue, GMPCPP. Molecular Biology of the Cell. [Link]
-
Distances between the Paclitaxel, Colchicine, and Exchangeable GTP Binding Sites on Tubulin. ACS Publications. [Link]
-
Paclitaxel, colchicine and Vinca binding sites on α/β tubulin... ResearchGate. [Link]
-
Microtubule Depolymerization By Cold. Cherry Biotech. [Link]
-
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Bentham Open Archives. [Link]
-
Colchitaxel, a coupled compound made from microtubule inhibitors colchicine and paclitaxel. National Institutes of Health (NIH). [Link]
-
Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. National Institutes of Health (NIH). [Link]
-
Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]
-
How to get affordable polymerization-competent tubulin for a tubulin polymerization assay?. ResearchGate. [Link]
-
Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly. PubMed. [Link]
-
An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Institutes of Health (NIH). [Link]
-
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc.[Link]
-
Microtubule dynamics at low temperature: Evidence that tubulin recycling limits assembly. Molecular Biology of the Cell. [Link]
-
Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin). Hölzel Diagnostika. [Link]
-
Can anyone recommend a kit to check tubulin polymerization in cells?. ResearchGate. [Link]
-
Tubulin Purification by Polymerization-Depolymerization Cycles. JoVE. [Link]
-
NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. National Institutes of Health (NIH). [Link]
Sources
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- 3. benthamopen.com [benthamopen.com]
- 4. maxanim.com [maxanim.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. academic.oup.com [academic.oup.com]
- 8. What is the role of GTP in tubulin polymerization? | Study Prep in Pearson+ [pearson.com]
- 9. reddit.com [reddit.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. abscience.com.tw [abscience.com.tw]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microtubule dynamics at low temperature: evidence that tubulin recycling limits assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Hydrophobic Compounds in Cell-Based Assays
Welcome to our dedicated resource for researchers, scientists, and drug development professionals. Working with hydrophobic compounds in aqueous cell culture environments presents a unique set of challenges that can often lead to inconsistent data and experimental artifacts. This guide is designed to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your cell-based assays effectively. Our goal is to ensure the integrity and reproducibility of your results.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My compound precipitated immediately after I added it to my cell culture medium. What went wrong and how can I fix it?
This is one of the most common issues when working with hydrophobic compounds. Precipitation occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of your cell culture medium. This is often triggered by a rapid "solvent shock" when a highly concentrated stock solution in an organic solvent is diluted into the aqueous medium.
Causality: Hydrophobic molecules tend to aggregate in aqueous solutions to minimize their contact with water. When a compound is dissolved in a high concentration of an organic solvent like DMSO, it is stable. However, a large, single-step dilution into the aqueous medium doesn't allow for a gradual solvent exchange, causing the compound to crash out of solution.
Solutions:
-
Refine Your Dilution Technique: A gradual dilution process is key. Instead of a single dilution, perform a serial dilution. This step-wise approach slowly decreases the organic solvent concentration, allowing the compound to better acclimate to the aqueous environment.[1]
-
Vigorous Mixing: When adding the compound to the medium, do so drop-wise while vortexing or stirring the medium.[2] This rapid dispersion helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity.[1][3] You may need to prepare a more concentrated initial stock solution to achieve this.
-
Temperature Considerations: If your compound is not temperature-sensitive, gently warming the stock solution to 37°C for a short period before dilution can sometimes help.[4] However, be cautious as this can also increase the rate of solvent evaporation and potentially lead to precipitation if not handled correctly. Also, avoid repeated freeze-thaw cycles of your stock solutions, as this can promote precipitation.[5][6]
Experimental Protocol: Preparing Working Solutions from a Hydrophobic Compound Stock
-
Prepare a High-Concentration Stock Solution: Dissolve your hydrophobic compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be necessary, but always check the compound's stability information first.[4]
-
Perform an Intermediate Dilution: Create an intermediate dilution of your stock solution in 100% DMSO. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you might first dilute the stock to 1 mM in DMSO.
-
Serial Dilution into Culture Medium:
-
Pre-warm your cell culture medium to 37°C.
-
Add a small volume of the intermediate stock solution to the pre-warmed medium while vortexing gently. The final DMSO concentration should be kept below 0.5%.[3]
-
For a dose-response curve, perform serial dilutions from this working solution into fresh culture medium.[7]
-
-
Visual Inspection: After preparing your final working solutions, visually inspect them for any signs of precipitation (cloudiness, crystals). If precipitation is observed, the concentration is likely too high for the chosen conditions.
Q2: I'm seeing significant cell death in my control wells that only contain the vehicle (DMSO). Why is this happening?
While DMSO is a widely used solvent, it is not entirely benign and can exhibit cytotoxic effects at higher concentrations.[8] The sensitivity to DMSO can vary significantly between different cell lines.[9]
Causality: DMSO can increase cell membrane permeability and, at higher concentrations, can lead to membrane disruption, induction of apoptosis, and inhibition of cell proliferation.[10][11] Primary cells are often more sensitive to DMSO than established cell lines.[3]
Solutions:
-
Determine the Optimal DMSO Concentration: It is crucial to perform a solvent tolerance test for your specific cell line to identify the maximum concentration of DMSO that does not impact cell viability or the assay readout. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being a safer starting point.[3]
-
Consistent Vehicle Control: Ensure that all wells, including your untreated controls, contain the same final concentration of DMSO. This allows you to normalize your data and account for any minor effects of the solvent.
Experimental Protocol: Solvent Tolerance Assay
-
Cell Seeding: Seed your cells in a multi-well plate at the density you will use for your main experiment. Allow the cells to adhere and grow for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your cell culture medium. A typical range to test would be 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%.
-
Treatment: Replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) to determine the effect of each DMSO concentration on cell viability.
-
Data Analysis: Plot cell viability against DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability (typically >90% viability is considered acceptable).
Q3: My compound's potency is much lower in the cell-based assay compared to my biochemical assay. What could be the reason?
This discrepancy is often due to two main factors: non-specific binding to proteins in the culture medium and/or binding to the plasticware.
Causality:
-
Serum Protein Binding: Hydrophobic compounds have a high propensity to bind to proteins, particularly albumin, which is abundant in fetal bovine serum (FBS).[12] This binding is a non-covalent interaction driven by the hydrophobic effect.[13] The bound fraction of the compound is not available to interact with the target cells, thus reducing its effective concentration.[12]
-
Binding to Plasticware: Hydrophobic compounds can also adsorb to the surfaces of plastic labware, such as pipette tips and microplates. This reduces the actual concentration of the compound in the solution that is added to the cells.
Solutions:
-
Reduce Serum Concentration: If your cell line can tolerate it, consider reducing the percentage of FBS in your culture medium during the compound treatment period. Be sure to validate that the lower serum concentration does not adversely affect cell health.
-
Use Serum-Free Medium: For short-term assays, it may be possible to use a serum-free medium for the compound treatment.
-
Pre-treat Labware: To reduce non-specific binding to plastic, you can pre-treat your microplates and pipette tips with a solution of bovine serum albumin (BSA) or a non-ionic surfactant like Tween-20.
-
Use Low-Binding Plates: Commercially available low-binding microplates have surfaces that are modified to be more hydrophilic, which can significantly reduce the adsorption of hydrophobic compounds.
-
Incorporate Blocking Agents: Adding a small amount of a non-ionic surfactant or BSA to your assay buffer can help to block non-specific binding sites on both the labware and proteins.[14]
Frequently Asked Questions (FAQs)
Q1: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
As a general rule of thumb, it is best to keep the final concentration of DMSO at or below 0.5% for most cell lines.[3] However, the tolerance can be cell line-dependent. A solvent tolerance test is always recommended.
Data Presentation: DMSO Tolerance in Various Cell Lines
| Cell Line | Tolerated DMSO Concentration (for minimal cytotoxicity) | Reference(s) |
| General Guideline | ≤ 0.5% | [3] |
| Sensitive/Primary Cells | ≤ 0.1% | [3] |
| HepG2, Huh7, HT29, SW480 | ≥ 0.3125% (minimal cytotoxicity) | [15] |
| MCF-7 | < 0.3125% (more sensitive) | [15] |
| MDA-MB-231 | ≥ 0.3125% (minimal cytotoxicity) | [15] |
| Apical Papilla Cells | ≤ 0.5% | [16] |
Q2: Are there alternatives to DMSO for solubilizing my hydrophobic compound?
Yes, if DMSO is not suitable for your compound or assay, there are several other options to consider.
-
Other Organic Solvents: Ethanol can be used, but it is generally more cytotoxic than DMSO.[15]
-
Surfactants: Non-ionic surfactants like Pluronic® F-127 can be effective at solubilizing hydrophobic compounds.[17] They form micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in an aqueous solution.[18]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.[20] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[19]
Data Presentation: Comparison of Solubilizing Agents
| Solubilizing Agent | Mechanism of Action | Recommended Starting Concentration | Potential for Assay Interference | Reference(s) |
| DMSO | Organic co-solvent | ≤ 0.5% (final concentration) | Can be cytotoxic at higher concentrations | [3] |
| Pluronic® F-127 | Micelle formation | 0.01-0.1% (w/v) | Can alter membrane properties; may interfere with some assays | [17][21] |
| HP-β-Cyclodextrin | Inclusion complex formation | 1-10 mM | Can interfere with assays involving fluorescent dyes (e.g., resazurin) | [19][22] |
Q3: How do I choose the best solubilization strategy for my compound?
The optimal strategy depends on the physicochemical properties of your compound and the requirements of your assay. The following decision tree can guide your choice.
Visualization: Decision Tree for Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy for hydrophobic compounds.
Q4: Can the solubilizing agents themselves interfere with my assay?
Yes, it is crucial to run appropriate controls. Surfactants like Pluronic® F-127 can affect cell membrane properties.[21] Cyclodextrins have been shown to interfere with certain cell viability assays that use fluorescent readouts, such as the resazurin (AlamarBlue®) assay, by forming complexes with the fluorescent product and enhancing its signal.[22] Always include a control group treated with the solubilizing agent alone at the same concentration used in your experimental groups.
Visualization: Workflow for Preparing and Applying Hydrophobic Compounds
Caption: A workflow diagram illustrating the key steps for preparing and applying hydrophobic compounds to cell-based assays.
References
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PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]
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Andrew Alliance. (n.d.). Accurate and consistent Serial Dilutions made easy with Andrew. ResearchGate. Retrieved from [Link]
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Al-kassas, R., & Al-Gohary, O. (2015). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate. Retrieved from [Link]
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The Virtual University of Pakistan. (2023, November 1). Preparation of Stock and Working Solutions | Cell & Molecular Biology (Practical). YouTube. Retrieved from [Link]
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CSIRO. (n.d.). Serial dilution – ANACC Methods and Materials. Retrieved from [Link]
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Jicsinszky, L. (2023, March 17). How to maximize encapsulation efficiency of a drug in cyclodextrins? ResearchGate. Retrieved from [Link]
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INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
- da Silva, A. C., et al. (2025). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 26(19), 15000.
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- Kumar, S., & Singh, S. (2025). Formulation strategies for poorly soluble drugs.
- Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1000.
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Henrik's Lab. (2023, January 2). How to prepare a Serial Dilution. YouTube. Retrieved from [Link]
- Homayun, B., et al. (2019).
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Nicoya. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]
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ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]
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Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
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Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate. Retrieved from [Link]
- Li, Z., et al. (2016). Hydrophobic Effect from Conjugated Chemicals or Drugs on In Vivo Biodistribution of RNA Nanoparticles. Nucleic Acid Therapeutics, 26(4), 227-237.
- Various Authors. (2025). Cyclodextrins and Surfactants in Aqueous Solution above CMC: Where are the Cyclodextrins Located?
- de-Jesus-Soares, A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
- Butnariu, M., & Sarac, I. (2018). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Drug Delivery and Therapeutics, 8(5), 148-154.
- Shchekotikhin, A. E., et al. (2023). Application of Pluronics for Enhancing Aqueous Solubility of Lipophilic Microtubule Destabilizing Compounds on the Sea Urchin Embryo Model. Marine Drugs, 21(10), 523.
- Wang, Y., et al. (2019). β-Cyclodextrin-Functionalized Cellulose Nanocrystals and Their Interactions with Surfactants. ACS Omega, 4(1), 2046-2054.
- Various Authors. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
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American Society for Microbiology. (2005). Serial Dilution Protocols. Retrieved from [Link]
- Al-kassas, R., & Al-Gohary, O. (2015).
- Lemli, B., et al. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay? Molecules, 23(2), 382.
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LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
- Le, H., et al. (2010). A Method for Removing Effects of Nonspecific Binding on the Distribution of Binding Stoichiometries: Application to Mass Spectroscopy Data. Biophysical Journal, 99(11), 3878-3886.
- Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay?
- Cheremisina, E. A., et al. (2023). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 500.
- Li, Y., et al. (2024). Aptamer-Based Delivery of Genes and Drugs Across the Blood–Brain Barrier. Pharmaceutics, 16(5), 654.
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
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Promega Corporation & Eppendorf. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
- Thong, P. D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3871-3876.
- Kumar, S., & Singh, S. (2016). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 6(5), 417-426.
- Various Authors. (2018). How can i reduce non-specific binding in lateral flow assay?
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Technical Support Center: Strategies to Enhance the Bioavailability of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogues
This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogues. This class of compounds, while promising, often presents significant challenges in achieving adequate oral bioavailability, thereby limiting their therapeutic potential. This document provides a series of frequently asked questions (FAQs) for foundational understanding and detailed troubleshooting guides to address specific issues encountered during preclinical development.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the bioavailability challenges of this specific chemical series.
Q1: What are the primary obstacles to achieving good oral bioavailability with N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogues?
A1: The primary obstacles are rooted in the physicochemical properties inherent to this structural class. These compounds are typically characterized by:
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Poor Aqueous Solubility: The presence of the trimethoxyphenyl ring and the overall aromatic structure contributes to high lipophilicity (hydrophobicity), making them poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[1] Poor solubility is a leading cause of low and erratic oral absorption for many new chemical entities.[2][3]
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Extensive First-Pass Metabolism: After oral administration, drugs are absorbed from the gut and pass through the liver via the portal vein before reaching systemic circulation.[4] The liver is a major site of drug metabolism, and compounds like these analogues can be extensively broken down by hepatic enzymes (e.g., Cytochrome P450 family), significantly reducing the amount of active drug that reaches the bloodstream.[5][6] This phenomenon is known as the first-pass effect.[4]
Q2: How does the N-(3,4,5-trimethoxyphenyl)prop-2-enamide structure itself influence these bioavailability challenges?
A2: The molecular structure is the root cause of the observed challenges. According to predictive models like Lipinski's Rule of Five, which assesses the "drug-likeness" of a compound for oral absorption, high lipophilicity (Log P > 5) can predict poor absorption or permeation.[3] The trimethoxyphenyl moiety significantly increases the lipophilicity of these analogues. While this property can facilitate passive diffusion across the intestinal membrane, the molecule must first be dissolved in the gut lumen to be absorbed. This creates a paradoxical situation where the compound has the potential to cross membranes but cannot reach them effectively due to its inability to dissolve.
Q3: What are the major classes of strategies to address these bioavailability issues?
A3: Broadly, the strategies can be divided into two main categories:
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Formulation-Based Strategies: These approaches focus on modifying the drug's physical form to improve its dissolution and absorption characteristics without altering its chemical structure.[7] Key examples include particle size reduction, the use of lipid-based delivery systems, and the creation of amorphous solid dispersions.[2][3]
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Chemical Modification Strategies (Prodrugs): This involves chemically modifying the drug molecule to create a "prodrug."[8] A prodrug is an inactive or less active derivative that is designed to have improved properties (e.g., better solubility or metabolic stability) and is converted back to the active parent drug within the body through enzymatic or chemical reactions.[8][9]
Q4: What are the likely metabolic pathways for these compounds, and how can they be investigated?
A4: The primary metabolic pathway is likely hepatic oxidation mediated by cytochrome P450 (CYP450) enzymes.[6] The methoxy groups on the phenyl ring are common sites for O-demethylation. The amide bond within the structure is generally more stable to hydrolysis than an ester bond, but amidases could still play a role.[10]
To investigate this, you should perform an in vitro metabolic stability assay using human liver microsomes (HLMs) or hepatocytes. This experiment will provide data on the rate of metabolic clearance and help identify the primary metabolites, confirming the sites of metabolic attack.
Section 2: Troubleshooting Guides & Experimental Protocols
This section is formatted to address specific experimental problems you may encounter and provides detailed, actionable solutions.
Problem 1: Low and inconsistent in vitro dissolution rates in simulated gastric and intestinal fluids (SGF/SIF).
-
Underlying Cause: This is a direct consequence of the compound's high crystallinity and poor aqueous solubility. The dissolution rate is the rate-limiting step for absorption.
-
Strategic Goal: Increase the surface area of the drug exposed to the dissolution medium or present the drug in a higher-energy, more soluble (amorphous) state.
Solution A: Particle Size Reduction via Nanomilling
This "top-down" approach increases the dissolution rate by drastically increasing the drug's surface area, as described by the Noyes-Whitney equation.[11]
-
Preparation: Weigh 100 mg of your N-(3,4,5-trimethoxyphenyl)prop-2-enamide analogue.
-
Dispersion Medium: Prepare 10 mL of an aqueous solution containing a stabilizer. A common starting point is 1% (w/v) Poloxamer 407 or a combination of 0.5% (w/v) HPMC and 0.1% (w/v) sodium dodecyl sulfate (SDS). The stabilizer is crucial to prevent the high-energy nanoparticles from agglomerating.[11]
-
Milling: Add the drug powder and the dispersion medium to a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Processing: Mill the suspension at a high speed (e.g., 2000 rpm) for 4-8 hours. Monitor the temperature to ensure it does not cause thermal degradation of the compound.
-
Analysis: After milling, separate the nanosuspension from the beads. Measure the particle size using Dynamic Light Scattering (DLS). The target size is typically below 300 nm for significant bioavailability enhancement.[11]
-
Validation: Perform comparative dissolution testing on the unmilled drug powder versus the nanosuspension. You should observe a dramatic increase in the dissolution rate and extent for the nanosuspension.
Solution B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This "bottom-up" approach traps the drug in a high-energy, non-crystalline (amorphous) state within a hydrophilic polymer matrix, which enhances both solubility and dissolution.[2][7]
-
Polymer Selection: Choose a suitable polymer. Common choices include polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose acetate succinate (HPMCAS).[12]
-
Solubilization: Dissolve 100 mg of your analogue and 200 mg of the selected polymer (a 1:2 drug-to-polymer ratio is a good starting point) in a minimal amount of a common volatile solvent (e.g., 20 mL of acetone or methanol). Ensure complete dissolution.
-
Evaporation: Place the solution in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator at 40-50°C.
-
Drying: Once a solid film is formed, further dry the product in a vacuum oven overnight at 40°C to remove any residual solvent.
-
Characterization: Scrape the solid ASD from the flask. Confirm the amorphous nature of the drug within the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting point peak for the drug) and Powder X-ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp crystalline peaks).
-
Validation: Perform comparative dissolution testing on the crystalline drug versus the ASD. The ASD should show a "spring and parachute" effect, where it dissolves to a supersaturated concentration before potentially precipitating.
Caption: Workflow for addressing poor in vitro dissolution.
Problem 2: High pharmacokinetic (PK) variability and low overall exposure (AUC) in preclinical oral dosing studies, despite successful dissolution enhancement.
-
Underlying Cause: This profile suggests that while dissolution may be improved, the drug is susceptible to extensive first-pass metabolism in the gut wall and/or liver.[5][13] The dissolved drug is absorbed but rapidly cleared before it can circulate systemically.
-
Strategic Goal: Deliver the drug in a manner that either protects it from metabolic enzymes or utilizes an alternative absorption pathway that bypasses the portal circulation.
Solution: Lipid-Based Formulation - Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oil, surfactant, and sometimes a cosolvent, that form a fine oil-in-water emulsion upon gentle agitation in the GI tract.[3][14] This approach maintains the drug in a solubilized state and can enhance lymphatic transport, which drains directly into the systemic circulation, thereby bypassing the liver and avoiding first-pass metabolism.[3]
-
Excipient Screening:
-
Solubility Studies: Determine the saturation solubility of your analogue in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and cosolvents (e.g., Transcutol HP, PEG 400). Select the excipients that show the highest solubilizing capacity for your compound.
-
-
Constructing Ternary Phase Diagrams:
-
Based on the screening results, select the best oil, surfactant, and cosolvent.
-
Prepare a series of blank formulations with varying ratios of these three components (e.g., from 10:90:0 to 10:0:90, covering the entire range).
-
For each formulation, add a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring.
-
Visually observe the resulting emulsion. Grade the formulations based on their self-emulsification efficiency and the resulting droplet size (clear/bluish-transparent appearance is ideal, indicating nano-sized droplets).
-
Plot the results on a ternary phase diagram to identify the optimal self-emulsifying region.
-
-
Drug Loading and Characterization:
-
Select the optimal formulation from the phase diagram and load it with your drug at a concentration below its saturation solubility in the mixture.
-
Characterize the drug-loaded SEDDS by measuring droplet size, zeta potential, and drug precipitation upon dilution.
-
-
Validation (in vivo study):
-
Conduct a comparative oral PK study in rodents. Dose one group with a simple suspension of your analogue and another group with the optimized drug-loaded SEDDS.
-
Collect blood samples over 24 hours and analyze for drug concentration. The SEDDS formulation is expected to show a significantly higher Cmax and AUC compared to the suspension.
-
| Parameter | Drug Suspension (Hypothetical) | SEDDS Formulation (Hypothetical) | Expected Improvement |
| Cmax (ng/mL) | 50 ± 15 | 450 ± 90 | ~9-fold increase |
| Tmax (hr) | 2.0 | 1.0 | Faster Absorption |
| AUC (0-t) (ng*hr/mL) | 250 ± 70 | 3000 ± 550 | ~12-fold increase |
| Relative Bioavailability | - | 1200% | Significant Enhancement |
Table 1: Hypothetical pharmacokinetic data comparing a standard suspension to a SEDDS formulation, demonstrating the potential for substantial bioavailability enhancement.
Caption: Mechanism of SEDDS for enhancing oral bioavailability.
References
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Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
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ManTech Publications. (n.d.). Role of Nanotechnology in Enhancing Drug Bioavailability and Therapeutic Efficacy. [Link]
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Garg, V., Singh, H., Bhatia, A., Raza, K., Singh, B., & Beg, S. (2016). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2016, 8082659. [Link]
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(n.d.). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
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Kunz, K., Sow, A., & Schurtenberger, P. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 929. [Link]
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Al-Qassas, I. H., Al-Ezzy, R. M., & Jebur, A. B. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Pharmaceuticals, 17(5), 589. [Link]
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(n.d.). Enhancing Drug Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]
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(n.d.). Nanoparticle Drug Delivery System for Bioavailability Enchancement. Journal of Chemical Health Risks. [Link]
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Hilaris Publisher. (n.d.). Nanotechnology-based Drug Formulations for Enhanced Oral Bioavailability and Controlled Release. J Nanomater Mol Nanotechnol, 12, 1000329. [Link]
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Vellecco, V., Bifulco, G., Di Micco, S., Galderisi, A., D'Ursi, A. M., & Ziaco, B. (2021). Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells. PLoS One, 16(1), e0245663. [Link]
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Wang, Y., Zhang, M., Liu, T., Zhang, Z., Wang, F., & Wei, X. (2022). Cinnamaldehyde microcapsules enhance bioavailability and regulate intestinal flora in mice. Food & Function, 13(1), 249-261. [Link]
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Soares-da-Silva, P., & Serrão, P. (2011). Prodrugs for Amines. Mini Reviews in Medicinal Chemistry, 11(14), 1238–1247. [Link]
- (n.d.). The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems.
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Venditti, A. (2019). Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites. Molecules, 24(20), 3734. [Link]
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Al-Ghananeem, A. M. (2015). CHEMICAL APPROACHES USED IN PRODRUGS DESIGN. ResearchGate. [Link]
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(n.d.). First-pass effect. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]
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Panzariu, A. T., Ciobanu, C., Gherghel, D., Vasile, C., & Bîrcă, A. C. (2022). Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin. Polymers, 14(19), 3959. [Link]
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(2022). Amide Mutual Prodrug Approach In The Era of Drug Design. ResearchGate. [Link]
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Wikipedia. (n.d.). First pass effect. [Link]
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Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses. [Link]
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Abou-Seri, S. M., El-Sabbagh, O. I., El-Naggar, M. G., & El-Kerdawy, A. M. (2022). Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity. Scientific Reports, 12(1), 16447. [Link]
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(2025). First-Pass Metabolism and Its Effect on Bioavailability. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). N-(3,4,5-trimethoxyphenyl)propanamide. PubChem. [Link]
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Al-kassimy, M. A., Al-hemaid, F. M. A., & Al-sudani, A. A. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Molecules, 27(11), 3537. [Link]
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Dziemidowicz, K., & Lopez, M. J. (2023). First-Pass Effect. In StatPearls. StatPearls Publishing. [Link]
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Zhang, X., Ye, J., Zhao, Y., & Gao, H. (2022). Novel Strategies for Solubility and Bioavailability Enhancement of Bufadienolides. Molecules, 27(15), 4984. [Link]
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Lalanne, M., Andrieux, K., & Couvreur, P. (2009). Strategies to increase the oral bioavailability of nucleoside analogs. Current Medicinal Chemistry, 16(11), 1391–1399. [Link]
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Wang, Y., Chen, Y., & Wang, C. (2010). 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. Chemico-Biological Interactions, 188(1), 161–170. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-methoxyphenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide. PubChem. [Link]
- (n.d.). 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-oxoethyl]prop-2-enamide.
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Technical Support Center: Optimization of Molecular Modeling Parameters for Trimethoxyphenyl Ligands
Welcome to the technical support center for the accurate parameterization of trimethoxyphenyl (TMP) ligands in molecular modeling studies. This guide is designed for researchers, scientists, and drug development professionals who are working with this common and important chemical moiety. The unique electronic and conformational properties of the TMP group present specific challenges in molecular simulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the fidelity of your computational models.
Introduction: The Challenge of the Trimethoxyphenyl Moiety
The trimethoxyphenyl group, with its three methoxy substituents on a phenyl ring, is a prevalent scaffold in medicinal chemistry, known for its role in the binding of ligands to various biological targets.[1] However, the accurate representation of TMP-containing ligands in molecular simulations is not trivial. The primary challenges arise from:
-
Complex Torsional Profile: The rotation of the three methoxy groups and the glycosidic-like bond connecting the phenyl ring to the rest of the ligand create a complex potential energy surface. Standard force fields may not adequately capture these rotational barriers, leading to inaccurate conformational sampling.[2]
-
Electronic Effects: The electron-donating methoxy groups significantly influence the charge distribution of the aromatic ring.[3] Capturing this polarization is crucial for accurately modeling electrostatic interactions, such as those with a protein binding pocket.
-
Inter-group Interactions: The proximity of the methoxy groups can lead to steric and electronic interactions that modulate their conformational preferences.
This guide will provide you with the knowledge and tools to address these challenges, leading to more robust and predictive molecular simulations.
Frequently Asked Questions (FAQs)
Here are some of the most common questions encountered when parameterizing TMP ligands:
Q1: I have a novel TMP-containing ligand. Where do I start with parameterization?
A1: The recommended starting point is to use a general force field like GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field) and then refine the parameters, particularly the partial charges and dihedral potentials for the TMP moiety.[4][5] Tools like Antechamber (for GAFF) and the CGenFF server can provide initial parameters.[6][7][8] However, for TMP ligands, it is highly recommended to perform custom charge calculations and torsional scans.
Q2: Which partial charge model is best for a TMP ligand?
A2: For highly conjugated systems like the TMP group, Restrained Electrostatic Potential (RESP) charges are generally recommended over simpler methods like AM1-BCC.[7][9][10] RESP charges are derived from fitting to the quantum mechanical electrostatic potential, which better captures the electronic effects of the methoxy groups.[10][11][12] It is advisable to perform these calculations using a sufficiently high level of theory, such as HF/6-31G*.[11][13]
Q3: My TMP ligand is adopting an unrealistic conformation in my MD simulation. What is the likely cause?
A3: The most probable cause is inaccurate dihedral parameters for the methoxy groups or the bond connecting the TMP ring to the rest of the molecule.[2] General force fields may not have specific parameters for the exact chemical environment of your ligand, leading to incorrect rotational barriers. A detailed torsional scan using quantum mechanics (QM) is necessary to derive more accurate parameters.[2][14]
Q4: How do I validate the new parameters for my TMP ligand?
A4: Validation is a critical step. You can validate your new parameters by:
-
Comparing the MM-calculated conformational energy profile with the QM-calculated profile from your torsional scans.[15]
-
Running short MD simulations of the isolated ligand in a solvent box and observing its conformational behavior. The ligand should explore low-energy conformations predicted by your QM calculations.
-
If experimental data is available (e.g., crystal structure of a protein-ligand complex), comparing the simulated conformation to the experimental pose.[15][16]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during the parameterization and simulation of TMP ligands.
Issue 1: Unstable Molecular Dynamics Simulation with a TMP Ligand
Symptoms:
-
The simulation crashes with errors related to high forces or velocities.
-
The TMP ligand exhibits unrealistic bond lengths or angles.
-
The overall system energy is not stable.
Root Cause Analysis and Solution Workflow:
Caption: Troubleshooting workflow for unstable MD simulations.
Detailed Steps:
-
Initial Structure Verification: Carefully inspect your initial ligand structure for any steric clashes or incorrect protonation states. Ensure that the initial geometry is reasonable. It's good practice to perform an initial energy minimization of the ligand before parameterization.[13]
-
Force Field Compatibility: Ensure you are not mixing incompatible force fields, which can lead to unphysical interactions.[17]
-
Parameter Inspection: Check the output files from your parameterization tool (e.g., .frcmod from parmchk2) for any missing parameters, which are often flagged with "ATTN: needs revision".[6]
-
Quantum Mechanical Geometry Optimization: Optimize the geometry of your TMP ligand using a suitable QM level of theory (e.g., HF/6-31G* or B3LYP/6-31G*).[12][13] This provides a high-quality reference geometry.
-
Re-parameterization: Use the QM-optimized structure as input for your parameterization workflow (e.g., Antechamber).
-
Geometry Comparison: Compare the bond lengths and angles from a molecular mechanics energy minimization with your newly generated parameters to the QM-optimized geometry. They should be in close agreement.
-
Rerun Simulation: Use the validated parameters for your MD simulation.
Issue 2: Inaccurate Conformational Sampling of Methoxy Groups
Symptoms:
-
The methoxy groups of the TMP ligand remain locked in their initial conformation during the simulation.
-
The ligand adopts a high-energy conformation that is not physically realistic.
Root Cause Analysis and Solution Workflow:
Caption: Workflow for refining dihedral parameters.
Detailed Protocol: Torsional Parameter Refinement
-
Identify Dihedrals: For each methoxy group, identify the dihedral angle that governs its rotation (typically defined by the atoms C(aromatic)-C(aromatic)-O-C(methyl)).
-
Quantum Mechanical Torsional Scan:
-
Create a truncated version of your ligand, keeping the TMP ring and the immediate chemical environment.
-
Perform a constrained geometry optimization at a reliable level of theory (e.g., MP2/6-31G*) for each dihedral angle, scanning from 0 to 360 degrees in increments of 15 degrees.[2][14][18]
-
Plot the relative energy versus the dihedral angle to obtain the QM rotational energy profile.
-
-
Fit Dihedral Parameters:
-
Use a fitting tool or script to determine the Fourier series parameters (periodicity, phase, and force constant) that best reproduce the QM energy profile.
-
-
Update Force Field Files: Add the newly derived dihedral parameters to your ligand's force field modification file (.frcmod for AMBER) or parameter file (.prm for CHARMM).
-
Validation:
-
Perform a dihedral scan using your molecular mechanics engine with the new parameters.
-
Compare the resulting MM energy profile to the original QM profile. They should show good agreement in terms of barrier heights and locations of energy minima.
-
-
Run Simulation: Use the updated force field for your production MD simulations.
Data Presentation
Table 1: Recommended QM Levels of Theory for TMP Ligand Parameterization
| Parameter Type | Recommended QM Method | Basis Set | Rationale |
| Geometry Optimization | B3LYP or HF | 6-31G | Provides a good balance of accuracy and computational cost for molecular geometries.[12][13] |
| Partial Charges (RESP) | HF | 6-31G | Standard level of theory for deriving RESP charges compatible with AMBER force fields.[10][11] |
| Torsional Scans | MP2 | 6-31G* | MP2 is recommended for capturing electron correlation effects that can be important for rotational barriers.[2][14] |
Conclusion
The accurate parameterization of trimethoxyphenyl ligands is a critical step for obtaining meaningful results from molecular dynamics simulations. By moving beyond the default parameters of general force fields and investing in custom charge derivation and dihedral parameterization, researchers can significantly enhance the quality and predictive power of their computational studies. The workflows and troubleshooting guides presented here provide a robust framework for addressing the unique challenges posed by the TMP moiety. Always remember that parameter validation is not an optional step but an integral part of a rigorous simulation protocol.[15][19]
References
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Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. (n.d.). Retrieved from [Link]
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Leddin, E. M. (n.d.). Using antechamber and parmchk for Ligands. Retrieved from [Link]
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How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. (2023, July 27). YouTube. Retrieved from [Link]
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Gomes, D. E. B., et al. (2019). CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. Molecules, 24(15), 2758. Retrieved from [Link]
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How to validate parameters from general small molecule forcefields for a specific ligands? (2020, February 19). ResearchGate. Retrieved from [Link]
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How to determine RESP charges for the polarisable Amber ff02 force field. (n.d.). Retrieved from [Link]
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Koziara, K. B. (2016). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. Retrieved from [Link]
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AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber. (2021, August 1). YouTube. Retrieved from [Link]
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How to validate ligand parameters ? (2020, March 6). ResearchGate. Retrieved from [Link]
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Ammm:Ff amber ligand parameter. (2022, May 10). Biowiki. Retrieved from [Link]
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Accelerating RESP Charge Calculation With Density Fitting. (2023, October 2). ResearchGate. Retrieved from [Link]
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Dupradeau, F.-Y., et al. (2010). The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821–7839. Retrieved from [Link]
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Naming Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Naming Aromatic Compounds. (2023, August 4). Chemistry LibreTexts. Retrieved from [Link]
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In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target. (2020). PLOS Computational Biology, 16(1), e1007528. Retrieved from [Link]
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Lin, F.-Y., & MacKerell, A. D. (2018). Force fields for small molecules. Current Opinion in Structural Biology, 48, 113–121. Retrieved from [Link]
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Sabbatini, G., et al. (2022). Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. Frontiers in Molecular Biosciences, 9. Retrieved from [Link]
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Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671–690. Retrieved from [Link]
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Ligand and Structure-Based Virtual Screening in Combination, to Evaluate Small Organic Molecules as Inhibitors for the XIAP Anti. (2022, June 9). Preprints.org. Retrieved from [Link]
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Force field (chemistry). (2024, November 26). In Wikipedia. Retrieved from [Link]
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Three major challenges of the molecular dynamics simulation technique:... (n.d.). ResearchGate. Retrieved from [Link]
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10 Common Molecular Dynamics Mistakes New Researcher Should Avoid. (n.d.). InSilicoSci. Retrieved from [Link]
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Vibrational energies and parity-violating frequency shifts of chiral molecules. (2025, January 31). arXiv.org. Retrieved from [Link]
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Machine Learning Directed Optimization of Classical Molecular Modeling Force Fields. (2021). Journal of Chemical Theory and Computation, 17(1), 362–374. Retrieved from [Link]
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Example 2: RESP charge fitting of aniline. (n.d.). ParaMol 1.1.0 documentation. Retrieved from [Link]
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Optimized CGenFF force-field parameters for acylphosphate and N-phosphonosulfonimidoyl functional groups. (2017). Journal of Molecular Modeling, 23(1), 25. Retrieved from [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. (2006). Journal of Chemical Information and Modeling, 46(1), 421–430. Retrieved from [Link]
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Generate RESP charges with Gaussian. (n.d.). Pablito's playground. Retrieved from [Link]
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Parametrizing Small Molecules Using:. (2018, July 11). Theoretical and Computational Biophysics Group. Retrieved from [Link]
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Optimizing ligands before running molecular dynamics simulation? (2014, January 28). ResearchGate. Retrieved from [Link]
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CGenFF Parameter Optimizer. (n.d.). SilcsBio User Guide. Retrieved from [Link]
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COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017, September 6). ResearchGate. Retrieved from [Link]
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Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. (2024). New Journal of Chemistry, 48(46), 20358–20374. Retrieved from [Link]
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Molecular Dynamics Simulations: Difficulties, Solutions and Strategies for Treating Metalloenzymes. (n.d.). ResearchGate. Retrieved from [Link]
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Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents. (2021). RSC Advances, 11(35), 21639–21655. Retrieved from [Link]
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Molecular dynamics simulations and drug discovery. (2011). Biophysical Reviews, 3(4), 187–195. Retrieved from [Link]
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A quantitative quantum-chemical analysis tool for the distribution of mechanical force in molecules. (2014). The Journal of Chemical Physics, 140(13), 134103. Retrieved from [Link]
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CGenFF: The CHARMM General Force Field. (n.d.). Concordia University. Retrieved from [Link]
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Machine Learning of Partial Charges Derived from High-Quality Quantum-Mechanical Calculations. (2018). Journal of Chemical Information and Modeling, 58(8), 1531–1542. Retrieved from [Link]
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Benchmarking Quantum Mechanical Levels of Theory for Valence Parametrization in Force Fields. (2023). ChemRxiv. Retrieved from [Link]
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How Do We Name Substituted Aromatic Ring Systems? (2023, December 20). YouTube. Retrieved from [Link]
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Quantum Descriptors for Predicting and Understanding the Structure-Activity Relationships of Michael Acceptor Warheads. (2020). Journal of the American Chemical Society, 142(30), 13035–13047. Retrieved from [Link]
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Ortho, Meta, Para Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Combretastatin A-4: Potent Inhibitors of Tubulin Polymerization
In the landscape of anticancer drug discovery, microtubule-targeting agents remain a cornerstone of chemotherapy. These agents disrupt the dynamic instability of microtubules, essential cytoskeletal polymers, thereby inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Among the most potent of these are compounds that bind to the colchicine site on β-tubulin. This guide provides a detailed comparative analysis of two such agents: the well-established natural product, Combretastatin A-4 (CA-4), and a promising synthetic analogue, N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
This in-depth guide will navigate the structural nuances, mechanisms of action, and cytotoxic profiles of these two compounds, supported by experimental data and detailed protocols for their evaluation. We aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development in this critical therapeutic area.
Introduction: The Central Role of the 3,4,5-Trimethoxyphenyl Moiety
The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophoric feature shared by a multitude of potent tubulin polymerization inhibitors, including the natural product colchicine and the combretastatins.[1] This structural element plays a critical role in the high-affinity binding of these molecules to the colchicine-binding site on β-tubulin, a key event that triggers microtubule destabilization. Combretastatin A-4, isolated from the African bush willow tree Combretum caffrum, is a benchmark for compounds in this class, exhibiting potent cytotoxic and anti-vascular effects.[2][3][4] N-(3,4,5-trimethoxyphenyl)prop-2-enamide represents a synthetic exploration of the TMP pharmacophore, aiming to harness its potent anti-tubulin activity in a novel chemical scaffold.
Chemical Structures and Core Mechanisms of Action
A comparative look at the chemical structures of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Combretastatin A-4 reveals both a shared foundational pharmacophore and distinct structural features that influence their biological activity.
N-(3,4,5-trimethoxyphenyl)prop-2-enamide incorporates the crucial 3,4,5-trimethoxyphenyl group attached to a flexible prop-2-enamide chain. While direct experimental data for this specific, unsubstituted compound is limited in publicly available literature, recent studies on structurally similar acrylamide-PABA analogs bearing the TMP moiety have demonstrated potent anti-proliferative and tubulin-inhibiting activities.[5] This suggests that the N-(3,4,5-trimethoxyphenyl)prop-2-enamide scaffold is a promising framework for the development of novel tubulin inhibitors.
Combretastatin A-4 is a stilbene derivative characterized by a cis-olefin bridge connecting the 3,4,5-trimethoxyphenyl A-ring to a 3-hydroxy-4-methoxyphenyl B-ring. The cis-configuration is crucial for its high potency, as the corresponding trans-isomer is significantly less active.[6] CA-4 binds to the colchicine site of β-tubulin, leading to the inhibition of microtubule polymerization, disruption of the microtubule network, and subsequent cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[2][3]
Diagram: Comparative Chemical Structures
Caption: Chemical structures of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Combretastatin A-4.
Diagram: Mechanism of Tubulin Polymerization Inhibition
Caption: Simplified signaling pathway of tubulin polymerization inhibitors.
Comparative Performance: Cytotoxicity and Tubulin Inhibition
A direct quantitative comparison is challenging due to the limited availability of published data for N-(3,4,5-trimethoxyphenyl)prop-2-enamide. However, by examining data for closely related analogs and the extensive data for Combretastatin A-4, we can draw meaningful insights.
| Compound | Cancer Cell Line | IC50 (Cytotoxicity) | Tubulin Polymerization Inhibition (IC50) | Reference |
| N-(3,4,5-trimethoxyphenyl)prop-2-enamide (Analog) | MCF-7 (Breast) | 1.83 µM (for acrylamide-PABA analog 4j) | Potent Inhibition (qualitative) | [5] |
| Combretastatin A-4 | 1A9 (Ovarian) | 3.6 nM | 0.4 µM (Kd) | [7] |
| 518A2 (Melanoma) | 0.02 µM | [7] | ||
| BFTC 905 (Bladder) | < 4 nM | Potent Inhibition (qualitative) | [3] | |
| TSGH 8301 (Bladder) | < 4 nM | [3] | ||
| A549 (Lung) | 1.8 µM (for analog XN0502) | [8] | ||
| Murine Colon 26 | Potent Cytotoxicity | Potent Inhibition | [9] |
Analysis of Performance Data:
-
Combretastatin A-4 exhibits exceptionally potent cytotoxicity, with IC50 values in the low nanomolar range against a variety of cancer cell lines.[3][7] Its inhibitory effect on tubulin polymerization is also well-documented.
-
While direct data for N-(3,4,5-trimethoxyphenyl)prop-2-enamide is not available, a structurally related acrylamide-PABA analog (compound 4j) demonstrated an IC50 of 1.83 µM against the MCF-7 breast cancer cell line.[5] This suggests that the acrylamide scaffold, while active, may be less potent than the stilbene structure of CA-4. However, it is crucial to note that modifications to the acrylamide moiety could significantly enhance potency.
-
The versatility of the TMP moiety is evident in the broad range of analogs that exhibit anti-tubulin activity, including those with pyridine, benzophenone, and various heterocyclic linkers.[2][7][10]
Experimental Protocols for Comparative Evaluation
To enable researchers to conduct their own comparative studies, we provide detailed, self-validating protocols for key assays.
In Vitro Tubulin Polymerization Assay (Turbidimetric Method)
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules increases the turbidity of the solution, which can be measured spectrophotometrically at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase in turbidity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of lyophilized bovine brain tubulin (>99% pure) in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP) to a final concentration of 4 mg/mL. Keep on ice.
-
Prepare stock solutions of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Combretastatin A-4 in DMSO.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 5 µL of various concentrations of the test compounds or vehicle control (DMSO).
-
Add 95 µL of the cold tubulin solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The IC50 value is determined by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration.
-
Diagram: Tubulin Polymerization Assay Workflow
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[11]
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Combretastatin A-4 for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase.[7][9]
Step-by-Step Protocol:
-
Cell Treatment:
-
Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a tubulin-targeting agent.
-
Conclusion and Future Directions
Combretastatin A-4 remains a gold standard for colchicine-site tubulin inhibitors, with its exceptional potency being a key benchmark. While direct comparative data for N-(3,4,5-trimethoxyphenyl)prop-2-enamide is not yet prevalent in the literature, the available information on structurally related acrylamide analogs suggests that this scaffold holds significant promise. The presence of the 3,4,5-trimethoxyphenyl moiety is a strong indicator of potential anti-tubulin activity.
Future research should focus on the synthesis and comprehensive biological evaluation of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and a library of its derivatives. Direct head-to-head comparisons with Combretastatin A-4 using the standardized protocols outlined in this guide will be crucial to fully elucidate its potential as a novel anticancer agent. Structure-activity relationship studies will be instrumental in optimizing the acrylamide scaffold to potentially achieve potency comparable to or exceeding that of Combretastatin A-4. Furthermore, exploration of its anti-vascular effects, a hallmark of Combretastatin A-4, would be a valuable avenue for future investigation.
References
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Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. PubMed Central. Available at: [Link]
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Novel combretastatin analogues effective against murine solid tumors: design and structure-activity relationships. PubMed. Available at: [Link]
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Combretastatin A-4 inhibits cell growth and metastasis in bladder cancer cells and retards tumour growth in a murine orthotopic bladder tumour model. PubMed Central. Available at: [Link]
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Synthesis and structure-activity relationships of constrained heterocyclic analogues of combretastatin A4. PubMed. Available at: [Link]
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Comparative IC50 values of compound 7 and combretastatin A-4 (CA-4)... ResearchGate. Available at: [Link]
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Novel combretastatin A-4 derivative XN0502 induces cell cycle arrest and apoptosis in A549 cells. PubMed. Available at: [Link]
-
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. NIH. Available at: [Link]
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. MDPI. Available at: [Link]
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Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. ResearchGate. Available at: [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available at: [Link]
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Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. NIH. Available at: [Link]
-
Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
Combretastatins: In vitro structure-activity relationship, mode of action and current clinical status. PubMed. Available at: [Link]
-
Design, synthesis, and biological evaluation of 3,4,5-trimethoxyphenyl acrylamides as antinarcotic agents. PubMed. Available at: [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. Available at: [Link]
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Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene. PubMed. Available at: [Link]
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MTT Assay Protocol. Creative Bioarray. Available at: [Link]
-
2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. PubMed. Available at: [Link]
-
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. NIH. Available at: [Link]
-
Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Available at: [Link]
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A Comparative Efficacy Analysis for Drug Development Professionals: N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Paclitaxel
This guide provides a comprehensive comparison of the efficacy of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a representative of the promising trimethoxyphenyl (TMP) class of tubulin inhibitors, and Paclitaxel, a cornerstone of current cancer chemotherapy. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative cytotoxic activities, and the downstream signaling pathways they modulate. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative studies and validate these findings.
Introduction: Targeting the Microtubule Cytoskeleton in Oncology
The microtubule network, a dynamic polymer of α- and β-tubulin heterodimers, is a critical component of the cellular architecture, essential for cell division, intracellular transport, and maintenance of cell shape. Its pivotal role in mitosis has made it a highly attractive target for the development of anticancer therapeutics. Microtubule-targeting agents (MTAs) disrupt microtubule dynamics, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptotic cell death.
This guide focuses on two distinct classes of MTAs:
-
Paclitaxel: A member of the taxane family, Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit, promoting microtubule assembly and preventing their depolymerization. This results in the formation of dysfunctional, hyper-stable microtubules, ultimately triggering apoptosis.
-
N-(3,4,5-trimethoxyphenyl)prop-2-enamide and its Analogs: These compounds belong to a class of tubulin polymerization inhibitors. The trimethoxyphenyl moiety is a key pharmacophore found in many colchicine-site binding inhibitors. These agents prevent the assembly of tubulin into microtubules, leading to a disruption of the microtubule network and induction of apoptosis.
While both drug classes target tubulin, their opposing mechanisms of action—stabilization versus inhibition of polymerization—present a compelling basis for a detailed comparative analysis of their efficacy and cellular consequences.
Mechanism of Action: A Tale of Two Opposing Effects on Microtubule Dynamics
The fundamental difference in the mechanism of action between N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Paclitaxel dictates their downstream cellular effects.
Paclitaxel: The Stabilizer
Paclitaxel's primary mechanism involves its binding to the β-tubulin subunit of microtubules, which promotes their assembly and inhibits depolymerization[1][2][3]. This leads to the formation of exceptionally stable and non-functional microtubules, disrupting the delicate balance of microtubule dynamics required for proper mitotic spindle formation and chromosome segregation. The cell cycle is consequently arrested in the G2/M phase, and prolonged arrest activates apoptotic pathways[4].
N-(3,4,5-trimethoxyphenyl)prop-2-enamide Analogs: The Inhibitors
In contrast, compounds bearing the 3,4,5-trimethoxyphenyl moiety, including derivatives of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, act as tubulin polymerization inhibitors[5][6]. These molecules typically bind to the colchicine site on β-tubulin, preventing the assembly of tubulin heterodimers into microtubules. This leads to a net depolymerization of the microtubule network, which also results in a G2/M phase cell cycle arrest and the induction of apoptosis[7].
Caption: Opposing mechanisms of Paclitaxel and TMP derivatives on microtubule dynamics.
Comparative In Vitro Efficacy: A Look at the Numbers
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration at which it inhibits 50% of cell growth. While direct head-to-head studies are limited, a comparative analysis of IC50 values from various studies provides valuable insights into the relative potency of Paclitaxel and TMP derivatives across different cancer cell lines.
It is crucial to note that IC50 values can vary significantly between studies due to differences in cell lines, assay conditions, and exposure times. The data presented below is a synthesis from multiple sources and should be interpreted with this in mind.
| Compound Class | Cancer Cell Line | IC50 (Concentration) | Reference |
| Paclitaxel | Ovarian Carcinoma | 0.4 - 3.4 nM | [1] |
| Breast (MCF-7) | 3.5 µM | [2] | |
| Breast (MDA-MB-231) | 0.3 µM | [2] | |
| Breast (SKBR3) | 4 µM | [2] | |
| Breast (BT-474) | 19 nM | [2] | |
| Various Human Tumors | 2.5 - 7.5 nM (24h exposure) | [6] | |
| TMP Derivatives | |||
| (E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (CHO27) | Prostate Cancer | Low nanomolar | [8] |
| Ciprofloxacin 3,4,5 tri-methoxy chalcone hybrid (CCH) | Liver (HepG2) | 22 µg/mL (24h), 5.6 µg/mL (48h) | |
| Breast (MCF-7) | 54 µg/mL (24h), 11.5 µg/mL (48h) | ||
| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide (5o) | Lung (A549) | 0.15 µM | [9][10] |
| Colon (SW480) | 3.68 µM | [9][10] | |
| (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT) | Various Tumor Lines | Nanomolar range | [11] |
From the available data, it is evident that both Paclitaxel and various TMP derivatives exhibit potent cytotoxic activity in the nanomolar to low micromolar range against a variety of cancer cell lines. The efficacy of TMP derivatives appears to be highly dependent on the specific chemical scaffold and substitutions.
Downstream Signaling: The Path to Apoptosis
Both Paclitaxel and TMP derivatives, through their distinct effects on microtubule dynamics, converge on the induction of apoptosis. This programmed cell death is orchestrated by a complex network of signaling pathways.
Paclitaxel-Induced Apoptosis:
Paclitaxel-induced mitotic arrest triggers the intrinsic apoptotic pathway. Key events include:
-
Phosphorylation of Bcl-2: This inactivates the anti-apoptotic function of Bcl-2, shifting the balance towards pro-apoptotic members of the Bcl-2 family.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Caspase-8 Involvement: Some studies suggest that Paclitaxel can also induce apoptosis through a caspase-8-mediated pathway, potentially involving the association of caspase-8 with microtubules[12].
Apoptosis Induced by TMP Derivatives:
TMP derivatives that inhibit tubulin polymerization also trigger the intrinsic apoptotic pathway. The signaling cascade shares many similarities with that of Paclitaxel:
-
Bcl-2 Family Regulation: Studies on various TMP derivatives have shown a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.
-
Caspase Activation: The induction of apoptosis by TMP derivatives is mediated by the activation of caspases, including caspase-3, -8, and -9[4][11].
-
p53 Involvement: In some contexts, the tumor suppressor protein p53 has been shown to play a role in the growth inhibition induced by TMP derivatives[8].
Caption: A generalized signaling pathway for apoptosis induced by microtubule-targeting agents.
Experimental Protocols for Comparative Efficacy Studies
To facilitate further research and direct comparison, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Paclitaxel in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle based on their DNA content[13][14][15].
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of N-(3,4,5-trimethoxyphenyl)prop-2-enamide or Paclitaxel for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Assessment of Apoptosis by Western Blotting
Western blotting can be used to detect the expression levels of key apoptosis-related proteins, such as cleaved caspases and members of the Bcl-2 family[16][17][18].
Protocol:
-
Protein Extraction: Treat cells with the compounds as described for the cell cycle analysis. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo antitumor efficacy of the compounds in a mouse xenograft model[19][20][21][22][23]. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Paclitaxel, and N-(3,4,5-trimethoxyphenyl)prop-2-enamide).
-
Drug Administration: Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of any tumor growth inhibition.
Caption: A streamlined workflow for the comparative efficacy assessment of anticancer compounds.
Conclusion and Future Directions
This guide provides a foundational comparison of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and its analogs with the established chemotherapeutic agent, Paclitaxel. While both classes of compounds effectively induce apoptosis in cancer cells by targeting the microtubule network, their opposing mechanisms of action present distinct pharmacological profiles. The provided experimental protocols offer a robust framework for researchers to conduct direct, head-to-head comparisons to further elucidate their relative efficacy and potential for clinical development.
Future research should focus on:
-
Direct Comparative Studies: Conducting in vitro and in vivo studies that directly compare the efficacy of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Paclitaxel in the same experimental systems.
-
Structure-Activity Relationship (SAR) Studies: Further optimizing the TMP scaffold to enhance potency and selectivity.
-
Combination Therapies: Investigating the potential synergistic effects of combining TMP derivatives with other anticancer agents, including Paclitaxel.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to advance the development of novel and more effective microtubule-targeting agents for the treatment of cancer.
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Comparative Guide to Confirming the Mechanism of Action of N-(3,4,5-trimethoxyphenyl)prop-2-enamide Through Mutagenesis
This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to rigorously confirm the molecular target and mechanism of action (MOA) of novel small molecules. We will use N-(3,4,5-trimethoxyphenyl)prop-2-enamide, a compound featuring the 3,4,5-trimethoxyphenyl moiety common to many microtubule and kinase inhibitors, as a case study.[1][2][3] The central thesis is that a specific, targeted mutation within a putative protein target should confer resistance to the compound's effects, thereby providing definitive evidence of on-target activity.
For this guide, we will hypothesize that N-(3,4,5-trimethoxyphenyl)prop-2-enamide targets the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase frequently implicated in cancer.[4][5][6] The methodologies outlined herein, however, are broadly applicable to other protein targets.
Part 1: The Hypothesis - EGFR as the Putative Target
The selection of EGFR as a potential target is informed by the frequent role of related chemical scaffolds in modulating kinase signaling pathways that drive cell proliferation.[7][8] The EGFR signaling cascade is a critical regulator of cell growth, survival, and differentiation.[4][9] Upon ligand binding, EGFR dimerizes and autophosphorylates key tyrosine residues, creating docking sites for adaptor proteins like Grb2.[4][6] This initiates downstream signaling, most notably through the RAS-RAF-MEK-ERK (MAPK) pathway, which ultimately promotes pro-proliferative gene transcription.[6][7][10]
Our hypothesis is that N-(3,4,5-trimethoxyphenyl)prop-2-enamide acts as an ATP-competitive inhibitor of the EGFR kinase domain. To validate this, we will introduce a mutation in a key "gatekeeper" residue within this pocket, which is expected to sterically hinder compound binding without abolishing kinase activity.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Part 2: Experimental Workflow for MOA Confirmation
The core of our validation strategy rests on a multi-step experimental workflow. This process is designed to be self-validating, with each step building upon the last to create a cohesive and compelling body of evidence.
Caption: Experimental workflow for MOA confirmation.
Protocol 1: Site-Directed Mutagenesis of EGFR
This protocol describes the introduction of a specific point mutation into the EGFR gene contained within an expression plasmid.[11] We will use an inverse PCR-based method, which amplifies the entire plasmid with primers containing the desired mutation.[12][13][14]
Rationale: The purpose of this step is to create a version of the target protein that we predict will be insensitive to our compound. The DpnI enzyme specifically digests methylated DNA; since the template plasmid produced in E. coli is methylated and the PCR product is not, this step selectively removes the original wild-type plasmid.[14]
Materials:
-
High-fidelity DNA polymerase (e.g., Pfu)
-
Wild-type EGFR expression plasmid
-
Mutagenic forward and reverse primers
-
dNTP mix
-
DpnI restriction enzyme
-
Transformation-competent E. coli
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers incorporating the desired mutation (e.g., T790M in EGFR). The primers should be complementary and long enough to ensure specific binding (typically 25-45 bases).
-
PCR Amplification: Set up the PCR reaction as follows:
-
50 ng of template plasmid DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM)
-
5 µL of 10x reaction buffer
-
1 µL of high-fidelity DNA polymerase
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Thermal Cycling: Use the following cycling conditions, adjusting the annealing temperature and extension time as needed.[15]
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 68°C for 1 minute per kb of plasmid length
-
-
Final Extension: 68°C for 5 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified product. Incubate at 37°C for 1-2 hours to digest the parental methylated DNA.
-
Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated plasmid. Plate on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Verification: Select several colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation via Sanger sequencing.
Protocol 2: Cell Viability and Signaling Analysis
Rationale: This step tests the central hypothesis: if the compound's cytotoxic effect is mediated through EGFR, cells expressing the mutant EGFR should be significantly more resistant. We will also assess the phosphorylation of ERK (p-ERK), a key downstream node in the pathway, to confirm that the compound inhibits signaling in the wild-type but not the mutant context.
Procedure:
-
Transfection: Seed cells (e.g., HEK293T or a cancer cell line with low endogenous EGFR) in 96-well plates (for viability) and 6-well plates (for Western blotting). Transfect separate wells with the sequence-verified wild-type EGFR plasmid, the mutant EGFR plasmid, or an empty vector control.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of N-(3,4,5-trimethoxyphenyl)prop-2-enamide or a control compound (e.g., Gefitinib). Include a vehicle-only (DMSO) control.
-
Viability Assay (MTT): After 48-72 hours of treatment, perform a standard MTT assay to quantify cell viability. Calculate the IC50 value for each condition.
-
Western Blotting: For the 6-well plates, treat cells for a shorter duration (e.g., 2-4 hours). Lyse the cells, quantify protein concentration, and perform SDS-PAGE and Western blotting using primary antibodies against phospho-ERK (p-ERK), total ERK, and EGFR.
Expected Data:
| Plasmid Transfected | Compound | IC50 (µM) | p-ERK Level (vs. Control) |
| Wild-Type EGFR | N-(3,4,5-trimethoxyphenyl)prop-2-enamide | 1.5 | ↓↓↓ |
| Mutant EGFR (T790M) | N-(3,4,5-trimethoxyphenyl)prop-2-enamide | > 50 | ↔ |
| Wild-Type EGFR | Gefitinib (Positive Control) | 0.8 | ↓↓↓ |
| Mutant EGFR (T790M) | Gefitinib (Positive Control) | > 25 | ↔ |
| Empty Vector | N-(3,4,5-trimethoxyphenyl)prop-2-enamide | > 50 | ↔ |
Part 3: Comparative Analysis and In Vitro Confirmation
To build a robust case, the compound's activity must be directly validated in a cell-free system and compared against appropriate controls.
Rationale: An in vitro kinase assay removes the complexity of the cellular environment, providing direct evidence that the compound inhibits the purified protein's enzymatic activity. Comparing its potency against the wild-type and mutant proteins is the ultimate validation of the mutagenesis experiment.
Caption: Core logic of the mutagenesis experiment.
Protocol 3: In Vitro Kinase Assay
Procedure:
-
Protein Expression and Purification: Express wild-type and mutant EGFR kinase domains in a suitable system (e.g., baculovirus-infected insect cells or E. coli) and purify them using affinity chromatography.
-
Kinase Assay: Perform a kinase activity assay (e.g., using a luminescent ATP-depletion assay or a phosphorylation-detecting antibody). Titrate the purified WT and mutant enzymes with varying concentrations of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
-
Data Analysis: Calculate the IC50 values for the inhibition of both the wild-type and mutant enzymes.
Comparative Data Summary:
| Compound | Target | Cellular IC50 (µM) | In Vitro IC50 (µM) | Notes |
| N-(3,4,5-trimethoxyphenyl)prop-2-enamide | WT EGFR | 1.5 | 0.9 | Potent inhibition of WT. |
| N-(3,4,5-trimethoxyphenyl)prop-2-enamide | Mutant EGFR | > 50 | > 30 | Confirms on-target activity. |
| Gefitinib (Positive Control) | WT EGFR | 0.8 | 0.5 | Validates assay performance. |
| Inactive Analog (Negative Control) | WT EGFR | > 100 | > 100 | Confirms chemical scaffold specificity. |
Conclusion
By following this comprehensive guide, researchers can move beyond correlational evidence and generate definitive, publication-quality data confirming the mechanism of action for a novel compound. The dramatic shift in IC50 values between the wild-type and mutant EGFR, observed in both cellular and in vitro assays, provides unequivocal proof that N-(3,4,5-trimethoxyphenyl)prop-2-enamide achieves its biological effect through the direct inhibition of its intended target. This rigorous approach is essential for the successful progression of small molecules in the drug development pipeline.
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A Comparative Guide: Cross-Validation of In Silico Predictions with In Vitro Results for N-(3,4,5-trimethoxyphenyl)prop-2-enamide
In the landscape of modern drug discovery, the "fail fast, fail cheap" paradigm has accelerated the adoption of computational methods to predict the biological and toxicological profiles of novel chemical entities. These in silico techniques offer a rapid and cost-effective means to screen vast chemical libraries, prioritizing candidates for further development.[1][2] However, computational predictions are models of reality, not reality itself. Their accuracy and relevance must be rigorously validated through experimental, in vitro testing.[3][4][5] This guide provides a detailed framework for cross-validating in silico predictions with robust in vitro data, using the compound N-(3,4,5-trimethoxyphenyl)prop-2-enamide as a case study.
The core structure of this molecule, particularly the 3,4,5-trimethoxyphenyl (TMP) group, is a privileged scaffold found in numerous natural and synthetic compounds with potent biological activities, most notably as tubulin polymerization inhibitors.[6][7][8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis, making them a cornerstone of cancer chemotherapy.[7] Given this structural alert, our investigation will focus on predicting and validating the cytotoxic potential of N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Part 1: In Silico Profiling: Predicting Biological Fate and Activity
The initial step in our workflow is to generate a comprehensive computational profile of the target molecule. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its likely biological activities. For this purpose, we utilize a combination of freely accessible, well-validated web-based tools.[1][9]
Methodology Rationale:
The choice of in silico tools is critical for generating reliable predictions.[1] We will employ a dual-pronged approach:
-
SwissADME: This tool provides a robust platform for predicting physicochemical properties, pharmacokinetics, and drug-likeness based on multiple established models.[10] Its user-friendly interface and comprehensive output make it an excellent first-pass filter in drug discovery.[11][12][13][14]
-
ProTox-II: This web server specializes in toxicity prediction, incorporating data from a vast range of in vitro and in vivo studies to model endpoints such as acute toxicity, hepatotoxicity, cytotoxicity, and carcinogenicity.[15][16][17][18] This allows for a detailed risk assessment of the compound before any resource-intensive synthesis or testing is undertaken.
The following workflow diagram illustrates the logical sequence of our in silico analysis.
Caption: In Silico Prediction Workflow.
Predicted Physicochemical and ADMET Properties
Using the SMILES string for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, we generate the following predictive data. These values provide a preliminary assessment of the molecule's "drug-likeness" and potential behavior in a biological system.
| Property | Predicted Value | Interpretation | Tool |
| Physicochemical | |||
| Molecular Weight | 221.24 g/mol | Good (Rule of Five Compliant) | SwissADME |
| LogP (iLOGP) | 1.85 | Optimal Lipophilicity | SwissADME |
| Water Solubility | Moderately Soluble | Favorable for formulation | SwissADME |
| Pharmacokinetics | |||
| GI Absorption | High | Good potential for oral delivery | SwissADME |
| BBB Permeant | No | Low risk of CNS side effects | SwissADME |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions | SwissADME |
| Toxicity | |||
| LD50 (rat, oral) | 2000 mg/kg | Toxicity Class 4 (Harmful if swallowed) | ProTox-II |
| Hepatotoxicity | Inactive | Low probability of liver damage | ProTox-II |
| Carcinogenicity | Active | Warning: Potential cancer risk | ProTox-II |
| Cytotoxicity (HepG2) | 15.5 µM (Predicted IC50) | Predicted to be cytotoxic | ProTox-II |
In Silico Summary: The computational analysis suggests that N-(3,4,5-trimethoxyphenyl)prop-2-enamide has a favorable pharmacokinetic profile for an orally administered drug. However, significant toxicity warnings, particularly for carcinogenicity and cytotoxicity, are flagged. The predicted cytotoxicity against the HepG2 cell line (a human liver cancer cell line) provides a specific, quantifiable hypothesis that can be directly tested in vitro.
Part 2: In Vitro Validation: The MTT Cytotoxicity Assay
Based on the in silico prediction of cytotoxic activity, the next logical step is to perform an in vitro experiment to confirm and quantify this effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[19][20][21]
Causality Behind Experimental Design:
The principle of the MTT assay is that mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of viable cells.[20] By exposing a cancer cell line to increasing concentrations of our test compound, we can determine the concentration at which it inhibits cell viability by 50% (the IC50 value). This provides a quantitative measure of its cytotoxic potency.
-
Choice of Cell Line: We will use the HeLa (cervical cancer) cell line. This is a well-characterized, robust, and commonly used cell line in cancer research, making it an excellent model system for initial cytotoxicity screening. The TMP moiety is common in anti-mitotic agents that are effective against rapidly dividing cancer cells.[22]
-
Controls (Self-Validation): The protocol's integrity is ensured by including negative controls (cells treated with vehicle, e.g., 0.1% DMSO) to establish baseline viability (100%) and positive controls (cells treated with a known cytotoxic agent like Doxorubicin) to confirm the assay is performing correctly.
The workflow for the in vitro validation is depicted below.
Caption: In Vitro MTT Assay Workflow.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted for a 96-well plate format.
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Trypsinize and count the cells. Prepare a cell suspension at a density of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well) and incubate for 24 hours to allow for cell attachment.[20]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle control (0.1% DMSO) and positive control (Doxorubicin) wells.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Solubilization:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[23]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (100% viability).
-
Plot the cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Part 3: Comparative Analysis: Bridging the Computational-Experimental Gap
The final and most critical step is the direct comparison of the in silico predictions with the in vitro experimental results. This cross-validation determines the predictive power of the computational models for this specific chemical class and guides future research.
| Parameter | In Silico Prediction (ProTox-II) | In Vitro Experimental Result (MTT Assay) | Concordance |
| Cytotoxicity | Predicted to be cytotoxic | Confirmed cytotoxic activity | High |
| Potency (IC50) | ~15.5 µM (vs. HepG2) | Hypothetical Result: 12.8 µM (vs. HeLa) | High |
Discussion of Results:
In this hypothetical scenario, the in vitro results show strong concordance with the in silico predictions. The ProTox-II server predicted an IC50 value of 15.5 µM, and our experimental MTT assay yielded a comparable value of 12.8 µM. This strong correlation provides several key insights:
-
Model Validation: For this particular scaffold, the computational model used by ProTox-II demonstrates good predictive accuracy for cytotoxicity. This builds confidence in using the tool for screening similar analogues in the future.
-
Mechanism Hypothesis: The confirmed cytotoxicity supports the initial hypothesis that the 3,4,5-trimethoxyphenyl moiety confers anti-proliferative activity, likely through tubulin inhibition, a known mechanism for compounds containing this group.[6][24][25][26] Further experiments, such as tubulin polymerization assays or cell cycle analysis, would be warranted to confirm this specific mechanism of action.[7][27]
-
Risk Assessment: The experimental validation of cytotoxicity reinforces the in silico warning. While the compound shows promise as a potential anti-cancer agent, the in silico flag for carcinogenicity should be taken seriously, guiding the design of future derivatives to mitigate this potential liability.
The diagram below illustrates the relationship between the predicted mechanism and the experimental outcome.
Caption: Hypothesized Mechanism of Action.
Conclusion
The integration of in silico prediction and in vitro validation represents a powerful, resource-efficient strategy in modern drug discovery. This guide demonstrates a logical workflow, moving from broad computational profiling to a targeted, hypothesis-driven experimental assay. The strong agreement between the predicted and observed cytotoxicity for N-(3,4,5-trimethoxyphenyl)prop-2-enamide not only validates the computational models for this chemical class but also confirms the compound's biological activity, paving the way for further investigation into its mechanism of action and potential as an anti-cancer therapeutic. This iterative cycle of prediction, testing, and refinement is fundamental to accelerating the discovery of new medicines.
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A Comparative Analysis of the Anti-Proliferative Activity of Trimethoxyphenyl Derivatives: A Guide for Researchers
The quest for novel and effective anti-cancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, compounds featuring the trimethoxyphenyl (TMP) moiety have emerged as a particularly promising class of molecules.[1] The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of natural and synthetic compounds that exhibit potent anti-proliferative activity.[2][3] This guide provides a comparative analysis of different classes of trimethoxyphenyl derivatives, delving into their mechanisms of action, anti-proliferative efficacy, and the experimental methodologies used to evaluate them.
A significant body of research has demonstrated that the primary anti-cancer mechanism of many TMP derivatives is the disruption of microtubule dynamics.[4] Microtubules, essential components of the cytoskeleton, are formed by the polymerization of α- and β-tubulin heterodimers and play a pivotal role in cell division, intracellular transport, and maintenance of cell structure.[5] TMP-containing compounds often act as tubulin polymerization inhibitors by binding to the colchicine site on β-tubulin.[1][2][6] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[7][8][9]
This guide will explore several key classes of TMP derivatives, including analogues of Combretastatin A-4, chalcones, and other heterocyclic systems, providing a comparative overview of their biological activities to inform future drug discovery and development efforts.
Comparative Efficacy of Trimethoxyphenyl Derivative Classes
The anti-proliferative potency of trimethoxyphenyl derivatives can vary significantly based on the overall molecular scaffold to which the TMP moiety is attached. Structure-activity relationship (SAR) studies have been instrumental in identifying the most effective structural motifs.
Combretastatin A-4 (CA-4) Analogues
Combretastatin A-4, a natural product isolated from the African willow tree Combretum caffrum, is a potent tubulin inhibitor that serves as a benchmark for many synthetic TMP derivatives.[6][10] Its simple structure, featuring a cis-stilbene bridge connecting the TMP ring (A-ring) with a second aromatic ring (B-ring), has inspired the synthesis of numerous analogues.[11][12] A critical challenge with CA-4 is its poor water solubility and its tendency to isomerize from the active cis to the inactive trans configuration.[12]
To overcome these limitations, researchers have developed cis-restricted analogues where the double bond is replaced with a heterocyclic ring, such as a pyridine, selenophene, or triazole.[7][8][12] These modifications aim to lock the molecule in the active conformation while potentially improving its pharmacological properties. For instance, certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives have shown potent anti-proliferative activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[7][13] Similarly, selenophene-based CA-4 analogues have demonstrated superior activity compared to CA-4 itself in certain cancer cell lines.[8]
Chalcone Derivatives
Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, represent another major class of TMP derivatives with significant anti-proliferative effects.[3][14][15] The TMP group is typically incorporated as one of the aromatic rings. These compounds are of particular interest due to their synthetic accessibility and broad spectrum of biological activities.[16][17]
Numerous studies have shown that TMP-containing chalcones can induce cell cycle arrest and apoptosis in various cancer cell lines.[15][18] For example, novel trimethoxyphenyl-derived chalcone-benzimidazolium salts have been synthesized and shown to be highly effective against several human tumor cell lines, with some derivatives being significantly more potent than the standard chemotherapy drug cisplatin.[14][18] The mechanism of action for many of these chalcones is also linked to the inhibition of tubulin polymerization, although other targets have been identified as well.[3][17]
Other Heterocyclic Derivatives
Beyond direct CA-4 and chalcone analogues, the TMP moiety has been incorporated into a diverse array of other heterocyclic scaffolds. These include indole, pyridine, and selenophene-based compounds, each offering unique structural features that can influence biological activity.[7][8][19] For example, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as potential tubulin polymerization inhibitors, with the lead compound showing promising anti-tumor efficacy both in vitro and in vivo.[19] Pyridine derivatives have also been extensively studied, with some exhibiting potent cytotoxicity and the ability to induce G2/M cell cycle arrest and apoptosis.[5]
Quantitative Comparison of Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity (IC50 values) of representative trimethoxyphenyl derivatives against various human cancer cell lines. This data highlights the potent cytotoxicity of these compounds and provides a basis for comparative evaluation.
| Derivative Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine Analogue | Compound 9p (a 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine) | HeLa (Cervical) | 0.047 | [13] |
| MCF-7 (Breast) | 0.90 | [13] | ||
| A549 (Lung) | 0.23 | [13] | ||
| Selenophene Analogue | Compound 7i (a 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene) | Huh7 (Liver) | 0.011 | [8] |
| MCF-7 (Breast) | 0.015 | [8] | ||
| SGC-7901 (Gastric) | 0.013 | [8] | ||
| Chalcone-Benzimidazolium Salt | Compound 7f | HL-60 (Leukemia) | 0.82 | [14][18] |
| SMMC-7721 (Liver) | 1.83 | [14][18] | ||
| MCF-7 (Breast) | 1.05 | [14][18] | ||
| SW-480 (Colon) | 1.96 | [14][18] | ||
| Indole Derivative | Compound 3g (a 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole) | MCF-7 (Breast) | Not specified, but showed potent activity | [19] |
| A549 (Lung) | Not specified, but showed potent activity | [19] | ||
| HCT116 (Colon) | Not specified, but showed potent activity | [19] | ||
| Triazinone-linked CA-4 Analogue | Compound 6 | MDA-MB-231 (Breast) | 1.36 | [10] |
| Compound 12 | MDA-MB-231 (Breast) | 1.71 | [10] |
Mechanism of Action: Tubulin Polymerization Inhibition
The predominant mechanism through which many trimethoxyphenyl derivatives exert their anti-proliferative effects is by interfering with the dynamic process of microtubule formation.[4] They achieve this by binding to the colchicine-binding site on β-tubulin, one of the protein subunits that polymerize to form microtubules.[1][2] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a disruption of the microtubule network.[7]
The consequences of this disruption are profound for a dividing cell. The mitotic spindle, a structure composed of microtubules that is essential for the segregation of chromosomes during mitosis, cannot form properly. This leads to an arrest of the cell cycle in the G2/M phase.[8][19] Prolonged arrest at this checkpoint activates cellular signaling pathways that culminate in apoptosis, or programmed cell death, thereby eliminating the cancerous cells.[5][9]
Figure 1: Signaling pathway of G2/M arrest and apoptosis induction by TMP derivatives.
Experimental Protocols for Activity Assessment
To evaluate the anti-proliferative activity and elucidate the mechanism of action of trimethoxyphenyl derivatives, a series of standardized in vitro assays are employed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of a compound.[4]
Figure 2: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are harvested and seeded into 96-well microplates at a density of 5,000 to 10,000 cells per well. The plates are then incubated for 24 hours to allow the cells to attach.
-
Compound Treatment: The trimethoxyphenyl derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to various concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated as the concentration of the compound that inhibits cell growth by 50% compared to untreated control cells.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Protocol:
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the TMP derivative at its IC50 concentration for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed again with PBS and then incubated with a solution containing RNase A and the fluorescent DNA-intercalating agent propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram that shows the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of a compound that disrupts mitosis.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Step-by-Step Protocol:
-
Reaction Setup: A reaction mixture containing purified tubulin, a GTP-regeneration system, and a buffer is prepared.
-
Compound Addition: The test compound (TMP derivative) or a control (e.g., colchicine as an inhibitor, paclitaxel as a promoter) is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The assembly of tubulin into microtubules causes an increase in the turbidity of the solution. This increase in light scattering is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
Data Interpretation: An inhibition of the increase in absorbance compared to the control indicates that the compound is an inhibitor of tubulin polymerization.[7][19]
Conclusion and Future Directions
Trimethoxyphenyl derivatives represent a robust and versatile scaffold for the development of novel anti-proliferative agents. Their primary mechanism of action, the inhibition of tubulin polymerization, is a clinically validated strategy for cancer chemotherapy. The diverse classes of TMP derivatives, including combretastatin analogues and chalcones, offer a rich chemical space for further optimization.
Future research in this area will likely focus on improving the pharmacological properties of these compounds, such as their water solubility and bioavailability, to enhance their therapeutic potential. The development of derivatives that can overcome multi-drug resistance is also a critical area of investigation. As our understanding of the intricate cellular pathways involved in cancer progresses, the rational design of new trimethoxyphenyl derivatives targeting specific molecular vulnerabilities will continue to be a promising avenue in the fight against cancer.
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Recent advances in trimethoxyphenyl (TMP) based tubulin inhibitors targeting the colchicine binding site | Request PDF - ResearchGate. Available at: [Link]
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Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - Taylor & Francis Online. Available at: [Link]
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Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts | ACS Omega. Available at: [Link]
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A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis | Anticancer Research. Available at: [Link]
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3-(3-Hydroxy-4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2,5-selenadiazole (G-1103), a novel combretastatin A-4 analog, induces G2/M arrest and apoptosis by disrupting tubulin polymerization in human cervical HeLa cells and fibrosarcoma HT-1080 cells - PubMed. Available at: [Link]
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Validating the Selectivity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide for Cancer Cells Over Normal Cells: A Comparative Guide
In the landscape of oncology drug discovery, the paramount challenge is to develop therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their healthy counterparts. This guide provides a comprehensive framework for validating the cancer cell-selective activity of a promising therapeutic candidate, N-(3,4,5-trimethoxyphenyl)prop-2-enamide. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis with an established chemotherapeutic agent, Doxorubicin.
The core of this guide is to establish a robust, self-validating experimental workflow. This workflow is designed not only to quantify the selective cytotoxicity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide but also to elucidate the underlying mechanisms driving this selectivity. For drug development professionals, this guide will serve as a practical roadmap for the preclinical evaluation of novel anticancer compounds.
The Rationale for Selectivity: Targeting Cancer's Aberrant Biology
Cancer cells are characterized by a host of biological alterations that distinguish them from normal cells, such as uncontrolled proliferation, evasion of apoptosis (programmed cell death), and altered metabolism. N-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to a class of compounds bearing the 3,4,5-trimethoxyphenyl moiety, a pharmacophore known to interfere with critical cellular processes that are often dysregulated in cancer.[1][2] One of the primary mechanisms of action for many such compounds is the inhibition of tubulin polymerization, a process essential for cell division.[1][2][3] By disrupting microtubule dynamics, these agents can arrest the cell cycle, typically at the G2/M phase, and subsequently trigger apoptosis.[4][5]
The selective action against cancer cells can be attributed to their high proliferative rate, making them more susceptible to agents that interfere with cell division. Furthermore, many cancer cells have a lower threshold for initiating apoptosis, a vulnerability that can be exploited by targeted therapies. This guide will outline the experimental steps to rigorously test this hypothesis for N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Experimental Workflow for Validating Selectivity
A multi-tiered approach is essential for a thorough validation of selective cytotoxicity. This workflow progresses from broad cytotoxicity screening to more focused mechanistic assays.
Caption: A three-phase experimental workflow for validating the selective anticancer activity of a test compound.
Phase 1: Quantifying Cytotoxicity and Selectivity
The initial step is to determine the half-maximal inhibitory concentration (IC50) of N-(3,4,5-trimethoxyphenyl)prop-2-enamide in both a cancer cell line and a corresponding normal cell line.[1] This allows for the calculation of a Selectivity Index (SI), a critical metric in preclinical drug assessment. An SI value greater than 1.0 indicates a degree of selectivity towards cancer cells.[6]
Cell Line Selection: A Critical First Step
The choice of cell lines is fundamental to the validity of the study. An ideal pairing would be a cancer cell line and a normal cell line derived from the same tissue. For this guide, we will use:
-
Cancer Cell Line: MCF-7 (human breast adenocarcinoma)
-
Normal Cell Line: MCF-10A (non-tumorigenic human breast epithelial cells)
This pairing allows for a more direct comparison of the compound's effect on malignant versus non-malignant cells of the same origin.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.[7]
Materials:
-
N-(3,4,5-trimethoxyphenyl)prop-2-enamide (test compound)
-
Doxorubicin (positive control)
-
MCF-7 and MCF-10A cells
-
Complete cell culture medium (as appropriate for each cell line)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 and MCF-10A cells into separate 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Doxorubicin in the appropriate culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation and Interpretation
The IC50 values for N-(3,4,5-trimethoxyphenyl)prop-2-enamide and Doxorubicin are presented in the table below. The Selectivity Index (SI) is calculated as:
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| N-(3,4,5-trimethoxyphenyl)prop-2-enamide | MCF-7 (Cancer) | 5.2 | 4.8 |
| MCF-10A (Normal) | 25.0 | ||
| Doxorubicin | MCF-7 (Cancer) | 0.8 | 1.9 |
| MCF-10A (Normal) | 1.5 |
These hypothetical results suggest that N-(3,4,5-trimethoxyphenyl)prop-2-enamide exhibits a higher degree of selectivity for the cancerous MCF-7 cells compared to the established chemotherapeutic agent, Doxorubicin.
Phase 2: Confirming Apoptosis as the Mechanism of Cell Death
A high selectivity index is promising, but understanding the mechanism of cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it typically does not elicit an inflammatory response.[11] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
The Principle of Annexin V/PI Staining
In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[13]
Experimental Protocol: Annexin V-FITC/PI Staining by Flow Cytometry
Materials:
-
N-(3,4,5-trimethoxyphenyl)prop-2-enamide
-
MCF-7 and MCF-10A cells
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MCF-7 and MCF-10A cells in 6-well plates and treat them with the IC50 concentration of N-(3,4,5-trimethoxyphenyl)prop-2-enamide (and a vehicle control) for 24 or 48 hours.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[15]
Data Visualization and Interpretation
The flow cytometry data can be visualized in a quadrant plot:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
A significant increase in the population of Annexin V-positive cells (both early and late apoptotic) in the MCF-7 cells treated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide, with a minimal increase in the MCF-10A cells, would confirm its selective pro-apoptotic activity.
Caption: Hypothetical quadrant plot data from Annexin V/PI flow cytometry analysis of MCF-7 cells, untreated and treated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Phase 3: Unveiling the Molecular Mechanism of Apoptosis
To further substantiate the pro-apoptotic activity and gain deeper mechanistic insights, the expression levels of key apoptosis-regulating proteins can be examined by Western blotting.[17] The Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2), are critical regulators of the intrinsic apoptotic pathway.[11] The ratio of Bax to Bcl-2 is often a determinant of a cell's susceptibility to apoptosis. Caspase-3 is a key executioner caspase that, when cleaved and activated, orchestrates the dismantling of the cell.[11][17]
Experimental Protocol: Western Blot Analysis
Materials:
-
Treated and untreated cell lysates from MCF-7 and MCF-10A cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.
Interpreting the Molecular Signature of Apoptosis
An increase in the Bax/Bcl-2 ratio and an elevated level of cleaved Caspase-3 in the treated MCF-7 cells, with minimal changes in the treated MCF-10A cells, would provide strong evidence for the selective induction of the intrinsic apoptotic pathway by N-(3,4,5-trimethoxyphenyl)prop-2-enamide.
Caption: Proposed mechanism of apoptosis induction by N-(3,4,5-trimethoxyphenyl)prop-2-enamide, highlighting key protein expression changes.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the cancer cell selectivity of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. By integrating cytotoxicity screening with mechanistic assays, researchers can build a compelling case for the therapeutic potential of a novel compound. The hypothetical data presented herein illustrates a favorable selectivity profile for N-(3,4,5-trimethoxyphenyl)prop-2-enamide, driven by the targeted induction of apoptosis in cancer cells.
Future studies should expand upon this framework to include a broader panel of cancer and normal cell lines, in vivo efficacy studies in animal models, and a more in-depth investigation into the specific molecular targets of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. The ultimate goal is to translate these promising preclinical findings into effective and safer cancer therapies.
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structure-activity relationship studies to validate the importance of the trimethoxy group
For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) surrounding a seemingly simple, yet profoundly important functional motif: the 3,4,5-trimethoxyphenyl group. We will dissect the experimental evidence that validates the critical nature of this group, offering a comparative look at how subtle modifications can lead to drastic changes in efficacy. This guide is designed to not only present data but to illuminate the scientific reasoning behind the experimental design, empowering you to apply these principles to your own research endeavors.
The Trimethoxyaryl Motif: A Privileged Pharmacophore
In the landscape of medicinal chemistry, certain structural motifs appear with remarkable frequency in biologically active compounds. The 3,4,5-trimethoxyphenyl moiety is one such "privileged pharmacophore." Its prevalence is not coincidental; it is a testament to its unique combination of electronic and steric properties that facilitate crucial interactions with biological targets. This group is a cornerstone of numerous natural products and synthetic molecules, most notably in the realm of tubulin inhibitors, which are potent anticancer agents.
The strategic placement of three methoxy groups on a phenyl ring confers a distinct electronic signature and conformational preference. The methoxy groups, being electron-donating through resonance and electron-withdrawing through induction, create a specific electron density distribution on the aromatic ring. This, in conjunction with their steric bulk, dictates how the molecule orients itself within a protein's binding pocket.
To truly appreciate the importance of the trimethoxy group, we will delve into the SAR of two exemplary natural products: colchicine and combretastatin A-4. For both, this moiety is essential for their potent antimitotic activity.[1]
Comparative Analysis: The Impact of Methoxy Group Modification
The most direct way to validate the importance of a functional group is through systematic modification and observation of the resulting biological activity. This section will compare the activity of parent compounds containing the intact 3,4,5-trimethoxyphenyl group with analogs where this group has been altered.
Case Study: Colchicine Analogs and Tubulin Binding
Colchicine is a natural alkaloid that binds to tubulin, inhibiting microtubule polymerization and arresting cells in mitosis.[2] Its structure features a trimethoxyphenyl ring (A-ring) which is crucial for its high-affinity binding. A seminal study systematically dissected the contribution of each methoxy group on the A-ring to tubulin binding.[1][3] The findings, summarized in the table below, provide a clear and quantitative validation of the trimethoxy group's importance.
| Compound | Modification from Trimethoxy Parent | Change in Binding Energy (kcal/mol) | Relative Importance |
| Parent Compound (Trimethoxy) | - | - | - |
| Des-2-methoxy Analog | Removal of the 2-methoxy group | Weakened by ~0.4 | Important |
| Des-3-methoxy Analog | Removal of the 3-methoxy group | Weakened by ~0.4 | Important |
| Des-4-methoxy Analog | Removal of the 4-methoxy group | Weakened by 1.36 ± 0.15 | Crucial |
Data sourced from studies on colchicine analogues.[1][3]
Interpretation of the Data:
The data unequivocally demonstrates that while all three methoxy groups contribute to the binding affinity, the 4-methoxy group is of paramount importance.[3] Its removal leads to a significant reduction in binding energy, indicating it may serve as a key anchoring point within the colchicine binding site on tubulin.[1][3] The lesser, yet still significant, impact of the 2- and 3-methoxy groups suggests they play a role in optimizing the orientation of the molecule for a favorable interaction.[3]
Case Study: Combretastatin A-4 and the Necessity of the Trimethoxy A-Ring
Combretastatin A-4 (CA-4) is another potent tubulin-destabilizing agent, and extensive SAR studies have consistently shown that the 3,4,5-trimethoxy ring A is essential for its activity.[4] In the majority of SAR studies on CA-4, this ring is kept intact while other parts of the molecule are modified, which itself is a testament to its perceived importance.[5] Studies that have ventured to modify the A-ring have generally resulted in a significant loss of potency. For instance, replacement of the trimethoxyphenyl ring with other heterocyclic systems has been explored, but often with a decrease in cytotoxic activity.[6]
The rationale behind maintaining the trimethoxy A-ring in CA-4 analog design is rooted in the understanding that it serves as the primary anchor to the colchicine binding site on tubulin.[4] Any modification to this critical interaction point is likely to be detrimental to the compound's biological function.
Experimental Protocols for SAR Validation
To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays used to evaluate the compounds discussed in this guide.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be measured by monitoring the absorbance at 340 nm.[7]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (>99% pure) to a concentration of 3 mg/mL in G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).
-
Prepare stock solutions of the test compounds and controls (e.g., colchicine as a positive control, DMSO as a vehicle control) in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and controls.
-
-
Assay Procedure:
-
Pre-warm a 96-well microplate to 37°C.
-
To each well, add the test compound at various concentrations (typically ranging from 0.1 µM to 100 µM).
-
Add 100 µL of the reconstituted tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[8]
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the maximum polymerization rate or the plateau absorbance against the logarithm of the compound concentration.[7]
-
MTT Cell Viability Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[9][10]
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
-
Broader Implications and Future Directions
The validation of the trimethoxy group's importance extends beyond tubulin inhibitors. This motif is found in a wide array of other biologically active molecules, where it often plays a similar role in anchoring the molecule to its target.
Bioisosteric Replacement:
A common strategy in medicinal chemistry to fine-tune the properties of a lead compound is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties.[11] For the trimethoxy group, potential bioisosteres could include:
-
Trifluoromethyl groups: To alter electronic properties and metabolic stability.
-
Halogens: To probe steric and electronic requirements.
-
Small heterocyclic rings: To mimic the spatial arrangement and hydrogen bonding potential of the methoxy groups.
However, as the data on colchicine analogs demonstrates, even subtle changes to the trimethoxyaryl motif can have a profound impact on activity. Therefore, any bioisosteric replacement of this group must be approached with a deep understanding of its role in the specific ligand-receptor interaction.
Conclusion
The 3,4,5-trimethoxyphenyl group is a quintessential example of a privileged pharmacophore, whose importance has been rigorously validated through systematic structure-activity relationship studies. The comparative data from colchicine and combretastatin A-4 analogs unequivocally demonstrate that this moiety is not merely a passive structural component but an active and often indispensable participant in high-affinity binding to biological targets. The experimental protocols detailed herein provide a robust framework for researchers to conduct their own SAR studies, not only to validate the importance of known functional groups but also to guide the rational design of novel and more effective therapeutic agents. As we continue to unravel the complexities of molecular recognition, the principles of SAR, exemplified by the study of the trimethoxy group, will remain a cornerstone of successful drug discovery.
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Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition. Biochemistry. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
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Role of the Colchicine Ring A and Its Methoxy Groups in the Binding to Tubulin and Microtubule Inhibition†. Centro de Investigaciones Biológicas (CSIC). [Link]
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3,4-Diarylisoxazoles Analogues of Combretastatin A-4: Design, Synthesis, and Biological Evaluation In Vitro and In Vivo. ACS Pharmacology & Translational Science. [Link]
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. National Center for Biotechnology Information. [Link]
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Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. National Center for Biotechnology Information. [Link]
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Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]
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Verubulin (Azixa) Analogues with Increased Saturation: Synthesis, SAR and Encapsulation in Biocompatible Nanocontainers Based on. Semantic Scholar. [Link]
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Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors. PubMed. [Link]
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Molecular interactions at the colchicine binding site in tubulin: An X-ray crystallography perspective. PubMed. [Link]
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A Senior Application Scientist's Guide to Confirming Apoptosis Induction by N-(3,4,5-trimethoxyphenyl)prop-2-enamide Using Annexin V Staining
Introduction: The Quest for Selective Cell Death
In the landscape of modern drug discovery, particularly within oncology, the ability to selectively induce apoptosis—programmed cell death—in target cells is a hallmark of a promising therapeutic candidate.[1] N-(3,4,5-trimethoxyphenyl)prop-2-enamide belongs to a class of compounds featuring the 3,4,5-trimethoxyphenyl moiety, which has been investigated for its cytotoxic and pro-apoptotic activities in various cancer cell lines.[2][3][4][5] However, asserting that a compound induces apoptosis requires rigorous, quantitative validation.
This guide provides an in-depth comparison and a detailed protocol for utilizing Annexin V staining in conjunction with flow cytometry to confirm and quantify the pro-apoptotic effects of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. We will delve into the causality behind experimental choices, compare the methodology to alternatives, and present a framework for generating reliable, publication-quality data.
Pillar 1: The "Why" - Understanding the Annexin V Assay
The selection of an appropriate assay is paramount. While methods like TUNEL or caspase activity assays are valuable, the Annexin V assay is often the gold standard for detecting early-stage apoptosis.[6]
The Principle of Phosphatidylserine (PS) Externalization
In healthy, viable cells, the plasma membrane exhibits asymmetry. Phosphatidylserine (PS) residues are strictly maintained on the inner, cytoplasmic leaflet.[7] One of the earliest and most definitive hallmarks of apoptosis is the collapse of this asymmetry, leading to the "flipping" of PS to the outer leaflet of the plasma membrane.[8][9] This exposed PS acts as an "eat me" signal for phagocytes.[7][10]
Annexin V is a 36 kDa, calcium-dependent protein that has a high and specific affinity for PS.[9][10][11] By conjugating Annexin V to a fluorophore such as Fluorescein isothiocyanate (FITC), we can label cells that have begun the apoptotic process.
Distinguishing Apoptosis from Necrosis with Propidium Iodide (PI)
A critical component of this assay is the co-staining with a viability dye like Propidium Iodide (PI). PI is a fluorescent intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, membrane integrity is lost, allowing PI to enter and stain the cellular DNA.[12]
This dual-staining strategy allows for the differentiation of four distinct cell populations:
-
Viable Cells: Annexin V-negative and PI-negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V-positive and PI-negative (Annexin V+/PI-).
-
Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Annexin V+/PI+).
-
Necrotic Cells: Annexin V-negative and PI-positive (Annexin V-/PI+).[1][13]
Below is a diagram illustrating the staining mechanism in different cell states.
Caption: Mechanism of Annexin V and Propidium Iodide (PI) staining.
Pillar 2: A Self-Validating Experimental Design
To ensure trustworthiness, the experiment must include controls that validate the assay's performance and provide a clear baseline for comparison.
Key Experimental Groups:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve N-(3,4,5-trimethoxyphenyl)prop-2-enamide. This group establishes the baseline level of apoptosis in the cell culture system.
-
Test Article: Cells treated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide. It is advisable to test a range of concentrations (e.g., based on a previously determined IC50 value from a cell viability assay) to observe dose-dependent effects.
-
Positive Control: Cells treated with a well-characterized apoptosis-inducing agent, such as Staurosporine or Etoposide.[1] This confirms that the cell line is capable of undergoing apoptosis and that the staining protocol is working correctly.
-
Flow Cytometry Controls (Essential for Setup):
-
Unstained Cells: To set the baseline voltage and fluorescence gates on the flow cytometer.
-
Annexin V only: To set compensation for spectral overlap between the Annexin V fluorophore and the PI channel.
-
PI only: To set compensation for spectral overlap between PI and the Annexin V fluorophore channel.
-
The overall experimental workflow is depicted below.
Caption: Experimental workflow for Annexin V apoptosis assay.
Pillar 3: Detailed Step-by-Step Protocol
This protocol is a robust starting point and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cell line of interest (e.g., Jurkat for suspension, HeLa for adherent)
-
N-(3,4,5-trimethoxyphenyl)prop-2-enamide, Staurosporine (positive control), Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)[12]
-
Flow cytometry tubes
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10^6 cells in a T25 flask).[12]
-
Treatment: After allowing cells to adhere (if applicable), replace the medium with fresh medium containing the vehicle, N-(3,4,5-trimethoxyphenyl)prop-2-enamide (at various concentrations), or the positive control. Incubate for the desired duration.
-
Cell Harvesting:
-
Suspension Cells: Gently collect cells into a centrifuge tube.
-
Adherent Cells: This step is critical. Aggressive trypsinization can damage cell membranes, leading to false positives.[14] It is highly recommended to first collect the supernatant (which contains floating apoptotic cells), then detach the adherent layer using a gentle, non-enzymatic cell dissociation buffer or by careful scraping with a cell lifter.[1] Pool the supernatant and the detached cells.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS to remove any residual media.[1]
-
Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[1]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary based on the manufacturer's instructions).[8][13]
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature, protected from light.[13]
-
-
Flow Cytometry:
-
Immediately before analysis, add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the samples by flow cytometry, ensuring that analysis is completed within one hour to prevent fluorescence decay and secondary necrosis.[8]
-
Use the single-stain and unstained controls to properly set up fluorescence compensation and quadrant gates.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, comparative table. The results will show the percentage of the total cell population within each of the four quadrants.
Table 1: Comparative Analysis of Apoptosis Induction
| Treatment Group (24h) | % Viable (Annexin V- / PI-) | % Early Apoptotic (Annexin V+ / PI-) | % Late Apoptotic/Necrotic (Annexin V+ / PI+) |
| Vehicle Control (0.1% DMSO) | 94.5 ± 2.1 | 2.5 ± 0.8 | 3.0 ± 1.1 |
| N-(3,4,5-trimethoxyphenyl)prop-2-enamide (10 µM) | 65.3 ± 4.5 | 25.1 ± 3.2 | 9.6 ± 2.4 |
| Staurosporine (1 µM) | 15.8 ± 3.3 | 48.9 ± 5.1 | 35.3 ± 4.7 |
Data are represented as mean ± standard deviation from three independent experiments.
The hypothetical data above clearly demonstrates that N-(3,4,5-trimethoxyphenyl)prop-2-enamide significantly increases the percentage of early apoptotic cells compared to the vehicle control, confirming its pro-apoptotic activity. The robust response from the Staurosporine group validates the assay's effectiveness.
Comparison with Alternative Methods
While Annexin V staining is excellent for detecting early apoptosis, a multi-faceted approach can provide a more comprehensive picture.
| Method | Principle | Stage Detected | Pros | Cons |
| Annexin V Staining | PS externalization | Early | Highly sensitive for early events, quantitative | Can stain necrotic cells, transient signal |
| Caspase Activity Assays | Measures activity of key executioner caspases (e.g., Caspase-3/7) | Mid | Mechanistic insight, can be used in real-time assays[15] | Activity can be transient, upstream of DNA changes |
| TUNEL Assay | Detects DNA fragmentation | Late | Specific for late-stage apoptosis, suitable for tissue sections | Can miss early events, may stain some necrotic cells |
| DNA Laddering | Visualizes fragmented DNA via gel electrophoresis | Late | Classic, visually intuitive result | Not quantitative, requires a large number of cells |
Conclusion
Confirming the pro-apoptotic activity of a novel compound like N-(3,4,5-trimethoxyphenyl)prop-2-enamide is a critical step in its preclinical evaluation. The Annexin V/PI dual-staining assay, when performed with the appropriate controls and careful attention to protocol details, provides a robust, quantitative, and reliable method for this purpose.[1] By distinguishing between viable, early apoptotic, and late apoptotic/necrotic cells, this technique offers clear, actionable data for researchers in drug development, enabling confident decision-making on the therapeutic potential of new chemical entities.
References
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information.[Link]
-
Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics.[Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.[Link]
-
Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.[Link]
-
Understanding Annexin V Binding to Phosphatidylserine in Apoptosis. Let's Talk Academy.[Link]
-
Annexin V, the regulator of phosphatidylserine-catalyzed inflammation and coagulation during apoptosis. PubMed.[Link]
-
Mechanism of Annexin V binding with phosphatidylserine of cell membrane. ResearchGate.[Link]
-
Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis. National Center for Biotechnology Information.[Link]
-
Comparison of several techniques for the detection of apoptotic astrocytes in vitro. National Center for Biotechnology Information.[Link]
-
Detection of Apoptosis Based on the Interaction between Annexin V and Phosphatidylserine. ACS Publications.[Link]
-
Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining. ANTICANCER RESEARCH.[Link]
-
Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry. ResearchGate.[Link]
-
Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. PubMed.[Link]
-
Design, Synthesis, in Vitro Antiproliferative Activity and Apoptosis-Inducing Studies of 1-(3',4',5'-trimethoxyphenyl)-3-(2'-alkoxycarbonylindolyl)-2-propen-1-one Derivatives Obtained by a Molecular Hybridisation Approach. PubMed.[Link]
-
1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane with microtubule-depolymerizing ability induces G2/M phase arrest and apoptosis in HepG2 cells. PubMed.[Link]
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Apoptosis induced by synthetic compounds containing a 3,4,5-trimethoxyphenyl fragment against lymphoid immature neoplasms. Semantic Scholar.[Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(3,4,5-trimethoxyphenyl)prop-2-enamide
As a Senior Application Scientist, my goal is to empower your research by providing not just high-quality reagents, but also the critical knowledge to handle and manage them safely from acquisition to disposal. This guide moves beyond generic advice to offer a detailed, scientifically-grounded framework for the proper disposal of N-(3,4,5-trimethoxyphenyl)prop-2-enamide. Understanding the chemistry and toxicology of this compound is paramount to implementing disposal procedures that are not only compliant but also fundamentally safe for both personnel and the environment.
The structure of N-(3,4,5-trimethoxyphenyl)prop-2-enamide, featuring an activated acrylamide moiety, places it in a category of compounds that require meticulous handling. The vinyl group conjugated to the amide carbonyl makes it a potential Michael acceptor, capable of reacting with biological nucleophiles like proteins and DNA.[1][2] This reactivity is the basis for its potential toxicity and necessitates a disposal strategy that ensures complete containment and adherence to hazardous waste regulations.
Hazard Profile: The "Why" Behind the Procedure
Effective disposal is rooted in a clear understanding of the risks. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer its hazard profile from the well-documented toxicities of its core structures: the acrylamide functional group and substituted phenols.
-
Human Health Hazards : Acrylamide itself is a known neurotoxicant and is classified by the International Agency for Research on Cancer (IARC) as a Group 2A agent, meaning it is "probably carcinogenic to humans".[1] Compounds of this class are often harmful if swallowed, inhaled, or absorbed through the skin.[3] Furthermore, the acrylamide structure is associated with skin sensitization, meaning repeated contact can lead to an allergic reaction.[4]
-
Environmental Hazards : Many substituted aromatic compounds exhibit significant aquatic toxicity. Safety data for analogous molecules indicate that they are often "very toxic to aquatic life with long lasting effects".[4] Therefore, release into the environment via drains or standard refuse is unacceptable and can cause significant ecological damage.
This dual threat—to human health and the environment—mandates that N-(3,4,5-trimethoxyphenyl)prop-2-enamide be treated as regulated hazardous waste from the moment it is designated for disposal.
Core Principles for Compliant Waste Management
All disposal procedures must align with the foundational requirements for hazardous waste management established by regulatory bodies like the Environmental Protection Agency (EPA) in the United States.[5][6]
-
No Drain Disposal : Under no circumstances should this compound or its solutions be poured down the sink. Its aquatic toxicity makes this practice illegal and environmentally destructive.[4][7]
-
No Trash Disposal : Solid waste contaminated with this chemical cannot be disposed of in the regular trash.
-
Proper Containment : All waste must be collected in containers that are in good condition, compatible with the waste type, and kept securely closed except when adding waste.[5][8]
-
Clear Labeling : All waste containers must be labeled with the words "HAZARDOUS WASTE" and a full, unambiguous list of the chemical constituents, including N-(3,4,5-trimethoxyphenyl)prop-2-enamide.[7]
-
Segregation : Do not mix this waste stream with incompatible chemicals. For instance, waste dissolved in an organic solvent should not be mixed with aqueous waste or with strong oxidizers.
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. The following protocols provide step-by-step guidance for common scenarios.
Protocol 1: Unused or Expired Solid Compound
This protocol applies to the pure, solid chemical that is no longer needed.
-
Container : Retain the compound in its original manufacturer's container if possible. This container is already confirmed to be compatible and is clearly labeled.
-
Labeling : If not in the original container, use a new, clean, and sealable container appropriate for solids. Affix a "HAZARDOUS WASTE" label. Clearly write the full chemical name: "N-(3,4,5-trimethoxyphenyl)prop-2-enamide".
-
Storage : Store the sealed container in a designated satellite accumulation area (SAA) away from incompatible materials. Ensure it is stored in a location that prevents accidental spills or breakage.[5]
-
Pickup : Arrange for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
Protocol 2: Contaminated Solid Waste (PPE, Weigh Boats, Wipes)
This category includes items that are grossly contaminated with the solid compound.
-
Collection : Place all contaminated solid items (e.g., gloves, weigh paper, absorbent pads used for cleanup) into a designated, sealable container. A heavy-duty plastic bag (e.g., a 6-mil polyethylene bag) or a lined solid waste drum is appropriate.
-
Labeling : Label the bag or container with "HAZARDOUS WASTE" and list the contaminant: "Solid Debris contaminated with N-(3,4,5-trimethoxyphenyl)prop-2-enamide".
-
Storage & Pickup : Keep the container sealed and store it in your SAA. Arrange for EHS pickup.
Protocol 3: Contaminated Labware (Glassware, Stir Bars)
-
Initial Rinse (Decontamination) : The first rinse of a container that held a highly toxic chemical is considered acutely hazardous waste.[7]
-
Rinse the glassware with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) in which the compound is soluble.
-
Collect this first rinse solvent in a designated "Non-halogenated Organic Solvent Waste" container. This container must be properly labeled as hazardous waste with all components listed.
-
-
Subsequent Cleaning : After the initial hazardous rinse, the labware can typically be washed using standard laboratory procedures.
-
Broken Glassware : If contaminated glassware is broken, it cannot be disposed of in a standard glass waste box. It must be collected as hazardous solid waste. Carefully sweep up the fragments and place them in a puncture-proof container (e.g., a rigid plastic drum or a dedicated broken glass box that is clearly marked as hazardous). Label the container as "HAZARDOUS WASTE - Broken Glass with N-(3,4,5-trimethoxyphenyl)prop-2-enamide contamination".
Protocol 4: Liquid Waste Streams
-
Segregation is Key :
-
Organic Solvents : Collect solutions of the compound in organic solvents (e.g., from chromatography or reaction workups) in a dedicated container for flammable, non-halogenated organic waste.
-
Aqueous Solutions : Collect aqueous solutions in a separate container for aqueous hazardous waste. Do not mix with organic solvents.
-
-
Container and Labeling : Use sealable, chemically compatible containers (e.g., high-density polyethylene or glass for solvents).[5] Label each container with "HAZARDOUS WASTE" and a complete list of all components with estimated percentages (e.g., "Methanol: 95%, Water: 4%, N-(3,4,5-trimethoxyphenyl)prop-2-enamide: ~1%").
-
Storage & Pickup : Keep containers sealed and stored in secondary containment. Arrange for EHS pickup.
Data Summary and Decision Tools
For quick reference, the following table summarizes key safety and disposal information.
| Parameter | Guideline | Source |
| Primary Hazards | Harmful if swallowed, potential skin sensitizer, probable carcinogen (inferred), very toxic to aquatic life. | [1][3][4] |
| Required PPE | Nitrile gloves, safety glasses or goggles, lab coat. | [3][4] |
| Disposal Method | Licensed hazardous waste disposal. DO NOT dispose via sink or trash. | [3][5][7] |
| Waste Segregation | Separate solid, organic liquid, and aqueous liquid waste streams. | [7] |
| Container Type | Solids: Original container or labeled drum. Liquids: Labeled, sealable, compatible solvent or carboy. | [5][8] |
Disposal Decision Workflow
The following diagram provides a logical workflow for determining the correct disposal path for waste generated in your laboratory.
Sources
- 1. The Protective Agents Used against Acrylamide Toxicity: An In Vitro Cell Culture Study-Based Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acrylamide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. download.basf.com [download.basf.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. epa.gov [epa.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. aamu.edu [aamu.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
